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  • Product: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
  • CAS: 1393441-89-8

Core Science & Biosynthesis

Foundational

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" chemical properties

This technical guide provides an in-depth analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8), a critical trifunctional scaffold used in the synthesis of advanced pharmaceutical agents, including...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8), a critical trifunctional scaffold used in the synthesis of advanced pharmaceutical agents, including HIF-2α inhibitors and CDK inhibitors.

High-Value Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a highly functionalized aromatic building block characterized by its dense substitution pattern. It serves as a "linchpin" intermediate in drug discovery, particularly for constructing fused heterocycles (such as indoles, benzimidazoles, and benzoxazines) found in kinase inhibitors and hypoxia-inducible factor (HIF) modulators.

Its value lies in its orthogonal reactivity :

  • C1-Bromo: Activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Nitro: A latent amine precursor for cyclization or amide coupling.

  • C2-Benzyloxy: A robust phenol protecting group, removable under hydrogenation conditions that simultaneously reduce the nitro group.

  • C5-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without interfering with early-stage coupling chemistry.

Chemical Identity & Physical Properties[1]

PropertySpecification
CAS Number 1393441-89-8
IUPAC Name 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Molecular Formula C₁₃H₉BrFNO₃
Molecular Weight 326.12 g/mol
Exact Mass 324.9750
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES O=C1=CC(F)=CC(Br)=C1OCC2=CC=CC=C2

Structural Analysis & Reactivity Logic

The strategic placement of substituents allows for divergent synthesis . The diagram below illustrates the electronic environment and potential reaction pathways.

ChemicalReactivity Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene (Core Scaffold) Nitro C3-Nitro Group (Electron Withdrawing) Core->Nitro Reduction Site Bromo C1-Bromo Group (Leaving Group) Core->Bromo Cross-Coupling Site BnO C2-Benzyloxy (Protected Phenol) Core->BnO Deprotection Site Aniline Aniline Derivative (via Fe/AcOH or H2/Pd) Nitro->Aniline Reduction Biaryl Biaryl Systems (via Suzuki Coupling) Bromo->Biaryl Pd-Catalysis Phenol Free Phenol (via Hydrogenolysis) BnO->Phenol H2/Pd/C or BBr3 Heterocycles Fused Heterocycles (Kinase/HIF Inhibitors) Aniline->Heterocycles Cyclization to Indoles/Benzimidazoles Phenol->Heterocycles

Mechanistic Insight[2][3][4][5]
  • Regiochemistry: The synthesis originates from 2-bromo-4-fluoro-6-nitrophenol .[1] The steric bulk of the bromine and nitro groups forces the benzyl protection to occur at the crowded phenolic oxygen, requiring polar aprotic solvents (DMF) and elevated temperatures to overcome kinetic barriers.

  • Electronic Effects: The C5-fluorine atom is meta to the nitro group and para to the benzyloxy group. This positioning deactivates the ring slightly but does not make the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr), ensuring it remains intact during downstream manipulations of the bromine or nitro groups.

Experimental Synthesis Protocol

The following protocol describes the synthesis of the target compound from 2-bromo-4-fluoro-6-nitrophenol . This workflow prioritizes yield and purity, minimizing the formation of N-alkylated byproducts (if amine impurities are present) or O-alkylation failure.

Precursor Preparation[7]
  • Starting Material: 2-Bromo-4-fluoro-6-nitrophenol (CAS 1783544-55-7 or similar).

  • Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (reflux).

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 2-bromo-4-fluoro-6-nitrophenol (1.0 equiv) and anhydrous DMF (10 volumes).

    • Add K₂CO₃ (1.5 equiv) in a single portion.

    • Technical Note: Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange due to the formation of the nitrophenolate anion. This pre-stirring is crucial to ensure complete deprotonation before alkylating agent addition.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to control the exotherm.

    • Add Benzyl Bromide (1.2 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting phenol (polar) should disappear, replaced by the less polar benzyl ether.

  • Work-up & Isolation:

    • Quench the reaction by pouring into ice-water (20 volumes). The product typically precipitates as a solid.

    • Stir the slurry for 30 minutes to ensure removal of DMF.

    • Filter the solid and wash exclusively with water (3x) to remove inorganic salts.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>99%) is required for pharmaceutical use.

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic benzyloxy singlet (~5.2 ppm, 2H) and the aromatic protons of the benzyl group (7.3–7.5 ppm). The core aromatic protons will appear as two doublets (due to F-coupling) in the 7.0–8.0 ppm range.

Applications in Drug Discovery[3]

A. HIF-2α Inhibitors (e.g., Belzutifan Analogs)

This scaffold is structurally homologous to the core pharmacophores of HIF-2α inhibitors . The combination of the electron-deficient ring (due to NO₂/F) and the lipophilic benzyl ether mimics the binding interactions required for the PAS-B domain of HIF-2α.

  • Workflow: The nitro group is reduced to an aniline, followed by cyclization to form the dihydro-indole or benzoxazine core characteristic of this drug class.

B. CDK Inhibitors

Patent literature (e.g., WO2022035799) identifies this scaffold as a precursor for Cyclin-Dependent Kinase (CDK) inhibitors .

  • Mechanism: The bromine atom allows for the attachment of heteroaryl "hinge-binder" motifs via Suzuki coupling, while the nitro/amine group serves as the attachment point for the "solvent-front" moiety.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Nitro Compounds: Potential explosion hazard if heated under confinement; generally stable but should be kept away from reducing agents until controlled reduction is intended.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct sunlight to prevent benzylic oxidation).

References

  • ChemicalBook. (2025).[3] 2-(Benzyloxy)-1-bromo-3-nitrobenzene and derivatives: Properties and Suppliers.Link

  • BenchChem. (2024). Synthesis and Reactivity of 2-Bromo-4-fluoro-6-nitrophenol.[1][4]Link

  • World Intellectual Property Organization. (2022).[5] WO2022035799A1 - Heterocycle CDK inhibitors and their use thereof.Link

  • National Institutes of Health (NIH). (2023). Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia.[6][7]Link

  • Ambeed. (2024). Safety Data Sheet: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.Link

Sources

Exploratory

Technical Monograph: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

The following technical guide provides an in-depth analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a critical intermediate in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors. [1][2] CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a critical intermediate in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors.

[1][2]

CAS Number: 1393441-89-8 Document Type: Technical Synthesis & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Strategic Importance

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a highly functionalized aromatic building block characterized by a dense substitution pattern (tetrasubstituted benzene).[1][2] Its structural complexity—featuring a halogen handle (Br), a masked phenol (OBn), a latent amine (NO₂), and a metabolic blocker (F)—makes it a linchpin in the synthesis of next-generation small molecule therapeutics.[1][2]

Specifically, this compound is identified as a key intermediate in the synthesis of HIF-2α inhibitors , such as analogs of Belzutifan (PT2977) .[1][2] These agents are used to treat renal cell carcinoma by disrupting the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of oncogenic genes.[1][2]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
CAS Number 1393441-89-8
Molecular Formula C₁₃H₉BrFNO₃
Molecular Weight 326.12 g/mol
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2[O-])F)Br
Appearance Pale yellow to off-white solid
Melting Point 110–115 °C (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthesis Architecture

The synthesis of CAS 1393441-89-8 requires precise regiochemical control to establish the 1,2,3,5-substitution pattern.[1][2] The most robust industrial route proceeds via the functionalization of 4-fluoro-2-nitrophenol .[1][2]

Retrosynthetic Analysis (Logic Flow)[1][2]

The target molecule is disassembled into two primary precursors:[1][2]

  • Benzyl Bromide (BnBr): Provides the protecting group.[1][2]

  • 2-Bromo-4-fluoro-6-nitrophenol: The core aromatic scaffold.[1][2]

The core scaffold is derived from the bromination of 4-fluoro-2-nitrophenol , where the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups direct the electrophilic bromine to the ortho position relative to the hydroxyl (position 6).[1][2]

SynthesisPath Start 4-Fluoro-2-nitrophenol (Starting Material) Inter 2-Bromo-4-fluoro-6-nitrophenol (Core Scaffold) Start->Inter Regioselective Bromination Target 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) Inter->Target O-Alkylation Reagent1 Br2, AcOH (Electrophilic Bromination) Reagent2 BnBr, K2CO3, DMF (Nucleophilic Substitution)

Figure 1: Retrosynthetic pathway for CAS 1393441-89-8 showing the stepwise construction of the tetrasubstituted core.[1][2]

Detailed Experimental Protocol
Step 1: Preparation of 2-Bromo-4-fluoro-6-nitrophenol

Note: If this intermediate is purchased commercially, skip to Step 2.[1][2]

  • Dissolution: Dissolve 4-fluoro-2-nitrophenol (1.0 equiv) in glacial acetic acid (AcOH) or dichloromethane (DCM).

  • Bromination: Add Bromine (Br₂) (1.05 equiv) dropwise at 0–5 °C. The hydroxyl group strongly activates the ortho position.[1][2] The nitro group at position 2 blocks one ortho site, forcing bromination to position 6.[1][2]

  • Quench: Quench with saturated sodium bisulfite (NaHSO₃) to remove excess bromine.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Benzylation (Synthesis of Target)

This step locks the phenol as a benzyl ether, protecting it from downstream reduction or coupling conditions.[1][2]

Reagents:

  • 2-Bromo-4-fluoro-6-nitrophenol (1.0 equiv)[1][2]

  • Benzyl Bromide (1.2 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-nitrophenol and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.

    • Mechanistic Insight: The phenoxide is a potent nucleophile.[1][2] The nitro group ortho to the oxygen decreases nucleophilicity slightly via resonance withdrawal, requiring mild heating or polar aprotic solvents (DMF) to drive the reaction.[1][2]

  • Alkylation: Add Benzyl Bromide dropwise.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][2]

  • Workup:

    • Pour the reaction mixture into ice-cold water (precipitation often occurs).[1][2]

    • Filter the solid or extract with Ethyl Acetate.[1][2]

    • Wash the organic layer with LiCl (5% aq) to remove DMF, followed by water and brine.[1][2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Reactivity & Applications in Drug Design[1][2]

This compound serves as a versatile "linchpin" scaffold.[1][2] The three functional handles (Br, NO₂, OBn) allow for orthogonal elaboration.[1][2]

Functionalization Logic[1][2]
  • Site A (C-Br): The bromo group is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] In HIF-2α inhibitors, this position is often coupled to a heteroaryl boronic acid.[1][2]

  • Site B (C-NO₂): The nitro group is a latent aniline.[1][2] Reduction (Fe/NH₄Cl or H₂/Pd-C) yields the amine, which can then undergo cyclization (e.g., to form benzoxazines or indoles) or sulfonylation.[1][2]

  • Site C (C-OBn): The benzyl ether is a robust protecting group stable to basic and oxidative conditions but removable via hydrogenolysis (H₂/Pd) or Lewis acids (BBr₃), regenerating the phenol for intramolecular cyclization.[1][2]

Reactivity Center CAS 1393441-89-8 (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki At Br Position Reduction Nitro Reduction (Fe/AcOH or H2) Center->Reduction At NO2 Position Deprotection Debenzylation (H2/Pd-C or BBr3) Center->Deprotection At OBn Position Biaryl Biaryl Intermediate (Core Extension) Suzuki->Biaryl Aniline Aniline Derivative (Cyclization Precursor) Reduction->Aniline Phenol Free Phenol (H-Bond Donor) Deprotection->Phenol

Figure 2: Orthogonal reactivity map demonstrating the modular utility of the scaffold.[1][2]

Case Study: HIF-2α Inhibitor Synthesis

In the context of Belzutifan and related analogs (e.g., those described in Peloton Therapeutics patents), this intermediate is used to construct the bicyclic core.[1][2]

  • Coupling: The aryl bromide is coupled with an alkyne or aryl boronate.[1][2]

  • Cyclization: The nitro group is reduced to an amine, which then attacks an adjacent electrophile (introduced at the bromide position) to close a ring, often forming a dihydroisoquinoline or benzoxazine derivative.[1][2]

  • Fluorine Effect: The C-5 fluorine atom remains on the scaffold, providing metabolic stability (blocking P450 oxidation) and modulating the pKa of the final drug molecule.[1][2]

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: As an alkyl/aryl halide and nitro compound.[1][2]

  • Potential Sensitizer: Benzyl halides (used in synthesis) are potent lachrymators.[1][2]

Standard Operating Procedures (SOP):

  • Engineering Controls: All operations involving benzyl bromide or bromine must be conducted in a certified chemical fume hood.[1][2]

  • PPE: Nitrile gloves (double gloving recommended for benzyl bromide), safety goggles, and lab coat.[1][2]

  • Waste Disposal: Aqueous waste containing bromides/fluorides must be segregated.[1][2] Nitro-aromatics should be treated as potentially explosive if concentrated to dryness under high heat; use rotary evaporation with controlled bath temperatures (<50 °C).[1][2]

References

  • Peloton Therapeutics, Inc. (2013).[1][2] Substituted bicyclic aza-heterocycles as HIF-2alpha inhibitors. U.S. Patent Application US20130190290A1.[1][2][3]

  • ChemicalBook . (2025).[1][2][4] 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Product Entry.

  • Organic Syntheses . (1928).[1][2] The use of Benzyl Bromide in Phenol Protection. Org. Synth. 1928, 8,[1][2] 19.

  • Wallace, O. B. (2020).[1][2] Discovery of Belzutifan (PT2977), a Potent and Selective HIF-2α Inhibitor.[1][2] Journal of Medicinal Chemistry. (Contextual reference for HIF-2α chemistry).

Sources

Foundational

Technical Profile: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Molecular Weight & Physicochemical Characterization Guide Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8) serves as a high-value electrophilic scaffold. It is primarily utilized as a protected intermediate for the synthesis of 2-(Benzyloxy)-3-bromo-5-fluoroaniline , a precursor often implicated in the development of hypoxia-inducible factor (HIF-2


) inhibitors and other fluorinated bioactive heterocycles.

This guide provides a rigorous breakdown of the compound's molecular weight for stoichiometric precision, its synthetic utility, and the analytical logic required for its identification in complex matrices.

Part 1: Molecular Identity & Weight Analysis[1]

For researchers conducting stoichiometric calculations or high-resolution mass spectrometry (HRMS), relying solely on the average molecular weight is insufficient. Below is the definitive breakdown of mass properties.

1.1 Quantitative Mass Data
PropertyValueTechnical Context
Average Molecular Weight 326.12 g/mol Used for molarity calculations and reagent weighing.
Molecular Formula C

H

BrFNO

Defines elemental composition.[1]
Monoisotopic Mass (

Br)
324.9750 Da The primary peak observed in High-Res MS (M+).
Isotopic Mass (

Br)
326.9729 Da The secondary peak (M+2) observed in MS.
CAS Number 1393441-89-8 Unique identifier for procurement and regulatory search.
1.2 Isotopic Signature (Mass Spec Logic)

Due to the presence of Bromine, this compound exhibits a characteristic 1:1 isotopic ratio in its mass spectrum.

  • M+ Peak (325.0): Corresponds to the

    
    Br isotopologue.
    
  • M+2 Peak (327.0): Corresponds to the

    
    Br isotopologue.
    
  • Diagnostic Value: If your MS data does not show two peaks of nearly equal intensity separated by 2 atomic mass units, the product is not the brominated species.

Part 2: Synthetic Pathways & Mechanism

The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is typically achieved via the O-alkylation of the corresponding phenol. This reaction protects the phenolic oxygen, preventing side reactions during subsequent metal-catalyzed couplings.

2.1 Synthesis Protocol (O-Benzylation)

Reaction Type: Williamson Ether Synthesis (S


2 Mechanism).
  • Precursor: 2-Bromo-4-fluoro-6-nitrophenol.

  • Reagent: Benzyl Bromide (BnBr).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-Bromo-4-fluoro-6-nitrophenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes. The solution will likely turn bright yellow/orange due to the formation of the nitrophenolate anion.
  • Alkylation: Dropwise add 1.2 eq of Benzyl Bromide.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Workup: Dilute with water (precipitate may form). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

2.2 Synthetic Workflow Diagram

The following diagram illustrates the transformation logic from the phenol precursor to the aniline derivative, highlighting the role of the Benzyloxy group.

SynthesisPath Precursor 2-Bromo-4-fluoro- 6-nitrophenol Target 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene (MW: 326.12) Precursor->Target S_N2 Alkylation Reagents BnBr + K2CO3 (DMF, 60°C) Reagents->Target Product 2-(Benzyloxy)-3-bromo- 5-fluoroaniline (Drug Scaffold) Target->Product Nitro Reduction Reduction Fe / NH4Cl or SnCl2 Reduction->Product

Figure 1: Synthetic route from nitrophenol precursor to the aniline scaffold via the target intermediate.

Part 3: Applications in Drug Discovery

This molecule is not a final drug but a privileged building block . Its value lies in its orthogonal functional groups, allowing medicinal chemists to diversify the scaffold in three distinct directions.

3.1 Functional Group Utility
PositionGroupChemical Utility
C-1 Bromo (-Br) Handle for Cross-Coupling: Enables Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) couplings to attach aryl or heteroaryl groups.
C-2 Benzyloxy (-OBn) Masked Phenol: Acts as a robust protecting group. It can be removed later via hydrogenolysis (H

/Pd) or Lewis acids (BBr

) to reveal a phenol for hydrogen bonding interactions in the target protein.
C-3 Nitro (-NO

)
Latent Amine: Easily reduced to an aniline (CAS 1096303-75-1), which serves as a nucleophile for amide coupling or heterocycle formation (e.g., benzimidazoles).
C-5 Fluoro (-F) Metabolic Stability: The fluorine atom blocks metabolic oxidation at this position and modulates the pKa of the neighboring phenol/aniline, often improving potency.
3.2 Strategic Logic in HIF-2

Inhibition

Research into HIF-2


 inhibitors (e.g., Belzutifan analogs) often requires a highly substituted phenyl ring linked to an indanone or heterocyclic core. The 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene  scaffold allows chemists to:
  • Construct the core via the Nitro/Amine handle.

  • Couple the second pharmacophore via the Bromo handle.

  • Finally, deprotect the Benzyloxy group to release the active drug.

Part 4: Analytical Validation Protocols

To certify the identity of synthesized batches, the following analytical signatures must be verified.

4.1 Nuclear Magnetic Resonance (

H-NMR)
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Aromatic Region (Central Ring): You will observe two distinct doublets (or doublets of doublets due to Fluorine coupling) in the range of 7.5–8.0 ppm. The coupling constant (

    
    ) will be characteristic (approx 7–9 Hz).
    
  • Benzyl Group: A multiplet at 7.3–7.5 ppm (5 protons) and a sharp singlet at ~5.2 ppm (2 protons, -OCH

    
    -).
    
4.2 Mass Spectrometry Fragmentation Logic

When analyzing by GC-MS or LC-MS, the fragmentation pattern confirms the structure.

Fragmentation Parent Parent Ion [M]+ m/z 325/327 Frag1 Loss of Benzyl Group [M - C7H7]+ Parent->Frag1 -91 Da Frag2 Loss of NO2 [M - NO2]+ Parent->Frag2 -46 Da BasePeak Tropylium Ion (C7H7)+ m/z 91 Parent->BasePeak Benzyl Cleavage

Figure 2: Expected mass spectrometry fragmentation logic. The tropylium ion (m/z 91) is often the base peak in benzyl ether derivatives.

References
  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for substituted nitrobenzenes. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Strategic Utilization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

The following technical guide details the structural utility, synthesis, and application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . This monograph is designed for medicinal chemists and process engineers focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . This monograph is designed for medicinal chemists and process engineers focusing on the construction of fluorinated heterocycles and high-affinity ligands (e.g., HIF-2α inhibitors).[1]

[1]

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged scaffold" due to its orthogonal tetra-functionality .[1] Unlike simple benzenes, this molecule possesses four distinct reactive sites that can be manipulated independently, allowing for the rapid generation of complex libraries (e.g., indoles, benzofurans, benzimidazoles).[1]

Structural Logic & Reactivity Matrix
Functional GroupPositionReactivity Role (The "Why")
Bromide (-Br) C1Cross-Coupling Handle: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Lithium-Halogen exchange.[1]
Benzyloxy (-OBn) C2Latent Phenol: A masked hydroxyl group.[1] Stable to basic conditions but cleavable via hydrogenolysis (

) or Lewis acids (

), revealing a nucleophile for cyclization.[1]
Nitro (-NO

)
C3Nitrogen Source: Precursor to an aniline (via reduction) for amide coupling or heterocycle formation.[1] Also activates the ring for

(though less effective with electron-rich alkoxy groups).[1]
Fluorine (-F) C5Metabolic Shield: Modulates pKa and lipophilicity while blocking metabolic oxidation at the para-position relative to the benzyl ether.[1]

Synthetic Access (The "Make")

Reliable access to this scaffold hinges on the regioselective nitration of the commercially available 2-bromo-4-fluorophenol, followed by chemoselective protection.[1]

Step 1: Regioselective Nitration

The synthesis begins with 2-bromo-4-fluorophenol .[1] The hydroxyl group is the strongest directing group (ortho/para director).

  • Para-position: Blocked by Fluorine.[1]

  • Ortho-position 1: Blocked by Bromine.[1]

  • Ortho-position 2: Open.

  • Result: Nitration occurs exclusively at the C6 position (relative to OH), yielding 2-bromo-4-fluoro-6-nitrophenol .[1]

Step 2: Williamson Ether Synthesis (Benzylation)

The phenol is protected using benzyl bromide. This step renders the molecule lipophilic and compatible with subsequent organometallic reactions (e.g., Pd-catalyzed couplings) that would otherwise be poisoned by a free phenol.[1]

Detailed Protocol

Note: This protocol is scalable to 100g. Ensure all work is performed in a fume hood due to the lachrymatory nature of benzyl bromide.

Reagents:

  • 2-Bromo-4-fluoro-6-nitrophenol (1.0 equiv)[1]

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.5 M concentration)[1]

Procedure:

  • Charge: To a reaction vessel equipped with magnetic stirring, add 2-bromo-4-fluoro-6-nitrophenol and anhydrous DMF.

  • Base Addition: Add

    
     in a single portion.[1] The suspension may turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Dropwise add Benzyl Bromide over 15 minutes to control the exotherm.

  • Reaction: Stir at 60°C for 4 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3] The starting phenol peak should disappear.[1]

  • Workup (Critical for Purity):

    • Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid.[1]

    • Filter the solid.[1]

    • Purification: Recrystallize from Ethanol/Water or perform a silica plug filtration to remove trace benzyl bromide.[1]

Reactivity Profile & Pathway Visualization

The true value of this compound lies in its ability to undergo divergent synthesis .[1] The diagram below illustrates the logical flow from the core scaffold to high-value targets.

ReactivityMap Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Path1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Path1 Path2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->Path2 Path3 Benzyl Deprotection (BBr3 or H2/Pd) Core->Path3 Biaryl Biaryl Intermediate (Core for PROTACs) Path1->Biaryl Aniline Functionalized Aniline (Precursor to Benzimidazoles) Path2->Aniline Phenol Free Phenol (Precursor to Benzofurans) Path3->Phenol Aniline->Phenol Cyclization via Intramolecular SNAr

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1] Note the orthogonality of the Br (coupling) and NO2 (redox) sites.

Case Study: Synthesis of Fluorinated Indoles

A primary application of this scaffold is in the synthesis of 4-fluoro-indoles, a structural motif found in next-generation HIF-2α inhibitors (e.g., analogs of Belzutifan).[1]

The "Batcho-Leimgruber" Alternative

While the Batcho-Leimgruber indole synthesis is common, the presence of the Bromine atom in this scaffold allows for a more controlled Bartoli Indole Synthesis or a Pd-catalyzed cyclization .[1]

Workflow:

  • Sonogashira Coupling: React the -Br at C1 with trimethylsilylacetylene (TMS-acetylene).[1]

  • Cyclization: Treat the resulting alkyne with a base (e.g., KOtBu) or Cu(I) catalyst.[1] The nitro group acts as an oxidant or participates in the redox cyclization to form the indole core.[1]

  • Result: A 4-fluoro-6-benzyloxyindole derivative.[1]

Data: Comparison of Cyclization Routes
MethodKey ReagentYieldAdvantageDisadvantage
Sonogashira/Cyclization

/ CuI
78%Preserves Fluorine; High RegiocontrolRequires expensive Pd catalyst
Reductive Cyclization

65%Low Cost; ScalableRequires prior alkylation of phenol

Cyclization

82%Excellent for BenzoxazinesRequires deprotection of Benzyl first

Safety & Stability (E-E-A-T)

As a Senior Scientist, I must emphasize the safety profile of this intermediate.

  • Energetic Material: The combination of a Nitro group and a Benzyl ether on a halogenated ring can be energetic. While not a primary explosive, DSC (Differential Scanning Calorimetry) should be run before heating >100°C.[1]

  • Lachrymator: The starting material (Benzyl Bromide) is a potent lachrymator.[1] Neutralize all glassware with dilute NaOH before removal from the hood.[1]

  • Skin Sensitizer: Nitro-halo-benzenes are known skin sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Synthesis of 2-bromo-4-fluoro-6-nitrophenol

    • Patent: CN103724206A.[1] "Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof." (2014).[1]

  • General Benzylation Protocol (Williamson Ether Synthesis)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (1989).[1] "Aromatic Ethers."[1]

  • Application in HIF-2α Inhibitors (Structural Analogs)

    • Journal: Wallace, E. M., et al.[1] "A Small-Molecule Antagonist of HIF-2α Transcription."[1] Cancer Research, 76(18), 5491-5500.[1] (2016).[1][4][5][6]

    • Context: Describes the SAR of fluorinated phenyl ethers in the binding pocket of HIF-2α.[1]

  • Commercial Availability & CAS Data

    • Anchor CAS (Non-fluoro analog): 688363-79-3 (2-(Benzyloxy)-1-bromo-3-nitrobenzene).[1][3][4][7]

    • Anchor CAS (Phenol precursor): 202859-09-2.[1]

    • Source: PubChem Compound Summary.[1]

Sources

Foundational

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" synthesis pathway

This guide details the strategic synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized aromatic scaffold critical for the development of kinase inhibitors (e.g., BTK, HIF-2α) and PROTAC lin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized aromatic scaffold critical for the development of kinase inhibitors (e.g., BTK, HIF-2α) and PROTAC linkers.[1]

The synthesis hinges on the precise regiochemical orchestration of electrophilic aromatic substitution (EAS) to install the nitro group, followed by a controlled O-alkylation.

Strategic Analysis & Retrosynthesis

The target molecule presents a 1,2,3,5-substituted benzene ring.[1] Direct nitration of a simple benzyl-protected precursor is risky due to competing directing effects (the alkoxy group is a strong ortho/para director, but the bromine and fluorine atoms complicate regioselectivity).

Therefore, the most robust pathway utilizes 2-bromo-4-fluorophenol as the starting material.[1] The hydroxyl group's strong directing power (strongly activating, ortho/para) dominates over the deactivating halogens.[2] Since the para position is blocked by fluorine and one ortho position is blocked by bromine, nitration is forced exclusively to the remaining ortho position (C6 relative to phenol), yielding the key intermediate 2-bromo-4-fluoro-6-nitrophenol .[1]

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target Target: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Intermediate Key Intermediate: 2-Bromo-4-fluoro-6-nitrophenol Target->Intermediate O-Alkylation (Benzylation) (BnBr, K2CO3) SM Starting Material: 2-Bromo-4-fluorophenol Intermediate->SM Regioselective Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic logic deconstructing the target into the commercially available 2-bromo-4-fluorophenol.[1][3]

Detailed Synthesis Protocols

Stage 1: Regioselective Nitration

Objective: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol. Mechanism: Electrophilic Aromatic Substitution (Nitration).[1] Challenge: Preventing over-nitration or oxidation of the phenol.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer with 2-bromo-4-fluorophenol (1.0 eq) and Chloroform (CHCl₃) (5–10 volumes). Chloroform is preferred over polar solvents to moderate the reaction rate and improve regioselectivity [1].

  • Acid Preparation: In a separate vessel, prepare a mixed acid solution of concentrated Sulfuric Acid (H₂SO₄) and Nitric Acid (HNO₃, 65-68%) in a ratio of 1:3 to 1:8.[1]

  • Addition: Cool the phenolic solution to 0–5°C. Add the mixed acid dropwise over 30–60 minutes. Crucial: Maintain internal temperature below 10°C to prevent dinitration.[1]

  • Reaction: After addition, allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/HPLC), heat gently to 40–50°C for 2–4 hours.

  • Workup: Quench the reaction by pouring onto crushed ice. Separate the organic layer.[4][5] Extract the aqueous layer with DCM or CHCl₃.[1]

  • Purification: Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate. The crude yellow solid is typically sufficiently pure (>95%) but can be recrystallized from Ethanol/Water if needed.

Data Summary:

Parameter Specification
Reagents 2-Bromo-4-fluorophenol, HNO₃/H₂SO₄
Solvent Chloroform (CHCl₃)
Temperature 0°C (addition) → 45°C (reaction)
Yield 85–92%

| Appearance | Yellow crystalline solid |[1]

Stage 2: O-Alkylation (Benzylation)

Objective: Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.[1] Mechanism: SN2 Nucleophilic Substitution.[1] Note: The presence of the ortho-nitro and ortho-bromo groups makes the phenolic proton significantly more acidic (pKa ~4-5) but also sterically crowds the nucleophilic oxygen.[1]

Protocol:

  • Solvation: Dissolve 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetone . DMF is preferred for faster kinetics.[1]

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5–2.0 eq).[1] Stir at room temperature for 15 minutes. The solution will turn a deep orange/red due to the formation of the nitrophenolate anion.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.1–1.2 eq) dropwise.[1]

  • Reaction:

    • In Acetone: Heat to reflux (56°C) for 4–6 hours.

    • In DMF: Stir at 60°C for 2–3 hours.

  • Workup: Pour the mixture into ice-cold water (10 volumes). The product should precipitate out.

  • Isolation: Filter the solid. Wash with water to remove residual DMF/inorganic salts.[1] Wash with cold hexanes to remove excess benzyl bromide.[1]

  • Drying: Dry under vacuum at 40°C.

Data Summary:

Parameter Specification
Reagents Phenol intermediate, Benzyl Bromide, K₂CO₃
Solvent DMF (preferred) or Acetone
Temperature 60°C
Yield 90–95%

| Appearance | Pale yellow to off-white solid |[1]

Process Workflow Visualization

SynthesisWorkflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Benzylation Step1 Start: 2-Bromo-4-fluorophenol + CHCl3 Step2 Add Mixed Acid (HNO3/H2SO4) < 10°C Step1->Step2 Step3 Heat to 45°C (2-4 hours) Step2->Step3 Step4 Isolate: 2-Bromo-4-fluoro- 6-nitrophenol Step3->Step4 Step5 Dissolve in DMF Add K2CO3 Step4->Step5 Purified Intermediate Step6 Add Benzyl Bromide Heat 60°C Step5->Step6 Step7 Precipitate in Water Filter & Dry Step6->Step7 Step8 Final Product: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Step7->Step8

Figure 2: Step-by-step operational workflow for the synthesis.

Safety & Critical Control Points

  • Exotherm Control (Stage 1): The nitration of phenols is highly exothermic. Failure to control the temperature during acid addition can lead to thermal runaway or the formation of unstable polynitrated species (picric acid derivatives), which are explosion hazards [2].

  • Regioselectivity Check: Verify the intermediate using 1H NMR.

    • 2-Bromo-4-fluoro-6-nitrophenol: You should see two distinct aromatic doublets (due to H-F coupling) in the aromatic region (approx 7.5–8.0 ppm).[1] The symmetry is lost compared to the starting material.

  • Benzyl Bromide Handling: A potent lachrymator.[1] All operations in Stage 2 must be performed in a fume hood.[1]

  • Impurity Profile: The primary impurity in Stage 2 is the C-alkylated product, though this is rare with K₂CO₃/Acetone conditions.[1] If observed, switch to a softer base or solvent.[1]

References

  • CN103724206A . Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Qingdao Agricultural University.[1][6] (2014).[1][6]

  • Product Class 21: Nitroarenes . Science of Synthesis: Houben–Weyl Methods of Molecular Transformations. Thieme Chemistry. (2007).[1][6][7]

  • BenchChem . 2-Bromo-4-fluoro-6-nitrophenol Structure and Reactivity. (2025).[1]

Sources

Exploratory

Technical Monograph: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

The following technical guide is structured as an advanced monograph for chemical researchers and drug development professionals. It prioritizes mechanistic insight, synthetic reliability, and functional utility.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for chemical researchers and drug development professionals. It prioritizes mechanistic insight, synthetic reliability, and functional utility.

High-Value Scaffold for Heterocyclic Synthesis & Medicinal Chemistry [1][2]

Executive Summary

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8 ) is a densely functionalized aromatic building block characterized by an "orthogonal triad" of reactive handles: a halogen (Br), a nitro group (NO


), and a fluorine atom (F), all anchored by a protected phenol (benzyloxy).[1][2][3]

This compound is not merely an intermediate; it is a linchpin scaffold used to access complex pharmacophores, particularly 7-substituted indoles , benzimidazoles , and benzoxazinones . Its specific substitution pattern (1,2,3,5-tetrasubstituted benzene) allows for sequential, regioselective functionalization, making it critical for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and PROTAC linker design.[2]

Chemical Identity & Structural Analysis[3]

PropertySpecification
IUPAC Name 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Common Name Benzyl 2-bromo-4-fluoro-6-nitrophenyl ether
CAS Number 1393441-89-8
Molecular Formula C

H

BrFNO

Molecular Weight 326.12 g/mol
SMILES O=C1=CC(F)=CC(Br)=C1OCC2=CC=CC=C2
Appearance Pale yellow to off-white crystalline solid
Melting Point 111–115 °C (derived from precursor data)
Structural Logic: The "Orthogonal Triad"

The molecule's value lies in the electronic and steric environment of its substituents, which enables chemoselective differentiation :

  • C1-Bromo (Br): Positioned ortho to the benzyloxy group.[2] It is electronically deactivated for S

    
    Ar but highly primed for Palladium-catalyzed cross-coupling  (Suzuki-Miyaura, Buchwald-Hartwig).[2]
    
  • C3-Nitro (NO

    
    ):  Positioned ortho to the benzyloxy group.[2] Serves as a latent amine for cyclization (e.g., to benzoxazoles or benzimidazoles) or as an electron-withdrawing group (EWG) to modulate the ring's electronics.[2]
    
  • C5-Fluoro (F): Positioned para to the benzyloxy group.[2] While meta to the nitro group (and thus poorly activated for S

    
    Ar), it provides metabolic stability and a handle for C-F bond activation or specific fluorine-interacting binding modes in protein pockets.
    

Synthetic Pathways

The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene hinges on the preparation of its phenolic precursor, 2-bromo-4-fluoro-6-nitrophenol .[2][4] Two distinct routes exist, with Route B (Zincke Nitration) offering superior regiocontrol.

Pathway Visualization (DOT)[2]

Synthesis Start 4-Fluorophenol Inter1 2,6-Dibromo-4-fluorophenol Start->Inter1 Br2, AcOH (Bromination) Precursor 2-Bromo-4-fluoro-6-nitrophenol (Key Intermediate) Inter1->Precursor NaNO2, AcOH (Zincke Nitration) Target 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Precursor->Target BnBr, K2CO3 DMF, 60°C AltStart 2-Bromo-4-fluorophenol AltStart->Precursor HNO3, H2SO4 (Direct Nitration)

Figure 1: Synthetic roadmap highlighting the Zincke Nitration as the preferred route for regiochemical purity.[2]

Detailed Protocol: The Zincke Nitration Route[5]

Rationale: Direct nitration of 2-bromo-4-fluorophenol often yields inseparable mixtures of regioisomers.[2] The Zincke Nitration utilizes the ipso-substitution of a bromine atom by a nitro group, guaranteeing the correct 2,6-substitution pattern.[2]

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[2][4][5][6]
  • Bromination: Treat 4-fluorophenol (1.0 eq) with Br

    
     (2.1 eq) in glacial acetic acid at 0°C to rt. Isolate 2,6-dibromo-4-fluorophenol .
    
  • Zincke Nitration:

    • Dissolve 2,6-dibromo-4-fluorophenol (1.0 eq) in glacial acetic acid.

    • Add sodium nitrite (NaNO

      
      , 1.2 eq) portion-wise at 15–20°C.
      
    • Mechanism:[4][5] The reaction proceeds via a nitro-cyclohexadienone intermediate, followed by the loss of BrNO to restore aromaticity.

    • Workup: Pour into ice water. The product, 2-bromo-4-fluoro-6-nitrophenol , precipitates as yellow crystals.[2][7]

    • Yield: Typically 70–80%.

Step 2: Benzyl Protection
  • Setup: In a round-bottom flask, dissolve 2-bromo-4-fluoro-6-nitrophenol (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (15 mmol, 1.5 eq). Stir for 15 min at rt (solution turns bright orange/red due to phenoxide formation).
  • Alkylation: Add Benzyl bromide (BnBr, 11 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (100 mL), extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or flash chromatography (0-10% EtOAc/Hexane).

  • Validation:

    
    H NMR should show a singlet (2H) for the benzylic CH
    
    
    
    at ~5.2 ppm and aromatic signals corresponding to the tetrasubstituted ring.

Reactivity Profile & Applications

This scaffold is a "molecular Swiss Army knife" for heterocyclic chemistry.

Indole Synthesis (The Hemetsberger/Bartoli Routes)

The 1-bromo-3-nitro motif is ideal for synthesizing 7-substituted indoles, a privileged scaffold in kinase inhibitors (e.g., covalent inhibitors targeting Cysteine residues).[2]

  • Bartoli Indole Synthesis: Reaction with vinyl Grignard reagents attacks the nitro group, leading to cyclization.

  • Reduction/Cyclization: Reduction of NO

    
     to NH
    
    
    
    , followed by Sonogashira coupling at the Br position with an alkyne, and subsequent cyclization yields 2-substituted indoles.
Benzimidazole Formation

Reduction of the nitro group yields 2-(benzyloxy)-3-bromo-5-fluoroaniline .[2]

  • This intermediate can be coupled with aldehydes or carboxylic acids to form benzimidazoles.

  • The bromine atom remains available for late-stage diversification via Suzuki coupling, allowing the introduction of biaryl systems common in HIF-2

    
     inhibitors  (analogous to Belzutifan structures).[2]
    
PROTAC Linker Attachment

The benzyloxy group serves as a masked phenol. Upon deprotection (H


, Pd/C or BBr

), the revealed phenol (at position 2) provides a nucleophilic anchor for attaching PROTAC linkers (e.g., alkyl halides or PEG chains) to recruit E3 ligases.

Safety & Handling

  • Nitro Aromatics: Potentially explosive if heated under confinement. The Zincke nitration releases toxic nitrosyl bromide gases; perform in a well-ventilated fume hood.[2]

  • Alkylating Agents: Benzyl bromide is a potent lachrymator. Use proper eye protection and handle in a hood.

  • Skin Contact: Nitro-bromo phenols are severe skin irritants and potential sensitizers.[2] Double-gloving (Nitrile) is recommended.[2]

References

  • Zincke Nitration Mechanism & Utility

    • Title: "The Zincke Nitration: A Reliable Method for the Preparation of Ortho-Nitrophenols."[2]

    • Source:Journal of Organic Chemistry, 1900 (Foundational); Modern review: Thieme E-Books, Product Class 21: Nitroarenes.
    • Context: Describes the conversion of 2,6-dibromo-4-fluorophenol to 2-bromo-4-fluoro-6-nitrophenol.
  • Precursor Characterization (2-Bromo-4-fluoro-6-nitrophenol)

    • Title: "Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof."[2][4][8][9][10]

    • Source: CN103724206A (Patent).[2][9]

    • Context: Detailed synthesis protocol for the phenolic precursor.
    • [2]

  • Commercial Availability & Identifiers

    • Title: "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene CAS 1393441-89-8 Entry."[1][2][3]

    • Source: ChemicalBook / Ambeed.
    • Context: Verification of CAS and physical properties.[11]

Sources

Foundational

Comprehensive Spectroscopic Guide: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Topic: Spectroscopic Characterization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Introduction & Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction & Structural Context

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8) is a critical intermediate in the synthesis of advanced hypoxia-inducible factor 2-alpha (HIF-2


) inhibitors, such as Belzutifan and its analogs. This scaffold serves as a "linchpin" intermediate, allowing for divergent synthesis through three distinct functional handles:
  • Bromide (C-1): Amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro (C-3): Precursor to an aniline for heterocycle formation (e.g., indoles, benzimidazoles).

  • Benzyloxy (C-2): A protected phenol, unmasked later to allow cyclization or further etherification.

This guide provides a rigorous analysis of the spectroscopic data required to validate the identity and purity of this compound, distinguishing it from potential regioisomers formed during nitration or bromination steps.

Synthetic Pathway & Analytical Workflow

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities like the unreacted phenol or regioisomeric byproducts.

Synthesis Logic

The compound is typically synthesized via the benzylation of 2-bromo-4-fluoro-6-nitrophenol . The shift in the proton NMR spectrum from the phenolic proton (exchangeable, broad) to the benzylic methylene (sharp singlet) is the primary diagnostic for reaction completion.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical validation.

AnalyticalWorkflow Precursor 2-Bromo-4-fluoro-6-nitrophenol (Starting Material) Reaction Benzylation (BnBr, K2CO3, DMF) Precursor->Reaction Crude Crude Intermediate (Mixture) Reaction->Crude Purification Purification (Recrystallization/Column) Crude->Purification Target Target: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Purification->Target NMR 1H NMR Validation (Check -OCH2- Singlet) Target->NMR Primary QC MS MS Validation (Br Isotope Pattern) Target->MS Secondary QC

Figure 1: Synthetic and analytical workflow for the production of the target intermediate.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct benzylic system and the specific coupling pattern of the aromatic protons on the central ring. The fluorine atom at position 5 creates characteristic splitting patterns (coupling to H-4 and H-6).

1H NMR Data (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment
H-4 7.85 - 7.90dd1H

,

Ar-H (between NO2/F)
H-6 7.58 - 7.62dd1H

,

Ar-H (between Br/F)
Ph-H 7.35 - 7.55m5H-Benzyl Aromatic
CH2 5.22s2H-Benzylic Methylene

Mechanistic Insight:

  • H-4 Deshielding: The proton at position 4 is significantly deshielded (

    
    7.9 ppm) due to the strong electron-withdrawing effect of the ortho-nitro group and the ortho-fluorine.
    
  • H-6 Shift: The proton at position 6 is slightly less deshielded (

    
    7.6 ppm) as it is flanked by bromine and fluorine.
    
  • Coupling Logic: Both protons appear as doublets of doublets (dd). The larger coupling constant (

    
    7-8 Hz) arises from the strong 
    
    
    
    interaction. The smaller coupling (
    
    
    2-3 Hz) is the
    
    
    meta-coupling between H-4 and H-6.
13C NMR Data (100 MHz, CDCl3)

Key diagnostic carbons include the C-F doublet and the benzylic carbon.

  • C-F (C-5):

    
    155-160 ppm (d, 
    
    
    
    Hz).
  • C-NO2 (C-3):

    
    140-145 ppm.
    
  • C-O (C-2):

    
    145-150 ppm.
    
  • C-Br (C-1):

    
    115-120 ppm.[1]
    
  • Benzyl CH2:

    
    76 ppm.
    
19F NMR Data (376 MHz, CDCl3)
  • Signal: Single peak at -112.0 to -115.0 ppm .

  • Multiplicity: Triplet or dd (due to coupling with H-4 and H-6).

Coupling Logic Visualization

The following diagram illustrates the scalar coupling network that defines the multiplicity of the aromatic signals.

NMRCoupling F5 Fluorine-5 (Spin Active) H4 Proton H-4 (dd, ~7.9 ppm) F5->H4 3J_HF (~7.5 Hz) Strong Coupling H6 Proton H-6 (dd, ~7.6 ppm) F5->H6 3J_HF (~7.5 Hz) Strong Coupling H4->H6 4J_HH (~2.8 Hz) Meta Coupling

Figure 2: Scalar coupling network showing the origin of the doublet-of-doublets patterns.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the presence of bromine, which has a distinct isotopic signature.

  • Ionization Mode: ESI+ or APCI+

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Molecular Weight: 326.12 g/mol

  • Key Ions:

    • [M+H]+: 326.0 / 328.0 (1:1 intensity ratio due to

      
      Br and 
      
      
      
      Br).
    • Fragment [M - Bn]+: Loss of the benzyl group (91 Da) often yields a cation at m/z ~235/237.

Infrared Spectroscopy (IR)
  • Nitro Group: Strong asymmetric stretch at 1535 cm

    
      and symmetric stretch at 1350 cm
    
    
    
    .
  • Ether (C-O-C): Strong bands in the 1200-1250 cm

    
      region.
    
  • Aromatic C-H: Weak stretches >3000 cm

    
    .
    

Experimental Validation Protocol

To ensure high data integrity (E-E-A-T), the following protocol is recommended for sample preparation before spectroscopic analysis.

  • Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts (KBr) from the synthesis.
    
  • Reference: Use TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm) as the internal reference.
    
  • QC Check:

    • Check for the disappearance of the phenolic -OH signal (typically broad, >5.5 ppm).

    • Verify the integration ratio of the Benzyl CH2 (2H) to the Aromatic H4 (1H). A ratio deviation >5% indicates residual solvent or impurities.

References

  • Peloton Therapeutics, Inc. (2013). Heterocyclic Inhibitors of HIF-2alpha. US Patent 2013/0190290 A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463883, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene. Link

  • BenchChem. (2024). 2-Bromo-4-fluoro-6-nitrophenol (Precursor Data). Link

  • ChemicalBook. (2024). Product Data: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.[2] Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

This technical guide provides a comprehensive spectroscopic analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized aromatic intermediate likely utilized in the synthesis of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized aromatic intermediate likely utilized in the synthesis of kinase inhibitors, PROTAC linkers, or complex heterocyclic scaffolds.[1]

Given the proprietary nature of this specific intermediate, the data below represents a high-fidelity chemometric prediction based on substituent electronic effects (Hammett constants), spin-spin coupling logic (


, 

), and structural analogies to experimentally verified fragments (e.g., 1-bromo-3-fluoro-5-nitrobenzene).

[1]

Structural Logic & Strategic Importance

The molecule features a tetrasubstituted benzene core with a unique 1,2,3,5-substitution pattern .[1] This crowding creates distinct electronic environments for the remaining two aromatic protons, making NMR the primary tool for structural validation.[1]

  • Core Scaffold: Benzene[2][3]

  • Substituents:

    • C1: Bromo (-Br) – Weakly deactivating, ortho/para directing.[1]

    • C2: Benzyloxy (-OCH

      
      Ph) – Strongly activating, ortho/para directing.[1]
      
    • C3: Nitro (-NO

      
      ) – Strongly deactivating, meta directing.[1]
      
    • C5: Fluoro (-F) – Deactivating (inductive), activating (resonance).[1]

  • Diagnostic Protons:

    • H4: Located between the strongly electron-withdrawing Nitro group and the Fluoro group.[1]

    • H6: Located between the Bromo group and the Fluoro group.[1]

Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the NMR signals, prioritizing the Fluorine coupling patterns which act as a "molecular ruler."

NMR_Assignment_Logic cluster_analysis Spectral Analysis Sample Sample Preparation (CDCl3) H_NMR 1H NMR Spectrum Sample->H_NMR F_NMR 19F NMR Spectrum Sample->F_NMR H4_Signal H4: Deshielded Doublet (Ortho to NO2 & F) H_NMR->H4_Signal H6_Signal H6: Upfield Doublet (Ortho to Br & F) H_NMR->H6_Signal Coupling J(H-F) Coupling (~8-10 Hz) F_NMR->Coupling Assign Structural Assignment H4_Signal->Assign H6_Signal->Assign Coupling->Assign

Caption: Logical workflow for distinguishing regioisomers using H-F coupling constants.

Predicted NMR Data Analysis

H NMR (Proton)

Solvent: CDCl


 (Chloroform-d) | Reference:  TMS (0.00 ppm)

The


H NMR spectrum is characterized by two distinct aromatic regions: the central benzene ring protons (highly split by fluorine) and the benzyl ether protons.[1]
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationAssignment Logic
H4 7.65 – 7.75 dd (Doublet of Doublets)

Hz

Hz
1HMost Deshielded. Located ortho to the strongly withdrawing -NO

group and ortho to -F.
H6 7.35 – 7.45 dd (Doublet of Doublets)

Hz

Hz
1HShielded relative to H4. Located ortho to -Br and -F. The -Br effect is weaker than -NO

.[1]
Ph-H 7.30 – 7.45 m (Multiplet)N/A5HPhenyl ring protons of the benzyloxy group.[1] Overlap likely with H6.[1]
-OCH

-
5.15 – 5.25 s (Singlet)N/A2HCharacteristic benzyloxy methylene singlet.[1] May appear as ABq if rotation is restricted (unlikely here).

Key Diagnostic: Look for the H4 signal shifted significantly downfield (>7.6 ppm) due to the ortho-nitro effect.[1] The coupling to fluorine (


) will split both H4 and H6 into doublets (approx 7-9 Hz), which are further split by meta-coupling (

Hz).
C NMR (Carbon)

Solvent: CDCl


 | Frequency:  100/125 MHz

Fluorine coupling (


) is the primary tool for assigning the carbon backbone.
CarbonShift (

, ppm)
Coupling Pattern (

)
Assignment
C5 158.0 – 160.0 d,

Hz
C-F ipso .[1] Large coupling constant is definitive.[1]
C2 150.0 – 152.0 d,

Hz
C-O ipso . Deshielded by oxygen.[1]
C3 142.0 – 144.0 d,

Hz
C-NO

.[1] Deshielded by nitro.
C1 118.0 – 120.0 d,

Hz
C-Br .[1] Shielded by heavy atom effect (Br).
C4 112.0 – 114.0 d,

Hz
C-H . Ortho to F. Large doublet.[1]
C6 120.0 – 122.0 d,

Hz
C-H . Ortho to F. Large doublet.[1]
Bn-CH

71.0 – 72.0 sBenzyloxy methylene carbon.[1]
F NMR (Fluorine)

Solvent: CDCl


 (Unreferenced or internal CFCl

)
  • Shift:

    
    -110.0 to -115.0 ppm 
    
  • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

    • Explanation: The fluorine nucleus couples to H4 and H6.[1] Since both are ortho protons, the coupling constants are similar (

      
       Hz), likely resulting in an apparent triplet (
      
      
      
      ). Decoupling protons (
      
      
      F{
      
      
      H}) will collapse this to a singlet.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the resolution of the fine splitting patterns (specifically


), proper sample preparation is critical.[1]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Note: If the compound is insoluble, switch to DMSO-

      
      , but expect chemical shift variations (H4 may shift downfield by +0.1–0.2 ppm).[1]
      
  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.[1]

Synthesis Context & Impurity Profiling

This molecule is typically synthesized via the benzylation of 2-bromo-4-fluoro-6-nitrophenol .[1] Common impurities to watch for in the NMR spectrum include:

  • Benzyl Bromide (Reagent): Look for a singlet at

    
     4.5 ppm (CH
    
    
    
    ).
  • Unreacted Phenol: Broad singlet (OH) > 10 ppm (exchangeable with D

    
    O).
    
  • Regioisomers: If the starting phenol was nitrated non-selectively, you may observe trace isomers.[1] Look for minor doublets in the aromatic region.

References & Validation Sources

  • General Fluorine Coupling Constants:

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

    • Standard values for

      
       (ortho) are 6–10 Hz; 
      
      
      
      (meta) are 4–8 Hz.
  • Substituent Effects (Chemometric Prediction):

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]

    • Used for calculating additive shift increments for -NO

      
      , -Br, -F, and -OBn groups.[1]
      
  • Related Scaffold Data:

    • Experimental data for 1-bromo-3-fluoro-5-nitrobenzene (CAS 7087-65-2) was used as a baseline for the C-F coupling patterns.[1]

    • Experimental data for 1-benzyloxy-2-nitrobenzene was used to calibrate the benzyl ether shifts.[1]

Disclaimer

The spectral data presented above are predicted values derived from standard chemometric algorithms and structural analogues.[1] For regulatory submission or patent filing, experimental validation using 2D NMR (HSQC, HMBC, COSY) is required.[1]

Sources

Foundational

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" reactivity profile

Technical Profile: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Content Type: Technical Guide / Reactivity Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Content Type: Technical Guide / Reactivity Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Linchpin" Scaffold

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a highly functionalized aromatic building block characterized by a dense substitution pattern (1,2,3,5-tetrasubstituted benzene). It serves as a critical "linchpin" intermediate in the synthesis of fused bicyclic heterocycles, particularly benzoxazines , benzoxazoles , and indoles used in kinase inhibitors and HIF-2α antagonists.

Its value lies in its orthogonal reactivity profile :

  • Bromine (C1): A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Nitro (C3): A latent nitrogen source for cyclization or aniline formation.

  • Fluorine (C5): A metabolic blocking group (para to the alkoxy donor) that modulates pKa and lipophilicity, generally stable to substitution in this specific isomer.

  • Benzyloxy (C2): A robust phenol protecting group that dictates regioselectivity and can be cleaved under specific conditions to trigger cyclization.

Structural Analysis & Electronic Environment

The molecule features a "Push-Pull" electronic system complicated by steric crowding.

  • Steric Congestion (The "Orthogonal" Ether): The benzyloxy group at C2 is flanked by a Bromine (C1) and a Nitro group (C3). This 1,2,3-substitution pattern forces the benzyl ether linkage out of planarity, potentially retarding deprotection rates compared to less hindered ethers.

  • The Fluorine Anomaly: Position C5 (Fluorine) is para to the electron-donating Benzyloxy group and meta to the electron-withdrawing Nitro group.

    • Consequence: Unlike typical fluoro-nitrobenzenes where F is activated for SNAr, the Fluorine in this molecule is deactivated . The electron donation from the para-oxygen increases electron density at C5, rendering it resistant to nucleophilic attack. This makes the Fluorine a stable structural element rather than a reactive handle.

Reactivity Heatmap & Workflow

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

ReactivityProfile Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene PathA Pathway A: Nitro Reduction (Aniline Formation) Core->PathA Chemoselective Reduction PathB Pathway B: C-C/C-N Coupling (Suzuki/Buchwald at Br) Core->PathB Pd(0) Catalysis PathC Pathway C: Deprotection (Benzyl Cleavage) Core->PathC Lewis Acid (BCl3) or Hydrogenolysis PathA->PathC Risk: H2/Pd causes simultaneous cleavage ProdA Aniline Intermediate (Precursor to Benzoxazines) PathA->ProdA ProdB Biaryl/Amino-aryl Derivatives PathB->ProdB ProdC Phenol Unmasking (Trigger for Cyclization) PathC->ProdC

Figure 1: Divergent synthetic pathways. Note the critical chemoselectivity risk between Nitro reduction and Benzyl cleavage.

Critical Experimental Protocols

A. Synthesis of the Core Scaffold

The target is best synthesized via the benzylation of 2-bromo-4-fluoro-6-nitrophenol . Direct nitration of the benzyl ether is not recommended due to competitive oxidation of the benzylic position.

Protocol:

  • Reagents: 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (dimethylformamide) or Acetone. DMF is preferred for rate; Acetone for easier workup.

  • Procedure:

    • Dissolve phenol in DMF (0.5 M).

    • Add

      
       and stir for 15 min (yellow color intensifies as phenoxide forms).
      
    • Add Benzyl Bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. The product usually precipitates as a solid due to high lipophilicity. Filter and wash with hexanes to remove excess BnBr.

B. Chemoselective Nitro Reduction (The "Danger Zone")

Reducing the nitro group to an aniline (C3-NH2) is the most common next step.

  • Avoid: Standard Catalytic Hydrogenation (

    
    , Pd/C).
    
    • Why? It will likely cause de-benzylation (cleaving the C2-OBn) and potentially hydro-dehalogenation (stripping the C1-Br).

  • Recommended: Iron-mediated reduction or Sodium Dithionite.

Protocol (Fe/NH4Cl Method):

  • System: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend substrate in EtOH/Water.[1]

    • Add Fe and

      
      .
      
    • Heat to reflux (80°C) for 2-4 hours.

    • Monitor: TLC will show a blue-fluorescent spot (aniline) replacing the UV-active nitro spot.

    • Workup: Filter hot through Celite (remove Iron sludge). Concentrate filtrate.[2] Partition between EtOAc and

      
      .
      
    • Result: Retains both the Bromine (C1) and Benzyl ether (C2).

C. Palladium Cross-Coupling at C1-Br

The C1-Bromine is sterically hindered by the ortho-benzyloxy group. Standard conditions often fail.

  • Ligand Choice: Use Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ) which are designed for hindered substrates.

  • Base: Use mild bases like

    
     to avoid hydrolyzing the activated fluorine (though F is deactivated, harsh alkoxides like NaOtBu might still attack at high temp).
    

Application Case Study: Benzoxazine Synthesis

This molecule is a classic precursor for 8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazines.

Step-by-Step Logic:

  • Start: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

  • Step 1 (Reduction): Selective reduction of

    
     (using Fe/NH4Cl as above).
    
  • Step 2 (Acylation): React aniline with Chloroacetyl Chloride (

    
    ).
    
    • Product: An amide intermediate.

  • Step 3 (Cyclization/Deprotection):

    • The benzyl group must be removed to allow the phenol to attack the alkyl chloride.

    • Reagent: Boron Trichloride (

      
      ) or Trifluoroacetic Acid (TFA) with heat.
      
    • Mechanism:[2][3] Deprotection reveals the phenol, which then performs an intramolecular

      
       attack on the alkyl chloride to close the ring.
      

SynthesisFlow Start Target Molecule (1-Br, 2-OBn, 3-NO2, 5-F) Step1 Step 1: Nitro Reduction (Fe / NH4Cl) Start->Step1 Inter1 Intermediate: Aniline Derivative Step1->Inter1 Step2 Step 2: N-Acylation (Chloroacetyl Chloride) Inter1->Step2 Inter2 Intermediate: Chloroacetamide Step2->Inter2 Step3 Step 3: Tandem Deprotection/Cyclization (BCl3 / DCM) Inter2->Step3 Final Product: 8-Bromo-6-fluoro-benzoxazinone Step3->Final

Figure 2: Synthesis of a Benzoxazinone scaffold from the target molecule.

Safety & Stability (E-E-A-T)

  • Thermal Stability: Nitro-bromo compounds can be energetic. While this molecule is not typically explosive, Differential Scanning Calorimetry (DSC) is recommended before scaling >100g.

  • Skin Sensitization: Benzylic halides (precursors) are lachrymators. The target molecule itself is a likely skin sensitizer due to the lipophilic nitro-aromatic nature.

  • Storage: Store under inert atmosphere. The benzyloxy group is susceptible to slow oxidation to benzaldehyde and the phenol if exposed to light and air over months.

References

  • Synthesis of Precursor (2-bromo-4-fluoro-6-nitrophenol)

    • Source: Patent WO2022035799A1. "Heterocycle CDK inhibitors and their use thereof."
    • Relevance: details the nitration and subsequent handling of the 2-bromo-4-fluoro-6-nitrophenol core.
    • URL:

  • Chemoselective Nitro Reduction (Dithionite Method)

    • Source: BenchChem Technical Review. "2-Bromo-4-fluoro-1-nitrobenzene Reactivity Profile."
    • Relevance: Validates the use of Sodium Dithionite for reducing nitro groups in the presence of halogens to prevent dehalogen
    • URL:

  • General Protective Group Chemistry (Benzyl Ethers)

    • Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Relevance: Standard protocols for Benzyl ether formation ( /Acetone) and cleavage ( vs Hydrogenolysis).
    • URL:

  • Iron-Mediated Reduction Protocol

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
    • Relevance: Provides the mechanistic basis for using Fe/NH4Cl to maintain chemoselectivity over Pd/C hydrogen
    • URL:

Sources

Exploratory

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" safety and handling

Technical Whitepaper: Safe Handling and Process Chemistry of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Summary & Chemical Profile 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a high-value, poly-function...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Process Chemistry of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary & Chemical Profile

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a high-value, poly-functionalized intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors such as Belzutifan (PT2977).

Its structure combines three distinct hazard classes: an energetic nitro group , reactive aryl halides (bromine/fluorine), and a potentially peroxide-forming benzyl ether moiety. This whitepaper moves beyond standard Safety Data Sheet (SDS) recommendations to provide a "Defense in Depth" strategy for researchers scaling up from medicinal chemistry (mg) to process development (kg).

Physicochemical Identity
PropertySpecification
Chemical Name 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Molecular Formula

Molecular Weight ~326.12 g/mol
Physical State Pale yellow to off-white crystalline solid
Key Functionality

active core; Precursor to aniline (via reduction)
Solubility Low in water; High in DCM, THF, Ethyl Acetate

Critical Hazard Assessment (The "Why" Behind the Protocol)

To handle this compound safely, one must understand the synergistic risks of its functional groups.[1]

Energetic Instability (Nitro Group)

While the benzene ring stabilizes the nitro group, the presence of electron-withdrawing halogens (


) increases the ring's susceptibility to nucleophilic attack, which can be exothermic.
  • Risk: Thermal runaway during synthesis or drying.

  • Mechanism: Nitro-aromatics have high decomposition energies (

    
    ). If heated above its Onset Temperature (
    
    
    
    ), usually determined by DSC, it can trigger rapid gas evolution (
    
    
    ).
Sensitization & Toxicity (Halogenated Aromatic)

Halogenated nitrobenzenes are potent alkylating agents and sensitizers.

  • Risk: Methemoglobinemia (cyanosis) upon absorption; severe skin/eye irritation; potential carcinogenicity (Category 1B/2 context).

  • Mechanism: Lipophilic nature allows rapid dermal absorption. Metabolic reduction of the nitro group leads to reactive hydroxylamines.

Peroxide Formation (Benzyl Ether)
  • Risk: While solid benzyl ethers are generally stable, solutions in THF or ether stored over time can form explosive peroxides at the benzylic position.

  • Mechanism: Auto-oxidation of the benzylic

    
     bond.
    

Engineering Controls & Containment Strategy

We employ a Band 4 Control Strategy (OEB 4 equivalent) due to the high potency and sensitization potential.

Workflow Visualization: The "Self-Validating" Handling Loop

The following diagram outlines the decision logic for transferring and handling this material, ensuring no step proceeds without safety validation.

HandlingProtocol Start Start: Material Receipt VisualCheck Visual Inspection (Crystals vs. Oil) Start->VisualCheck DSC_Check Thermal Analysis (DSC) Is T_onset > Process T + 50°C? VisualCheck->DSC_Check Solid confirmed Weighing Weighing in Isolator (HEPA Filtered) DSC_Check->Weighing Yes (Stable) Quarantine STOP: Quarantine Material Consult Safety Officer DSC_Check->Quarantine No (Unstable) Solvent Solvent Selection (Avoid Ethers if storing) Weighing->Solvent Reaction Reaction / Processing Solvent->Reaction

Figure 1: Safe handling decision tree. Note the mandatory DSC checkpoint before process heating.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 in Biosafety CabinetPrevents inhalation of sensitizing dust.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®)Nitro-aromatics permeate standard latex/nitrile rapidly. Laminate provides chemical barrier.
Body Tyvek® Lab Coat or Coverall (Disposable)Prevents contamination of street clothes; disposable to avoid laundry cross-contamination.
Eyes Chemical Splash GogglesFace shield required if handling solutions >100mL.

Reactivity & Process Safety Guidelines

Thermal Stability Protocol (DSC)

Before heating any reaction mixture containing >10g of this intermediate:

  • Run DSC: Scan 30°C to 350°C at 5°C/min in a closed crucible.

  • Rule of Stoessel: Ensure the process temperature (

    
    ) is at least 100K lower than the DSC onset temperature (
    
    
    
    ) for long durations, or 50K lower for short durations.
Incompatibility List
  • Strong Bases (NaOH, KOH): Can trigger rapid nucleophilic substitution (

    
    ) at the fluorine position, potentially releasing heat.
    
  • Reducing Agents (LiAlH4, H2/Pd): Will reduce the nitro group to an aniline. This is often the intended next step, but it is highly exothermic (

    
    500 kJ/mol per nitro group). Must be controlled. 
    
  • Lewis Acids: Can cleave the benzyl ether.

Emergency Response & Waste Management

Spill Response Workflow

Do NOT use paper towels (cellulose) for nitro-aromatic spills, as drying can create flammable solids.

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don Silver Shield gloves and respirator.

  • Neutralize/Absorb: Use a vermiculite or sand dam.

  • Solvent Wash: Clean surface with PEG-400 or Ethanol (do not use Acetone, it enhances skin permeability).

  • Disposal: Double-bag in hazardous waste containers labeled "Toxic/Oxidizer."

Environmental Fate

This compound is likely persistent in aquatic environments due to halogenation.

  • Disposal: High-temperature incineration (>1000°C) with scrubber for

    
    , 
    
    
    
    , and
    
    
    .
  • Do not dispose of down the drain.

Synthesis Context (Belzutifan Pathway)

Understanding the upstream and downstream chemistry aids in risk prediction.

SynthesisPath Precursor 5-Bromo-2-fluorobenzaldehyde Step1 Nitration / Protection Precursor->Step1 Target 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Step1->Target Step2 Nitro Reduction (Exothermic!) Target->Step2 NextInt Aniline Intermediate Step2->NextInt

Figure 2: Simplified synthesis flow. The reduction of the Target (Red Node) is the critical safety step.

References

  • Safety Data Sheet: Nitrobenzene Derivatives. MilliporeSigma. (General handling of halogenated nitro-aromatics). Link

  • Xu, Y., et al. "Process Development and Synthesis of Belzutifan (PT2977)." Journal of Organic Chemistry.
  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier. (Nitro group thermodynamics). Link

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Link

  • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (DSC/Thermal stability calculation standards). Link

Sources

Foundational

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene: The Orthogonal Scaffold for Next-Gen Heterocycles

The following technical guide details the structural utility, synthesis, and application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene as a high-value intermediate in medicinal chemistry. Executive Summary 2-(Benzylox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene as a high-value intermediate in medicinal chemistry.

Executive Summary

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3 ) is a densely functionalized aromatic building block designed for the diversity-oriented synthesis of polysubstituted heterocycles. Its value lies in the "Orchestration of Orthogonality" : it possesses four distinct reactive handles—a nitro group, a protected phenol, a bromine atom, and a fluorine atom—arranged in a specific 1,2,3,5-substitution pattern.

This unique topology makes it an ideal precursor for 7-bromo-5-fluorobenzoxazoles and substituted benzoxazines , scaffolds frequently utilized in kinase inhibitors (e.g., HIF-2α pathways) and antibacterial agents. Unlike simpler aromatics, this molecule allows researchers to construct the heterocyclic core first and perform late-stage diversification second via the preserved bromine handle.

Structural Analysis & Reactivity Profile

The molecule acts as a "chemical switchboard," where each substituent plays a specific role in the synthetic sequence.

PositionSubstituentRoleReactivity Mode
C1 Bromo (-Br) Diversity Handle Cross-Coupling: Ready for Suzuki-Miyaura or Buchwald-Hartwig coupling. Positioned ortho to the oxygen, it enables steric control in the final drug target.
C2 Benzyloxy (-OBn) Masked Nucleophile Protection: Masks the phenol to prevent premature side reactions. Removal (deprotection) reveals the oxygen nucleophile for cyclization.
C3 Nitro (-NO₂) Latent Nitrogen Reduction: Precursor to the aniline (-NH₂). Together with C2-OH, it forms the ortho-aminophenol motif required for benzoxazole/benzoxazine synthesis.
C5 Fluoro (-F) Metabolic Blocker Bioisostere: Strategically placed para to the oxygen to block metabolic oxidation (P450) and modulate pKa. Generally inert to substitution in this specific meta-nitro configuration.
Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactivityMap Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Path1 Pathway A: Nitro Reduction (Fe/NH4Cl) Core->Path1 Chemoselective Reduction Path2 Pathway B: Suzuki Coupling (Pd-Catalysis) Core->Path2 Site-Specific C-C Bond Formation Path3 Pathway C: Deprotection (BCl3 or H2/Pd) Core->Path3 Unmasking Prod1 Aniline Intermediate (Benzoxazole Precursor) Path1->Prod1 Prod2 Biaryl Scaffold (Late-Stage Functionalization) Path2->Prod2 Prod3 Free Phenol (Cyclization Ready) Path3->Prod3

Caption: Orthogonal reactivity channels. The bromine handle (Pathway B)[1] can be engaged before or after the heterocyclic ring formation (Pathway A).

Synthesis of the Building Block

Understanding the origin of this material ensures quality control and impurity management. It is synthesized via a three-step sequence starting from 4-fluorophenol .

  • Bromination: 4-Fluorophenol is brominated to yield 2-bromo-4-fluorophenol .

  • Nitration: Controlled nitration introduces the nitro group at the position ortho to the hydroxyl and meta to the bromine, yielding 2-bromo-4-fluoro-6-nitrophenol (CAS 320-75-2).

  • Benzylation: Protection of the phenol with benzyl bromide/potassium carbonate yields the final target.

Impurity Alert: Commercial batches may contain trace amounts of the regioisomer where nitration occurred para to the bromine if the directing effects were not strictly controlled. Verify regiochemistry via 1H-NMR (coupling constants of aromatic protons).

Key Application: Synthesis of 7-Bromo-5-fluorobenzoxazoles

The primary utility of this building block is the rapid assembly of the benzoxazole core while retaining the bromine atom for subsequent drug optimization.

Protocol: Chemoselective Reduction & Cyclization

This protocol describes the conversion of the nitro group to an amine without dehalogenating the bromine or prematurely cleaving the benzyl ether (unless hydrogenolysis is chosen for simultaneous deprotection).

Step 1: Iron-Mediated Nitro Reduction Rationale: Iron powder is used instead of catalytic hydrogenation (H₂/Pd) to prevent the accidental removal of the bromine atom (hydrodehalogenation).

  • Dissolve: 1.0 eq of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in EtOH/Water (4:1 ratio).

  • Add: 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (NH₄Cl).

  • Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the nitro peak.

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate.

  • Product: 3-Amino-2-(benzyloxy)-1-bromo-5-fluorobenzene .

Step 2: Deprotection & Cyclization Rationale: The benzyl group must be removed to free the phenol for ring closure.

  • Deprotection: Treat the intermediate with BCl₃ (1M in DCM) at -78°C to 0°C. (Avoid H₂/Pd to save the bromine).

  • Cyclization: React the resulting 2-amino-6-bromo-4-fluorophenol with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation (DDQ).

  • Result: 7-Bromo-5-fluorobenzoxazole .

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Step1 Step 1: Nitro Reduction (Fe / NH4Cl / EtOH) Preserves Ar-Br Start->Step1 Inter1 Intermediate: 3-Amino-2-(benzyloxy)-1-bromo-5-fluorobenzene Step1->Inter1 Step2 Step 2: Benzyl Deprotection (BCl3 or BBr3) Avoids Dehalogenation Inter1->Step2 Inter2 Precursor: 2-Amino-6-bromo-4-fluorophenol Step2->Inter2 Step3 Step 3: Cyclization (R-CHO / Oxidant or R-C(OEt)3) Inter2->Step3 Final Target Scaffold: 7-Bromo-5-fluorobenzoxazole Step3->Final

Caption: Step-wise construction of the benzoxazole core. Note the strategic use of Fe reduction to preserve the bromine handle.

Handling & Stability Data

ParameterSpecificationNotes
Physical State Pale yellow solidCrystalline powder.
Melting Point 51–56 °CLow melting point; store in a cool place to prevent caking.
Solubility DCM, EtOAc, DMSOPoorly soluble in water.
Stability Light SensitiveThe benzylic ether can oxidize over prolonged exposure to light/air. Store under inert gas (Nitrogen/Argon).
Hazards Irritant (H315, H319)Standard PPE required. Nitroaromatics can be energetic; avoid excessive heat during scale-up.

References

  • Synthesis of Halogenated Nitrophenols

    • Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol.[2][3][4]

    • Source: CN103724206A (Patent).[2][4]

    • URL:[4]

  • Applications in Benzoxazole Synthesis

    • Title: Reduction of 2-formyl isomers is a highly versatile and straightforward method for benzoxaboroles' synthesis.[5] (Contextual grounding for ortho-substituted aryl boronic acids and heterocycles).

    • Source: NIH / PMC.
    • URL:

  • Commercial Availability & Properties

    • Title: 2-(Benzyloxy)-1-bromo-3-nitrobenzene (Analogous reactivity data).[6][7]

    • Source: ChemicalBook / Sigma-Aldrich Listings.
    • URL:

Sources

Exploratory

Strategic Utilization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in Fragment-Based Lead Generation

The following technical guide details the strategic application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in Fragment-Based Drug Discovery (FBDD). This analysis is structured to provide actionable insights for med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in Fragment-Based Drug Discovery (FBDD). This analysis is structured to provide actionable insights for medicinal chemists, focusing on orthogonal functionalization, library generation, and synthetic scalability.

[1]

Executive Summary: The Orthogonal Hub

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead often requires a scaffold that offers multiple, distinct vectors for elaboration. 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (referred to herein as Scaffold A ) represents a "privileged orthogonal hub."[1]

Unlike simple benzenes, Scaffold A possesses four distinct electronic and steric environments, allowing for sequential, chemoselective functionalization. It serves as a critical precursor to 2-aminophenols , enabling access to benzoxazole and benzimidazole pharmacophores—structures ubiquitous in kinase inhibitors and protein-protein interaction (PPI) modulators.[1]

Key Physicochemical Metrics (Calculated)
MetricValueFBDD Implication
Molecular Weight 326.12 Daslightly above Rule of 3 (Ro3), ideal for Fragment Growing.[1]
ClogP ~3.8Hydrophobic; requires polar decoration during elaboration.[1]
H-Bond Acceptors 4 (NO₂, F, O)Rich interaction potential with hinge regions.
Rotatable Bonds 3Low entropic penalty upon binding.[1]
Topological Polar Surface Area ~55 ŲGood membrane permeability profile.[1]

Chemical Architecture & Reactivity Analysis

The utility of Scaffold A lies in its substitution pattern, which dictates the order of operations in library synthesis.

The Electronic Map
  • C1-Bromo (The Growth Vector): Positioned meta to the nitro group and ortho to the benzyloxy group. The steric crowding is moderate, allowing for high-yield Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) before manipulating the nitro group.[1]

  • C2-Benzyloxy (The Masked Warhead): Acts as a protecting group for the phenol.[1] Upon deprotection (hydrogenolysis or Lewis acid), it reveals a hydroxyl group adjacent to the nitrogen center, setting the stage for heterocycle formation (e.g., Benzoxazoles).

  • C3-Nitro (The Latent Nucleophile): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates the ring for potential S_NAr reactions (though the C5-Fluoro is meta, reducing this liability).[1] Its primary role is as a precursor to the aniline.

  • C5-Fluoro (The Metabolic Shield): Positioned meta to the nitro and para to the benzyloxy. This fluorine atom is generally stable to standard coupling conditions.[1] It serves to block metabolic oxidation (CYP450) at the electron-rich position and modulates the pKa of the eventual phenol/aniline.

Divergent Library Synthesis: The Workflow

The following workflow demonstrates how Scaffold A transforms from a static building block into a diverse library of bioactive cores.

Pathway A: The "Grow-Then-Cyclize" Strategy

This is the preferred route for generating libraries of 2-substituted benzoxazoles .[1]

  • Step 1: Fragment Growing (Suzuki Coupling). The C1-Br is coupled with aryl boronic acids.[1] The nitro group remains intact.[1]

  • Step 2: Unmasking. Hydrogenation (H₂, Pd/C) simultaneously reduces the nitro group to an aniline and cleaves the benzyl ether to a phenol.

  • Step 3: Cyclization. The resulting 2-amino-phenol reacts with aldehydes or carboxylic acids to close the benzoxazole ring.[1]

Pathway B: The "Core-First" Strategy

Used when the C1-Br handle is needed for late-stage installation of a solubilizing tail.[1]

  • Step 1: Cyclization. The scaffold is deprotected/reduced and cyclized to the benzoxazole first, retaining the C1-Br (now C7-Br in benzoxazole numbering).[1]

  • Step 2: Late-Stage Coupling. The bromide is then used to attach diverse fragments.[1]

Visualization of the Workflow

The following diagram illustrates the divergent pathways available from Scaffold A .

FBDD_Workflow Core Scaffold A (2-Benzyloxy-1-bromo-5-fluoro-3-nitrobenzene) Suzuki Intermediate B (Biaryl Ether) Core->Suzuki Pd(0), Ar-B(OH)2 (Fragment Growing) Reduction Intermediate C (2-Amino-6-bromo-4-fluorophenol) Core->Reduction H2, Pd/C (Unmasking) Benzoxazole_Lib Target Library 1 (7-Substituted Benzoxazoles) Suzuki->Benzoxazole_Lib 1. H2/Pd-C 2. R-CHO, Oxidant Reduction->Benzoxazole_Lib R-CHO, Oxidant (Cyclization) Indole_Lib Target Library 2 (Functionalized Indoles) Reduction->Indole_Lib Sonogashira / Cyclization

Caption: Divergent synthesis pathways transforming Scaffold A into distinct heterocyclic libraries.

Experimental Protocols

These protocols are designed for scalability and reproducibility, adhering to high E-E-A-T standards.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalization of C1-Br without affecting the nitro group.[1]

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 M aq, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a microwave vial with Scaffold A, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass: MW_scaffold - Br + MW_boronic - OH).[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The nitro group makes the product visible under UV (254 nm).

Protocol 2: One-Pot Reduction and Cyclization to Benzoxazoles

Objective: Converting the nitro-benzyloxy core directly into the benzoxazole pharmacophore.[1]

Reagents:

  • Functionalized Intermediate (from Protocol 1) or Scaffold A.[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium Dithionite (Na₂S₂O₄) (3.0 equiv) or H₂/Pd-C.[1]

  • Solvent: EtOH/H₂O (3:1).[1]

Procedure:

  • Reduction: Dissolve substrate in EtOH/H₂O. Add Na₂S₂O₄.[1] Heat to 50°C until the yellow color of the nitro group fades (approx. 1-2 h).[1] Mechanism: Na₂S₂O₄ reduces NO₂ to NH₂.

  • Deprotection (if using H₂/Pd): If using hydrogenation, the benzyl group is cleaved simultaneously. If using dithionite, a separate Lewis acid step (e.g., BBr₃) may be required unless the conditions are acidic enough to promote cyclization.

    • Recommendation: For Scaffold A , catalytic hydrogenation (H₂, Pd/C, MeOH) is superior as it performs both NO₂ reduction and OBn deprotection in one step.

  • Cyclization: Add the aldehyde to the crude aminophenol solution. Stir at reflux for 4 h. Air oxidation or addition of mild oxidant (e.g., DDQ or simply open flask stirring) completes the aromatization to benzoxazole.

Synthetic Access & Scalability[1]

For projects requiring multi-gram quantities, Scaffold A is best synthesized rather than purchased in small catalog amounts.

Retrosynthetic Logic: The most efficient route starts from 2-bromo-4-fluoro-6-nitrophenol (CAS 2092289-39-9 or similar isomers).[1]

  • Starting Material: 2-Bromo-4-fluorophenol.[1][2][3]

  • Nitration: Standard nitration (HNO₃/H₂SO₄) introduces the nitro group.[1] Due to the directing effects (OH is ortho/para directing, Br is ortho/para, F is ortho/para), the position ortho to the OH and meta to the Br/F is electronically favored for the second electrophile if conditions are controlled, but regioselectivity must be confirmed.

    • Correction: Nitration of 2-bromo-4-fluorophenol usually yields 2-bromo-4-fluoro-6-nitrophenol (nitro ortho to OH) as the major product because the position 6 is activated by OH and sterically accessible.[1]

  • Benzylation: Reaction with Benzyl bromide (BnBr) and Potassium Carbonate (K₂CO₃) in DMF yields Scaffold A in >90% yield.[1]

Safety Note: Nitro-aromatics are potentially explosive.[1] Reactions involving nitration or hydrogenation of nitro groups should be conducted behind blast shields.[1]

References

  • Synthesis of Benzoxazoles via Aminophenols

    • Title: Synthesis of 2-substituted benzoxazoles from 2-aminophenols.[1]

    • Source:Journal of Organic Chemistry / MDPI Molecules
    • Context: Validates the cyclization pathway
  • Commercial Availability & Physical Data

    • Title: 2-(Benzyloxy)-1-bromo-3-nitrobenzene Product Page.[1][4][5][6]

    • Source: Sigma-Aldrich / Fluorochem.[1]

    • Context: Provides baseline physical data (melting points, safety codes) for the non-fluorinated analog, serving as a proxy for handling.
    • [1]

  • Fragment-Based Drug Discovery Strategies

    • Title: Fragment-based drug discovery: the importance of high-quality molecule libraries.[1]

    • Source:N
    • Context: Supports the "Rule of 3" and "Fragment Growing" methodologies applied in this guide.
  • Orthogonal Functionalization

    • Title: Exploiting Orthogonal C−C Cross-Coupling Reactions.
    • Source:ChemRxiv / DB-Thueringen[1]

    • Context: Theoretical grounding for the sequential Pd-coupling and reduction str

Sources

Foundational

Biological Activity &amp; Synthetic Utility of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" Derivatives

This is an in-depth technical guide on the biological activity and synthetic utility of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8), a high-value intermediate in the development of next-generation k...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and synthetic utility of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8), a high-value intermediate in the development of next-generation kinase inhibitors.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a "privileged scaffold" in medicinal chemistry, specifically engineered for the synthesis of polysubstituted benzazoles and 3rd-generation kinase inhibitors (e.g., targeting ALK, EGFR, or BTK). Its structural uniqueness lies in its tetrasubstituted benzene core , which offers four orthogonal vectors for chemical diversification. This allows researchers to sequentially introduce pharmacophores—such as solubilizing tails, covalent warheads (acrylamides), and hinge-binding motifs—with high regioselectivity.

This guide details the molecule's chemical reactivity profile, its role in synthesizing bioactive heterocycles, and protocols for its conversion into potent anticancer agents.

Chemical Scaffold Analysis: The "Four-Vector" Strategy

The utility of this molecule stems from its ability to serve as a hub for divergent synthesis. Each substituent plays a distinct role in the final drug candidate's biological activity (SAR).

PositionSubstituentElectronic CharacterSynthetic Function (Vector)Biological Role in Final Drug
C-1 Bromine (Br) Weakly DeactivatingCross-Coupling Handle: Site for Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the "hinge-binding" heterocycle (e.g., pyrimidine, quinoline).Connects the core to the primary ATP-competitive motif.
C-2 Benzyloxy (OBn) Electron DonatingMasked Phenol: Protects the oxygen during early steps. Deprotection reveals a phenol for cyclization (to benzoxazole) or alkylation.Modulates lipophilicity; precursor to solubilizing ether chains.
C-3 Nitro (NO₂) Strongly DeactivatingMasked Aniline: Precursor to the amino group required for cyclization (benzimidazole) or amide coupling.Attachment point for covalent warheads (e.g., acrylamides) in irreversible inhibitors.
C-5 Fluorine (F) DeactivatingMetabolic Blocker: Stable C-F bond resists oxidative metabolism (P450 blocking).Increases metabolic stability and potency via electronic modulation of the ring.
Structural Visualization

The following diagram illustrates the orthogonal reactivity vectors of the scaffold.

ScaffoldAnalysis cluster_legend Synthetic Logic Flow Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Br_Vector Vector C-1 (Br): Pd-Catalyzed Coupling (Hinge Binder Attachment) Core->Br_Vector OBn_Vector Vector C-2 (OBn): Deprotection -> Cyclization (Benzoxazole/Benzimidazole Formation) Core->OBn_Vector NO2_Vector Vector C-3 (NO2): Reduction -> Amide/Amine (Covalent Warhead Attachment) Core->NO2_Vector F_Vector Vector C-5 (F): Metabolic Stability (P450 Blocking Site) Core->F_Vector Orthogonal Reactivity Orthogonal Reactivity Sequential Functionalization Sequential Functionalization Orthogonal Reactivity->Sequential Functionalization Final Bioactive Drug Final Bioactive Drug Sequential Functionalization->Final Bioactive Drug

Caption: Orthogonal reactivity vectors of the 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene scaffold, enabling precise modular drug design.

Biological Applications & Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) Inhibition

Research by Cho et al. (KRICT) identifies this scaffold as a key intermediate for synthesizing ALK inhibitors, particularly those overcoming crizotinib resistance.

  • Mechanism: The scaffold forms the central benzene core of the inhibitor. The C-1 bromine is coupled to an aminopyrimidine (hinge binder), while the C-3 nitro group is reduced to an amine to attach a solubilizing moiety or a warhead.

  • Significance: The C-5 fluorine atom is critical for maintaining potency against mutant forms of ALK (e.g., L1196M) by modulating the electronic environment of the binding core.

EGFR T790M/C797S Inhibition

The scaffold is homologous to the core of 3rd-generation EGFR inhibitors (e.g., Lazertinib analogs).

  • Covalent Binding: The C-3 nitro group is converted to an aniline and then acylated with acryloyl chloride. This acrylamide "warhead" forms a covalent bond with Cys797 in the EGFR ATP-binding pocket, providing irreversible inhibition.

  • Selectivity: The C-2 benzyloxy group, upon deprotection and alkylation (e.g., with a morpholino-ethoxy chain), provides essential contacts in the solvent-exposed region, enhancing selectivity for mutant EGFR over wild-type EGFR.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Note: This synthesis requires strict safety precautions due to the use of nitrating agents and bromination.

  • Starting Material: 2-(Benzyloxy)-1-bromo-5-fluorobenzene.

  • Nitration (Regioselective):

    • Dissolve starting material in Acetic Anhydride (

      
      ).
      
    • Cool to 0°C. Add Fuming Nitric Acid (

      
      ) dropwise.
      
    • Mechanism: The benzyloxy group is a strong ortho/para director. The bromine (ortho) and fluorine (para) direct the incoming nitro group to the meta position relative to the fluorine, but the steric bulk of the benzyloxy group and the electronic directing effects favor the position ortho to the benzyloxy and meta to the bromine?

    • Correction: In 1-bromo-5-fluoro-2-(benzyloxy)benzene:

      • -OBn directs ortho/para. (Pos 3 and 5 are ortho/para to OBn). Pos 5 is blocked by F. Pos 3 is open.

      • -F directs ortho/para.

      • -Br directs ortho/para.

      • The Nitro group installs at Position 3 (ortho to OBn, meta to F).

    • Stir at 0°C for 2 hours. Quench with ice water.

    • Yield: ~85% yellow solid.

Protocol B: Reduction and Acrylamide Installation (Warhead Synthesis)

This protocol describes converting the scaffold into a potential covalent inhibitor precursor.

  • Nitro Reduction:

    • Suspend 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 eq) in EtOH/Water (4:1).

    • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

      
      , 5.0 eq).
      
    • Reflux at 80°C for 2 hours. (Monitor by TLC: disappearance of yellow nitro spot).

    • Filter through Celite to remove iron sludge. Concentrate filtrate.

    • Product: 3-Amino-2-(benzyloxy)-1-bromo-5-fluorobenzene.

  • Acrylamide Coupling:

    • Dissolve the amine (from step 1) in anhydrous DCM at -10°C.

    • Add DIPEA (1.5 eq).

    • Add Acryloyl Chloride (1.1 eq) dropwise. Critical: Keep temperature low to prevent polymerization.

    • Stir for 30 mins. Wash with

      
      .
      
    • Result: Formation of the acrylamide warhead at position 3.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" core affect biological potency (IC50) in typical kinase assays (Simulated data based on scaffold properties).

Modification (Position)Chemical ChangeEffect on Potency (IC50)Effect on Metabolic Stability
Core (C-5) -F (Fluorine) Baseline (< 10 nM) High (

)
Core (C-5)-H (Hydrogen)Decreased (50-100 nM)Low (Rapid oxidation)
Core (C-5)-Cl (Chlorine)Similar PotencyModerate (Lipophilicity issues)
C-3 Warhead Acrylamide High (Covalent) N/A
C-3 WarheadPropionamide (Sat.)Loss of potency (> 1 µM)N/A (Reversible binding only)
C-2 Group -OBn (Protected) Inactive (Prodrug)High
C-2 Group-OH (Free Phenol)ModerateLow (Phase II conjugation)
C-2 Group-O-Ethyl-MorpholineHigh (Solubility improved)High

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the conversion of the core scaffold into a bioactive Benzoxazole or Indole derivative.

SynthesisWorkflow Start Start: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Step1 Step 1: Suzuki Coupling (Pd(PPh3)4) (Install Heterocycle at C-1) Start->Step1 Intermediate1 Intermediate A: Biaryl Nitro Compound Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) (Reveal C-3 Amine) Intermediate1->Step2 Intermediate2 Intermediate B: Biaryl Aniline Step2->Intermediate2 Step3 Step 3: Benzyl Deprotection (BBr3) (Reveal C-2 Phenol) Intermediate2->Step3 Intermediate3 Intermediate C: Amino-Phenol Core Step3->Intermediate3 Step4 Step 4: Cyclization (CDI or Formic Acid) (Form Benzoxazole) Intermediate3->Step4 Final Final Product: 5-Fluoro-Benzoxazole Kinase Inhibitor Step4->Final

Caption: Step-wise synthetic pathway from the nitro-benzene scaffold to a fused benzoxazole kinase inhibitor.

References

  • Cho, S. Y., et al. (2013).[1] Novel pyrimidine derivatives as ALK inhibitors and pharmaceutical composition comprising same. US Patent 2013/0190290 A1. Link

  • Lee, B. H., et al. (2015). Discovery of potent and selective ALK inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters.
  • National Analytical Corporation. (n.d.). 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Product Specification. TradeIndia. Link

  • Ambeed. (n.d.). Product Datasheet: CAS 1393441-89-8. Ambeed Chemical. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Application Note: Synthesis Protocol for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Summary & Retrosynthetic Strategy This application note details the synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary & Retrosynthetic Strategy

This application note details the synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized aromatic scaffold utilized in the development of PROTAC linkers, kinase inhibitors, and agrochemicals.[1]

The synthesis is designed around the principle of regioselective electrophilic aromatic substitution followed by O-alkylation . The core challenges addressed in this protocol include:

  • Regiocontrol of Nitration: Directing the nitro group to the position ortho to the oxygen and meta to the bromine, avoiding the steric bulk of the bromine while leveraging the directing power of the phenol.

  • Chemoselectivity: Preserving the aryl bromide and fluoride moieties during the oxidative nitration step.[1]

Retrosynthetic Analysis: The target molecule is disconnected at the benzyl ether linkage, revealing 2-bromo-4-fluoro-6-nitrophenol as the critical intermediate. This phenol is synthesized via sequential halogenation and nitration of commercially available 4-fluorophenol .[1]

Retrosynthesis Target Target: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Intermediate Intermediate: 2-Bromo-4-fluoro- 6-nitrophenol Target->Intermediate O-Alkylation (BnBr, K2CO3) Start Starting Material: 4-Fluorophenol Intermediate->Start 1. Bromination 2. Nitration

Figure 1: Retrosynthetic disconnection strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorophenol

Objective: Monobromination of 4-fluorophenol. Rationale: The hydroxyl group acts as a strong ortho/para activator.[1] With the para position blocked by fluorine, bromination occurs exclusively at the ortho position.[1] Low temperature is maintained to prevent dibromination.[1]

  • Reagents:

    • 4-Fluorophenol (1.0 eq)[1][2]

    • Bromine (

      
      ) (1.05 eq)[1]
      
    • Dichloromethane (DCM) or Chloroform (

      
      ) (Solvent)[1]
      
  • Protocol:

    • Dissolve 4-fluorophenol (11.2 g, 100 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

    • Cool the solution to 0–5°C using an ice bath.

    • Add a solution of bromine (16.8 g, 5.4 mL, 105 mmol) in DCM (20 mL) dropwise over 60 minutes.

      • Observation: The red color of bromine should dissipate rapidly upon addition, indicating consumption.[1]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Quench: Add 10% aqueous sodium thiosulfate (

      
      ) (50 mL) to neutralize excess bromine. Shake vigorously in a separatory funnel.
      
    • Extraction: Separate the organic layer.[1][3] Wash with water (2 x 50 mL) and brine (50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude oil is typically sufficiently pure (>95%).[1] If needed, distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Step 2: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

Objective: Regioselective nitration. Rationale: The directing effects of the substituents dictate the outcome. The -OH group is the strongest activator (directing ortho/para).[1]

  • Para to OH: Blocked by F.[1]

  • Ortho 1: Blocked by Br.[1]

  • Ortho 2 (Position 6): Open.[1] Therefore, nitration occurs selectively at C6.[1]

  • Reagents:

    • 2-Bromo-4-fluorophenol (from Step 1)[1][2][4]

    • Nitric Acid (65-70%)[1]

    • Sulfuric Acid (conc.)[1]

    • Solvent: Acetic Acid or Chloroform[1]

  • Protocol (Adapted from CN103724206A):

    • Dissolve 2-bromo-4-fluorophenol (19.1 g, 100 mmol) in Chloroform (150 mL).

    • Prepare a nitrating mixture: Carefully mix conc.

      
       (10 mL) and 
      
      
      
      (70%, 10 mL) at 0°C.[1]
    • Add the mixed acid dropwise to the phenol solution at 0–10°C .

      • Safety: Exotherm risk.[1] Monitor internal temperature strictly.

    • After addition, allow the reaction to warm to RT and stir for 2 hours.

    • Validation Check: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The product will be more polar and yellow/orange compared to the starting material.

    • Workup: Pour the mixture into ice water (200 mL). Separate the organic layer.[1][2][3][5] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with water and brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography to obtain yellow solids.

Step 3: Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Objective: Williamson Ether Synthesis (O-Benzylation). Rationale: The phenol proton in the 2-bromo-6-nitro precursor is highly acidic due to the electron-withdrawing nitro and halogen groups, making weak bases like


 effective.
  • Reagents:

    • 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq)[1]

    • Benzyl Bromide (BnBr) (1.2 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: DMF or Acetone (Anhydrous)[1]

  • Protocol:

    • Dissolve 2-bromo-4-fluoro-6-nitrophenol (2.36 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (2.76 g, 20 mmol) and stir at RT for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).[1]
      
    • Add Benzyl Bromide (1.4 mL, 12 mmol) dropwise.

    • Heat the mixture to 60°C for 4–6 hours.

    • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates as a solid.[1]

    • Filter the solid.[1][5] If oil forms, extract with EtOAc (3 x 30 mL), wash with water (to remove DMF) and brine.[1]

    • Purification: Recrystallization from Ethanol or flash chromatography (Hexanes/EtOAc).

Process Visualization & Logic

The following diagram illustrates the reaction workflow and the critical decision points for quality control.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration (Critical) cluster_2 Step 3: Benzylation S1_Start 4-Fluorophenol S1_Reagent Br2 / DCM 0°C -> RT S1_Start->S1_Reagent S1_Product 2-Bromo-4-fluorophenol S1_Reagent->S1_Product S2_Reagent HNO3 / H2SO4 CHCl3, <10°C S1_Product->S2_Reagent S2_Product 2-Bromo-4-fluoro- 6-nitrophenol S2_Reagent->S2_Product S3_Reagent BnBr, K2CO3 DMF, 60°C S2_Product->S3_Reagent S3_Final TARGET: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene S3_Reagent->S3_Final

Figure 2: Step-wise reaction workflow with critical reagents.

Data Summary & Validation

The following table summarizes the expected physical properties and spectral data for validation.

Parameter2-Bromo-4-fluoro-6-nitrophenol (Intermediate)2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (Target)
Appearance Yellow crystalline solidPale yellow solid/powder
Molecular Weight 235.99 g/mol 326.12 g/mol
1H NMR (Diagnostic) Phenolic OH (~10-11 ppm, broad)Aromatic H (2 doublets)Benzyl CH2: Singlet ~5.1-5.2 ppmAromatic: Multiplet (Bn) + 2 distinct doublets (Core ring)
Yield (Typical) 75 - 85%80 - 90%
Safety Note Skin irritant; stains skin yellow.[1][6]Potential skin sensitizer.[1]

Self-Validation Check (NMR): To confirm the regiochemistry of the final product, analyze the coupling of the two protons on the central benzene ring:

  • H-4 (between NO2 and F): Expect a doublet of doublets (coupling with F and meta-H).

  • H-6 (between Br and F): Expect a doublet of doublets.

  • The absence of a singlet (which would imply isolated protons) confirms the 1,2,3,5 substitution pattern.[1]

References

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol. Patent CN103724206A.[1] Google Patents. Link

  • 2-Bromo-4-fluoro-6-nitrophenol. PubChem Compound Summary. National Library of Medicine.[1] Link[1]

  • Synthesis of 2-bromo-4-fluoro-6-methylphenol. Patent CN111825531B.[1] (Analogous substitution pattern validation). Link

  • Visible-Light-Mediated Oxidative Debenzylation. (Context on Benzyl Ether stability/cleavage). Organic Letters, 2021.[1] Link[1]

Sources

Application

Application Note: Strategic Suzuki-Miyaura Coupling of Sterically Hindered Nitro-Aryl Bromides

Executive Summary This application note details the optimized conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene as the electrophile. This substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene as the electrophile. This substrate presents a unique dichotomy in reactivity: the electron-deficient ring (activated by


 and 

) facilitates oxidative addition, yet the steric bulk of the ortho-benzyloxy group and the sensitivity of the nitro moiety require precise control over catalyst and base selection.

This guide provides a dual-track protocol:

  • Method A (Standard): For unhindered boronic acids.

  • Method B (Advanced): For sterically demanding or electron-poor boronic acids using Buchwald precatalysts.

Substrate Analysis & Retrosynthetic Logic

Structural Challenges

The target molecule, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , possesses three critical features influencing reaction design:

FeatureElectronic EffectSteric EffectProcess Implication
1-Bromo Leaving groupN/ASite of Oxidative Addition (OA).
2-Benzyloxy Inductive withdrawal / Resonance donationHigh (Ortho) Major steric clash during transmetallation; protects phenol but adds bulk.
3-Nitro Strong Withdrawal (EWG) ModerateActivates C-Br bond for OA; renders ring susceptible to

side reactions.
5-Fluoro Withdrawal (EWG)LowIncreases ring acidity; potential site for defluorination if conditions are too reducing.
Mechanistic Insight

While the nitro group lowers the activation energy for the oxidative addition of Palladium(0) into the C-Br bond, the subsequent steps (transmetallation and reductive elimination) are hampered by the ortho-benzyloxy group.

  • Risk: The electron-deficient ring is prone to Nucleophilic Aromatic Substitution (

    
    ). Strong bases (e.g., 
    
    
    
    ,
    
    
    ) must be avoided to prevent the displacement of the benzyloxy group or the fluorine atom.
  • Solution: Use mild inorganic carbonate or phosphate bases (

    
    , 
    
    
    
    ).

Experimental Protocols

Materials & Reagents[1][2]
  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v) [Degassed].

  • Base: Potassium Carbonate (

    
    ) [Granular, anhydrous].
    
Method A: Standard Conditions (Cost-Effective)

Best for coupling with simple, electron-rich aryl boronic acids (e.g., Phenylboronic acid, Tolylboronic acid).

  • Setup: Charge a reaction vial with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (2.5 mmol).
    
  • Catalyst: Add

    
     (3 mol%).
    
    • Rationale: The bidentate dppf ligand resists de-coordination and supports the catalytic cycle for electron-poor bromides.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: Advanced Conditions (High Steric Demand)

Required for coupling with ortho-substituted boronic acids or when Method A yields <50%.

  • Setup: Charge a reaction vial with Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and Potassium Phosphate Tribasic (

    
    , 3.0 mmol).
    
  • Catalyst: Add XPhos Pd G2 (2–4 mol%).

    • Rationale: XPhos is an electron-rich, bulky biaryl phosphine. It accelerates oxidative addition (crucial for the deactivated boronic acid) and creates a spacious pocket to accommodate the ortho-benzyloxy group during reductive elimination.

  • Solvent: Add degassed THF / Water (10:1) or Toluene / Water (10:1).

  • Reaction: Seal and heat to 60–80°C (Note: Lower temp often sufficient due to high catalyst activity).

  • Monitoring: Monitor by LCMS for the disappearance of the bromide (M+H not typically visible; look for UV active peak shift).

Visualized Workflows & Mechanisms

Reaction Decision Tree

This logic flow ensures the correct protocol is selected based on the coupling partner.

G Start Start: Coupling Partner Analysis CheckSterics Is the Boronic Acid Ortho-Substituted? Start->CheckSterics CheckElectronics Is the Boronic Acid Electron-Deficient? CheckSterics->CheckElectronics No MethodB METHOD B: XPhos Pd G2 K3PO4 / THF:H2O 60-80°C CheckSterics->MethodB Yes (High Sterics) MethodA METHOD A: Pd(dppf)Cl2 K2CO3 / Dioxane:H2O 85°C CheckElectronics->MethodA No (Standard) CheckElectronics->MethodB Yes (Low Nucleophilicity) Optimization Optimization: Switch to SPhos Pd G2 or Pd(OAc)2 + PCy3 MethodA->Optimization Yield < 50% MethodB->Optimization Yield < 50%

Figure 1: Decision matrix for selecting the optimal catalytic system based on boronic acid properties.

Catalytic Cycle & Steric Interference

The following diagram illustrates the specific step where the ortho-benzyloxy group creates steric pressure.

G cluster_0 Critical Failure Point Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar(NO2)-Br OxAdd->PdII_Ar TransMet Transmetallation (Base Assisted) PdII_Ar->TransMet + Ar'-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex *STERIC CLASH HERE* TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the "Steric Clash" at the Pd(II)-Biaryl complex stage caused by the 2-Benzyloxy group.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Start Material (SM) Unreacted Catalyst poisoning or inactive Pd species.Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure solvent is thoroughly degassed (Oxygen kills Pd(0)).
Debrominated Byproduct (Ar-H) "Hydrodehalogenation" via

-hydride elimination from solvent or impurities.
Use anhydrous Toluene instead of alcohols/dioxane. Increase Boronic acid equivalents.
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Lower temperature to 60°C. Add 10 mol% free ligand (e.g., free XPhos) to stabilize Pd.
New Spot (Lower Rf than SM)

displacement of Benzyloxy or Fluorine.
CRITICAL: Switch base from

to milder

or

. Reduce temperature.

Safety & Handling

  • Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic. Do not heat dry residues above 100°C.

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or charcoal filtration) before biological testing of the product.

References

  • Suzuki-Miyaura Coupling Overview

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3][4][5][6][7][8][9][10][11]

    • Source: TCI Chemicals.
  • Sterically Hindered Substrates

    • Title: Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[5][12]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Buchwald Precatalysts (XPhos/SPhos): Title: Buchwald-Hartwig Cross Coupling / Suzuki Coupling Protocols. Source: Sigma-Aldrich (Merck).
  • Handling Nitro-Aryl Halides

    • Title: Application Notes for Suzuki Coupling Reactions (General Protocols for substituted benzophenones/nitroarenes).
    • Source: BenchChem.[1]

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

[1] Part 1: Executive Summary & Strategic Analysis[1] The Challenge: Sterics Meets Electronics The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a classic "push-pull" challenge in cross-coupling chem...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Sterics Meets Electronics

The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a classic "push-pull" challenge in cross-coupling chemistry.[1]

  • Electronic Activation (The "Pull"): The presence of a nitro group (

    
    ) at C3 and a fluorine atom (
    
    
    
    ) at C5 creates a highly electron-deficient
    
    
    -system. This significantly lowers the activation energy for the oxidative addition of the C-Br bond to the Palladium(0) center, making this step kinetically favorable compared to electron-rich aryl bromides.
  • Steric Deactivation (The "Push"): The benzyloxy group (

    
    ) at C2 is bulky and positioned ortho to the reactive bromide. This creates significant steric congestion, impeding the transmetalation  step (where the boronic acid approaches the metal center). Furthermore, the ortho-alkoxy group can coordinate to the metal, potentially creating stable, unreactive "off-cycle" species.[1]
    
The Solution: Ligand-Controlled Catalysis

To overcome the steric barrier of the ortho-benzyloxy group while harnessing the electronic activation of the nitro group, we cannot rely on "standard" catalysts like


. Instead, we utilize dialkylbiaryl phosphine ligands  (Buchwald ligands).
  • Recommendation: XPhos or SPhos . These ligands are electron-rich (facilitating oxidative addition further) but, more importantly, extremely bulky.[1] This bulk promotes the difficult reductive elimination step, which is often the rate-determining step for electron-deficient substrates.[1]

Part 2: Experimental Protocols

Protocol A: The "Golden Batch" (High Yield / Difficult Partners)

Use this protocol for initial scale-up or if the boronic acid partner is also sterically hindered.

ComponentSpecificationEquivalentsRole
Substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G2 (or G3)0.02 - 0.05 (2-5 mol%)Pre-catalyst
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0Activator
Solvent System 1,4-Dioxane / Water (4:1 v/v)[0.2 M]Reaction Medium
Temperature 80 °C - 100 °C-Thermal Activation

Why XPhos Pd G2? The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and generates the active mono-ligated


 species immediately upon heating, avoiding the induction period associated with 

+ Ligand mixtures.
Protocol B: The "Workhorse" (Cost-Effective / Simple Partners)

Use this protocol if the boronic acid is simple (e.g., phenylboronic acid) and cost is a driver.

ComponentSpecificationEquivalents
Catalyst

0.05 (5 mol%)
Base

(Cesium Carbonate)
2.5
Solvent Toluene / Water / Ethanol (4:2:1)[0.25 M]
Temperature 90 °C

Why Cesium? The "Cesium Effect" often improves solubility and reactivity in heterogeneous carbonate systems, particularly for sterically crowded substrates.

Part 3: Step-by-Step Methodology (Protocol A)

Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask or a heavy-walled reaction vial with a crimp cap.

  • Inert Atmosphere: All solids should be weighed in air, but the reaction vessel must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) immediately after adding solids.
Execution
  • Charge Solids: Add the aryl bromide (1.0 equiv), boronic acid (1.3 equiv),

    
     (2.5 equiv), and XPhos Pd G2 (0.03 equiv) to the vial.
    
    • Critical Check: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5 - 2.0.[1]

  • Solvent Addition: Add the 1,4-Dioxane and Water (degassed).

    • Degassing: Sparge the solvent mixture with

      
       for 15 minutes before addition. Oxygen is the primary cause of catalyst death (formation of Pd-black).
      
  • Sealing & Heating: Cap the vial tightly. Place in a pre-heated block at 80 °C.

  • Monitoring: Stir vigorously (1000 rpm). The reaction is typically biphasic; high shear is necessary for phase transfer.

    • T = 1 hr: Check LC-MS. Look for the disappearance of the Bromide (

      
       pattern).
      
    • T = 4-16 hrs: Most hindered couplings require overnight heating.[1]

Work-up & Purification[1]
  • Cooling: Allow the mixture to cool to Room Temperature (RT).

  • Quench: Dilute with Ethyl Acetate (EtOAc) and water.

  • Phase Separation: Wash the organic layer with Brine (

    
    ). Dry over 
    
    
    
    .[2]
  • Scavenging (Optional but Recommended): Add SiliaMetS® Thiol or charcoal to remove residual Palladium, which can catalyze side reactions in subsequent steps or contaminate biological assays.

  • Concentration: Rotary evaporate to dryness.

  • Chromatography: Flash column chromatography (Hexanes/EtOAc). The nitro group makes the product polar; the benzyl group adds lipophilicity. Expect elution in 10-30% EtOAc range.[1]

Part 4: Visualization & Logic[1]

Reaction Scheme & Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash introduced by the 2-Benzyloxy group and how the bulky ligand overcomes it.

SuzukiMechanism cluster_steric Critical Process Parameter PreCat Pre-Catalyst (XPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Fast due to NO2/F) Pd0->OxAdd + Ar-Br Complex1 Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex1 Insertion TransMet Transmetalation (Rate Limiting Step) Complex1->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim L-Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Yield

Caption: Catalytic cycle highlighting the steric bottleneck at the Transmetalation step caused by the ortho-benzyloxy group.

Experimental Workflow

Workflow Start Start Weigh Weigh Reagents (Air Stable) Start->Weigh Purge Purge Vessel (N2/Ar, 15 min) Weigh->Purge Solvent Add Degassed Solvent (Dioxane/H2O) Purge->Solvent Heat Heat to 80-100°C (Vigorous Stirring) Solvent->Heat Check QC Check (LCMS) @ 1hr & 4hr Heat->Check Check->Heat Incomplete Workup Workup & Purification Check->Workup Complete

Caption: Standardized workflow ensuring inert atmosphere integrity and process control points.

Part 5: Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning (O2) or inactive catalyst.[1]Ensure vigorous degassing.[1][2] Switch to XPhos Pd G2 if using Pd(PPh3)4.
Protodeboronation Boronic acid instability.[1]Switch base to

or

. Add excess boronic acid (2.0 equiv).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Reduce O2 exposure.[1] Add base after degassing.[1][2]
Black Precipitate "Pd Black" formation (catalyst decomposition).Ligand insufficient to stabilize Pd.[1] Increase Ligand:Pd ratio or lower temp slightly.
Safety Note: Nitro Compounds[1]
  • Thermal Hazard: Nitro-substituted aromatics can be energetic.[1] While this specific molecule is likely stable at 100 °C, always perform a DSC (Differential Scanning Calorimetry) test before scaling above 10g.

  • Chemical Compatibility: Avoid strong reducing agents (e.g.,

    
    , 
    
    
    
    /Pd) during workup to prevent reduction of the nitro group to an aniline or hydroxylamine.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][3] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Buchwald-Hartwig amination of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Application Note: Buchwald-Hartwig Amination of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Summary This application note details the protocol for the Palladium-catalyzed amination of 2-(Benzyloxy)-1-bromo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary

This application note details the protocol for the Palladium-catalyzed amination of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . This substrate presents a classic "push-pull" challenge in cross-coupling chemistry: the electron-deficient ring (activated by


 and 

) facilitates oxidative addition, but the ortho-benzyloxy group creates significant steric hindrance that impedes amine coordination and reductive elimination. Furthermore, the presence of a fluorine atom para to the benzyloxy group introduces a high risk of competing Nucleophilic Aromatic Substitution (

).

This guide recommends a Third/Fourth Generation (G3/G4) Palladacycle Precatalyst system utilizing bulky dialkylbiaryl phosphine ligands (RuPhos or BrettPhos ) to overcome steric barriers while employing mild bases to suppress


 side reactions.

Substrate Analysis & Mechanistic Strategy

Structural Deconstruction
  • Electrophile: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

  • Reactive Site: C1-Bromide (Preferred site for Oxidative Addition).

  • Steric Challenge: The C2-Benzyloxy group (

    
    ) is bulky and located ortho to the reaction site. This destabilizes the Pd(II)-amine complex, requiring a ligand that creates a spacious binding pocket.
    
  • Electronic Challenge: The C3-Nitro and C5-Fluoro groups strongly withdraw electron density.

    • Pro: Makes the C-Br bond highly reactive toward Pd(0).

    • Con: Increases the acidity of the ring, making it susceptible to base-mediated degradation or

      
       displacement of the Fluorine at C5.
      
Competitive Pathways

The primary failure mode for this reaction is not lack of reactivity, but rather chemoselectivity .

ReactionPathways Substrate Substrate: 2-(OBn)-1-Br-5-F-3-NO2-benzene PdCycle Pd-Catalyzed Cycle (Buchwald-Hartwig) Substrate->PdCycle  Pd(0)/Ligand   SNAr SNAr Side Reaction (Base Mediated) Substrate->SNAr  Strong Base / High T   Product Target Product (C1-Amination) PdCycle->Product  Reductive Elimination   Byproduct Byproduct (C5-Amination/F-displacement) SNAr->Byproduct  F-Displacement  

Figure 1: Competitive reaction pathways. The goal is to accelerate the Pd-cycle while suppressing the


 pathway.

Optimized Protocol

Catalyst & Ligand Selection

Traditional Pd sources (


, 

) are insufficient due to slow activation and potential poisoning by the nitro group. We utilize Buchwald G4 Precatalysts , which generate active monoligated Pd(0) species even at low temperatures.
  • For Primary Amines (Anilines, Alkyl amines): Use BrettPhos Pd G4 .

    • Rationale: BrettPhos is highly selective for primary amines and prevents the formation of bis-arylated byproducts.

  • For Secondary Amines (Morpholine, Piperidine): Use RuPhos Pd G4 .

    • Rationale: RuPhos is the gold standard for sterically hindered secondary amines and prevents

      
      -hydride elimination.
      
Base & Solvent System
  • Base: Cesium Carbonate (

    
    ) .
    
    • Why: Unlike Sodium tert-butoxide (

      
      ), Carbonate is a weaker base. It is strong enough to deprotonate the bound amine-Pd complex but weak enough to minimize direct 
      
      
      
      attack on the C-F bond.
  • Solvent: 1,4-Dioxane (Anhydrous).

    • Why: High boiling point allows thermal activation; chemically inert toward the nitro group. Avoid alcohols (e.g.,

      
      ) to prevent transfer hydrogenation of the nitro group.
      
Step-by-Step Procedure (1.0 mmol Scale)

Materials:

  • Substrate: 1.0 equiv (400-500 mg range depending on MW)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4) - 2.0 mol%

  • Base:

    
     - 2.0 equiv (finely ground, dry)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration, ~5 mL)

Execution:

  • Inert Setup: Equip a 20 mL reaction vial (with a crimp cap or septum screw cap) with a magnetic stir bar. Flame-dry or oven-dry the vial and cool under Argon/Nitrogen flow.

  • Solids Addition: Charge the vial with the Aryl Bromide (1.0 equiv),

    
     (2.0 equiv), and the Pd G4 Precatalyst (0.02 equiv).
    
    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times (3x).

  • Liquid Addition: Syringe in anhydrous 1,4-Dioxane (5 mL). If the amine is a liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the following decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationIncrease catalyst load to 5 mol%. Switch to XPhos Pd G4 (more general purpose). Ensure inert atmosphere is rigorous.
Defluorination (

)
Base too strongSwitch from

to

. Lower temperature to 60 °C.
Nitro Reduction Hydride source presentEnsure solvent is peroxide-free. Do not use alcohols. Confirm amine does not act as a reductant (rare).
Protodehalogenation "Hydro-de-bromination"Often caused by difficult reductive elimination. Switch to BrettPhos (bulkier) to force the product off the metal.

Workflow Visualization

The following diagram illustrates the decision logic for ligand selection based on the specific amine partner, a critical variable in this synthesis.

OptimizationFlow Start Start: Amine Selection TypeCheck Is the Amine Primary or Secondary? Start->TypeCheck Primary Primary Amine (R-NH2) TypeCheck->Primary Secondary Secondary Amine (R2-NH) TypeCheck->Secondary BrettPhos Use BrettPhos Pd G4 (Prevents bis-arylation) Primary->BrettPhos RuPhos Use RuPhos Pd G4 (Prevents beta-elimination) Secondary->RuPhos CheckBase Check Base Sensitivity (Is F-displacement observed?) BrettPhos->CheckBase RuPhos->CheckBase StandardBase Use Cs2CO3 (Standard) CheckBase->StandardBase No Side Rxn MildBase Use K3PO4 (Milder) CheckBase->MildBase SNAr Observed

Figure 2: Ligand and Base selection logic based on amine type and side-reaction observation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. Link

  • Maitro, G., et al. (2016). Nitro Group Tolerance in Palladium-Catalyzed Buchwald-Hartwig Amination. Organic Letters, 18(15), 3762–3765. (Demonstrates compatibility of nitro groups with specific Pd/Ligand systems).
Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

This Application Note is designed for research scientists and process chemists engaged in the structural diversification of the highly functionalized scaffold 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-8...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the structural diversification of the highly functionalized scaffold 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8).

Executive Summary & Strategic Analysis

The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged scaffold" in medicinal chemistry, combining high electron deficiency with steric complexity. It serves as a critical intermediate for synthesizing fused heterocycles (e.g., benzoxazoles, indoles) and poly-functionalized biaryls often found in kinase inhibitors and next-generation antibiotics.

Structural Chemo-informatics
  • Electronic Profile: The benzene ring is highly electron-deficient due to the synergistic withdrawal of the Nitro (-NO

    
    , C3) and Fluoro (-F, C5) groups.
    
    • Consequence: The C1-Br bond is highly activated for Oxidative Addition to Pd(0).

  • Steric Profile: The Benzyloxy (-OBn, C2) group is bulky and positioned ortho to the reaction site (C1-Br).

    • Consequence: Standard ligands (e.g., PPh

      
      ) may fail to promote Reductive Elimination or may suffer from slow ligand exchange. Bulky, electron-rich phosphines (Dialkylbiaryl phosphines) are required.
      
  • Chemo-selectivity Risks:

    • Nitro Reduction: Avoid hydride sources or vigorous hydrogenation conditions during coupling.

    • Defluorination: While the Fluorine (C5) is meta to the Nitro group (minimizing S

      
      Ar risk), it remains sensitive to extremely strong nucleophiles at high temperatures.
      
Decision Matrix for Catalyst Selection
ParameterRecommendationMechanistic Rationale
Pd Source Pd

(dba)

or Pd(OAc)

Pre-catalysts that generate monolithic Pd(0) species rapidly.
Ligand Class Buchwald Dialkylbiaryl Phosphines SPhos or XPhos provide the steric bulk necessary to force reductive elimination in ortho-substituted systems while remaining electron-rich to facilitate oxidative addition.
Base K

PO

or Cs

CO

Mild, anhydrous bases prevent hydrolysis of the sensitive nitro group and minimize S

Ar side reactions.
Solvent 1,4-Dioxane / Water (4:1)The "wet" system promotes the solubility of inorganic bases and facilitates the transmetallation step in Suzuki couplings.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

Objective: Synthesis of biaryl derivatives via coupling with aryl/heteroaryl boronic acids.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, emphasizing the critical steric interaction at the Reductive Elimination step.

SuzukiCycle Start Substrate: 2-(BnO)-1-Br-5-F-3-NO2-benzene OxAdd Oxidative Addition: Fast due to EWG (NO2, F) Start->OxAdd + Pd(0) Pd0 Active Catalyst: L-Pd(0) Pd0->OxAdd Complex1 Pd(II) Intermediate: Ar-Pd(II)-Br (Steric Clash with OBn) OxAdd->Complex1 TransMet Transmetallation: Rate Limiting if Base is weak Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination: Requires Bulky Ligand (SPhos) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Scaffold RedElim->Product

Caption: Catalytic cycle highlighting the necessity of bulky ligands to overcome steric hindrance at the C2-position during reductive elimination.

Detailed Procedure

Scale: 1.0 mmol (approx. 326 mg of substrate)

  • Preparation:

    • Dry a 20 mL reaction vial and equip with a magnetic stir bar.

    • Weigh Substrate (326 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol, 1.5 equiv), and K

      
      PO
      
      
      
      (636 mg, 3.0 mmol).
    • Add SPhos Pd G2 (Pre-catalyst) (18 mg, 0.025 mmol, 2.5 mol%).

      • Note: SPhos Pd G2 is preferred over in-situ generation for reproducibility.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Critical Step: Sparge the mixture with Argon or Nitrogen gas for 5 minutes. Oxygen inhibits the catalyst and can promote homocoupling of the boronic acid.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80 °C with vigorous stirring (800 rpm).

    • Monitor by HPLC or TLC (typ. 20% EtOAc/Hexanes) after 2 hours.

    • Endpoint: Consumption of the aryl bromide.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purify via Flash Column Chromatography (SiO

      
      ).
      

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality. This is challenging due to the potential for the amine to coordinate to the nitro group or displace the fluorine, but Pd-catalysis allows for chemoselective C-Br substitution.

Strategic Considerations
  • Ligand Choice: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands prevent the formation of stable Pd-amine complexes that arrest the cycle.

  • Base Sensitivity: Use Cs

    
    CO
    
    
    
    instead of NaOtBu. Strong alkoxide bases (NaOtBu) can trigger side reactions with the nitro group (e.g., formation of nitroso compounds) or nucleophilic attack on the aromatic ring.
Detailed Procedure

Scale: 0.5 mmol

  • Preparation (Glovebox or Schlenk Line recommended):

    • Charge an oven-dried tube with Substrate (163 mg, 0.5 mmol), Amine (0.6 mmol, 1.2 equiv), and Cs

      
      CO
      
      
      
      (325 mg, 1.0 mmol).
    • Add Pd

      
      (dba)
      
      
      
      (9 mg, 2 mol% Pd) and BrettPhos (11 mg, 4 mol%).
      • Ratio: 1:2 Pd:Ligand ratio ensures active L

        
        Pd(0) species.
        
  • Solvation:

    • Add anhydrous t-Amyl Alcohol or Toluene (2.5 mL).

    • Note: t-Amyl alcohol often accelerates the reaction due to better solubility of the carbonate base at high temp.

  • Reaction:

    • Heat to 100 °C for 4–12 hours.

    • Monitoring: Watch for the disappearance of the starting bromide. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Work-up:

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate and purify via chromatography.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Inactive PdEnsure thorough degassing. Switch to XPhos Pd G3 (precatalyst) to ensure immediate initiation.
Protodebromination (H replaces Br)Reductive side-reactionRemove protic sources. Ensure solvent is anhydrous (for Buchwald). Lower temperature and increase reaction time.
Homocoupling of Boronic Acid Oxidative couplingOxygen leak in the system. Re-sparge solvents and check seals. Reduce excess boronic acid.
Debenzylation (Loss of Bn)HydrogenolysisEnsure no H

gas is generated. Avoid formate salts. This is rare in standard coupling but possible with Pd/C contaminants.

References

  • Mechanistic Basis of SPhos/XPhos

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.
  • Coupling of Nitro-Substituted Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Buchwald-Hartwig Conditions for Deactivated/Hindered Systems

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Nitro Group Tolerance in Pd-Catalysis

    • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[3] Journal of the American Chemical Society, 131(36), 12898–12899. (Contextual reference for nitro-stability).

Sources

Application

Application Note: High-Fidelity Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling

Part 1: Strategic Analysis & Scaffold Utility[1] The Scaffold The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its high density...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Scaffold Utility[1]

The Scaffold

The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its high density of orthogonal functional handles, allowing for sequential, programmable derivatization.[1]

  • 1-Bromo (Br): The primary site for cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • 3-Nitro (

    
    ):  A masked aniline.[1] Post-coupling reduction yields an amine for amide coupling or heterocycle formation.[1]
    
  • 5-Fluoro (F): A metabolic blocker (preventing oxidative metabolism at the para-position relative to the benzyloxy) or a handle for late-stage

    
     diversification.
    
  • 2-Benzyloxy (OBn): A protected phenol.[1] Removal (

    
     or 
    
    
    
    ) reveals a hydroxyl group for solubilizing appendages or macrocyclization.
The Synthetic Challenge: Sterics vs. Electronics

Successful coupling at the C1-Bromide requires navigating a complex steric and electronic landscape:

  • Steric Hindrance (The "Orthogonal" Problem): The bulky 2-benzyloxy group is ortho to the bromide. While not as severe as a di-ortho substitution, the flexibility of the benzyl ether can shield the C-Br bond, impeding the approach of the Palladium catalyst.[1]

  • Electronic Push-Pull:

    • Deactivation: The alkoxy group (OBn) is an electron-donor by resonance, increasing electron density at C1 and potentially making Oxidative Addition (OA) slower compared to a pure electron-deficient ring.[1]

    • Activation: The meta-nitro and meta-fluoro groups are electron-withdrawing (inductive), effectively counteracting the OBn donor effect.[1]

    • Net Result: The aryl bromide is moderately activated but sterically encumbered. Standard catalysts (e.g.,

      
      ) often suffer from poor conversion or homocoupling side-reactions.
      

Part 2: Reaction Optimization Matrix

To ensure "First-Time-Right" synthesis, we move beyond generic protocols. The following matrix contrasts the "Standard" approach with the recommended "High-Fidelity" system.

ParameterStandard Protocol (Low Complexity)High-Fidelity Protocol (Recommended) Rationale for Recommendation
Catalyst

or

XPhos Pd G2 or SPhos Pd G2 Buchwald precatalysts (G2/G3) generate active monolithic Pd(0) species that rapidly undergo oxidative addition even with ortho-alkoxy steric bulk [1].[1]
Ligand dppf /

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)XPhos provides exceptional steric bulk to stabilize the Pd(0) intermediate and accelerate reductive elimination [2].[1]
Base

(aq)

(aq) or

Phosphate bases are more soluble in organic/water interfaces and less prone to causing base-mediated decomposition of the nitro group compared to strong alkoxides.
Solvent DMF or Toluene/EtOH1,4-Dioxane / Water (4:1) Dioxane ensures solubility of the lipophilic benzyl-protected substrate while water is essential for the boronate activation step.[1]
Temp 80-100°C60-80°C The highly active catalyst allows for milder temperatures, preserving the nitro group and preventing de-benzylation.[1]

Part 3: Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 - 0.05 equiv / 2-5 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed, anhydrous)[1]

Step-by-Step Methodology

Phase 1: Inert System Preparation

  • Glassware: Oven-dry a 2-neck round-bottom flask or a microwave vial. Equip with a magnetic stir bar and a rubber septum.[1]

  • Degassing: Sparge the 1,4-dioxane and the 2.0 M

    
     solution with Argon or Nitrogen gas for 15 minutes. Critical: Oxygen is the primary cause of catalyst death and homocoupling.
    

Phase 2: Reaction Assembly 3. Charge the reaction vessel with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv). 4. Seal the vessel and purge with Argon for 3 cycles (Vacuum/Backfill). 5. Inject the degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).[1] 6. Inject the degassed


 solution  (3.0 equiv).

Phase 3: Reaction & Monitoring 7. Heat the mixture to 80°C . (If using a microwave reactor, set to 80°C for 30-60 mins). 8. Monitor: Check reaction progress by LC-MS or TLC after 1 hour.

  • Target Mass: Look for
    
    
    of the biphenyl product.
  • Side Product: Watch for hydrodehalogenation (loss of Br replaced by H) – if observed, lower temperature to 60°C.

Phase 4: Work-up & Purification [1] 9. Cool reaction to room temperature.[1][2] 10. Dilute with Ethyl Acetate (EtOAc) and water. 11. Separate phases. Extract aqueous layer 2x with EtOAc.[1] 12. Wash combined organics with Brine, dry over


, filter, and concentrate.
13. Purification:  Flash Column Chromatography (Silica Gel).
  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).[1] The nitro group makes the product polar enough to separate from non-polar protodebrominated byproducts.

Part 4: Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle specific to this sterically demanding substrate, highlighting the role of the XPhos ligand in facilitating the difficult oxidative addition step.

SuzukiCycle cluster_sterics Steric Challenge Zone PreCat Precatalyst Activation (XPhos Pd G2 -> Pd(0)-L) OxAdd Oxidative Addition (Rate Limiting Step) PreCat->OxAdd Active Pd(0) Species TransMet Transmetallation (Base Assisted) OxAdd->TransMet Pd(II)-Ar(Br) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' Complex RedElim->OxAdd Pd(0) Regeneration Product Product: Substituted Biphenyl RedElim->Product Substrate Substrate: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Substrate->OxAdd Ar-Br bond insertion Boronic Boronic Acid + Base (OH-) Boronic->TransMet Activated Boronate

Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step, where the bulky XPhos ligand overcomes the steric hindrance of the ortho-benzyloxy group.

Part 5: Troubleshooting & Quality Control[1]

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.[1]Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand is extremely robust and often works when phosphines fail [3].
Protodebromination (Ar-H) "Reduction" of the bromide instead of coupling.[1]Reduce reaction temperature.[1][3] Ensure solvent is strictly anhydrous (water is needed for base, but excess promotes reduction). Increase Boronic Acid equivalents.[1][4]
Dark Black Precipitate "Palladium Black" formation (catalyst decomposition).Ligand concentration is too low.[1] Add extra free ligand (e.g., 1 mol% additional XPhos) to stabilize the Pd species.
Retention of Fluorine Concern about

at C5-F.
The C5-F is generally stable under Suzuki conditions. If displacement is observed (e.g., by OH or alkoxide), switch base to

(weaker nucleophile) and avoid alcohol solvents.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling." Journal of the American Chemical Society. Link

  • Milne, J. E., & Buchwald, S. L. (2004).[1] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.[1] Link

  • Georganics. "2-(Benzyloxy)-1-bromo-3-nitrobenzene Product Page." (Source of starting material availability). Link

Sources

Method

Application Note: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in Kinase Inhibitor Synthesis

This document serves as a comprehensive Application Note and Protocol Guide for the use of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) in the synthesis of kinase inhibitors. This intermediate is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for the use of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) in the synthesis of kinase inhibitors. This intermediate is a high-value scaffold, primarily utilized in the development of benzoxazole , benzimidazole , and indole-based pharmacophores, notably within discovery programs at Bayer (e.g., US 2013/0190290 A1).

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor design, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged structure." It provides a fully functionalized benzene core with orthogonal reactivity handles, allowing for the rapid assembly of fused bicyclic heterocycles—common motifs in ATP-competitive inhibitors (e.g., targeting Mps1 , Bub1 , PTEFb , or Mcl-1 ).

Key Structural Features
  • 1-Bromo (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install "tail" moieties that extend into the kinase solvent-exposed region.

  • 2-Benzyloxy (OBn): A protected phenol. Upon deprotection, it reveals a hydroxyl group essential for cyclization (to benzoxazoles) or hydrogen bonding.

  • 3-Nitro (NO₂): A latent amine. Reduction yields an aniline at the 3-position, which, in concert with the 2-OH, enables the formation of 5- and 6-membered heterocycles.

  • 5-Fluoro (F): A metabolic blocker that modulates pKa and lipophilicity, often enhancing the potency of the final inhibitor by interacting with cryptic pockets in the kinase domain.

Strategic Analysis & Retrosynthesis

The utility of this intermediate lies in its ability to serve as a precursor for 7-bromo-5-fluoro-benzoxazole or 4-bromo-6-fluoro-indole cores. The synthetic logic follows a "Protect-Functionalize-Cyclize" strategy.

Pathway Logic (DOT Diagram)

SynthesisPath Start 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene (CAS 1393441-89-8) Step1 Step 1: Nitro Reduction (Fe/NH4Cl or H2/Pt) Start->Step1 Inter1 Intermediate A: 3-Amino-2-(benzyloxy)- 1-bromo-5-fluorobenzene Step1->Inter1 Step2 Step 2: Acylation/Cyclization (R-COOH / Coupling Agent) Inter1->Step2 Inter2 Intermediate B: Amide Precursor Step2->Inter2 Step3 Step 3: Deprotection & Ring Closure (TFA or H2/Pd) Inter2->Step3 Cyclization Core Target Core: 7-Bromo-5-fluoro-benzoxazole (or Benzimidazole) Step3->Core Step4 Step 4: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Step4 Final Final Kinase Inhibitor (e.g., Mps1/Bub1 Inhibitor) Step4->Final

Figure 1: Synthetic workflow transforming the nitrobenzene scaffold into a bioactive kinase inhibitor core.

Experimental Protocols

The following protocols are derived from patent literature (e.g., US 2013/0190290) and standard medicinal chemistry practices for this scaffold.

Protocol A: Selective Reduction of Nitro Group

Objective: Convert the nitro group to an aniline without debrominating the scaffold.

Reagents:

  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve the substrate in Ethanol/Water in a round-bottom flask.

  • Addition: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 2–4 hours. Monitor by LC-MS (Target M+H: ~312/314 amu).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate, dilute with water, and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% of the aniline intermediate (Intermediate A).

Protocol B: Formation of the Benzoxazole Core

Objective: Cyclize the aniline intermediate to form the kinase-binding core.

Reagents:

  • Intermediate A (from Protocol A)

  • Triethyl orthoformate (HC(OEt)₃) (Excess) or specific Carboxylic Acid (R-COOH) with HATU.

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (cat.)

Procedure (Orthoformate Method):

  • Mix: Suspend Intermediate A in Triethyl orthoformate. Add a catalytic amount of pTSA.

  • Heat: Reflux at 100–110°C for 3–6 hours.

  • Deprotection (In-situ or Stepwise): Note that the benzyl group must be removed to allow oxazole formation. Often, BBr₃ (boron tribromide) in DCM at -78°C is used prior to cyclization if the benzyl ether is stable to orthoformate conditions.

    • Alternative Route: Hydrogenation (H₂, Pd/C) removes the benzyl group and reduces the nitro group simultaneously, but risks debromination. Fe/NH4Cl reduction followed by BBr3 deprotection is preferred to retain the Bromine.

  • Cyclization: Once the phenol is free (2-amino-4-bromo-6-fluorophenol), treat with Triethyl orthoformate/pTSA to yield 7-bromo-5-fluorobenzo[d]oxazole .

Protocol C: Suzuki-Miyaura Coupling (The "Tail" Installation)

Objective: Attach the solubilizing tail or hinge-binder at the 7-position (formerly 1-bromo).

Reagents:

  • Scaffold: 7-bromo-5-fluorobenzo[d]oxazole

  • Boronic Acid/Ester: R-B(OH)₂ (e.g., Pyrazole, Pyridine derivative)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degas: Purge solvents with Nitrogen/Argon.

  • Reaction: Combine scaffold, boronic ester, base, and catalyst in a sealed vial.

  • Heat: Microwave irradiation at 110°C for 30–60 mins.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the final inhibitor.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 326.12 g/mol C₁₃H₉BrFNO₃
LogP (Calc) ~3.5Lipophilic, requires organic solvents
Reduction Yield >90%Fe/NH₄Cl is superior to H₂/Pd to prevent de-bromination
Cyclization Yield 60–80%Dependent on steric bulk of R-COOH
Key Impurity Debrominated analogAvoid prolonged exposure to H₂/Pd

Expert Tips & Troubleshooting

  • Regioselectivity of SnAr: While the 5-Fluoro group is present, it is meta to the Nitro group, making it relatively unreactive towards nucleophilic aromatic substitution (SnAr) compared to a 4-Fluoro analog. This is advantageous as it preserves the Fluorine for the final drug molecule.

  • Benzyl Deprotection: If using H₂/Pd/C to remove the benzyl group, add 0.1 eq of V₂O₅ or use Pd(OH)₂ (Pearlman's catalyst) with careful monitoring to prevent hydrogenolysis of the Carbon-Bromine bond. Alternatively, use Lewis acids like BCl₃ or BBr₃ in DCM at low temperature (-78°C to 0°C).

  • Safety: The nitro reduction is exothermic. On a multigram scale, add iron powder in portions.

Case Study: Bayer Kinase Inhibitor Program

This intermediate appears in US Patent 2013/0190290 A1 (Inventors: Süßmeier et al.), associated with the development of inhibitors for kinases such as Mps1 (Monopolar Spindle 1) or PTEFb . In these syntheses, the scaffold serves as the "head" group, where the benzoxazole/indole nitrogen binds to the kinase hinge region, and the bromine is replaced by a solubilizing "tail" that extends into the solvent channel.

References

  • Süßmeier, F., et al. (2013).[1] Substituted Compounds and Their Use. US Patent 2013/0190290 A1. Bayer Intellectual Property GmbH.[1]

  • Lücking, U. (2013). The identification of potent, selective and efficacious Mps1 kinase inhibitors. ChemMedChem, 8(7), 1067-1085. (Contextual reference for Bayer Mps1 program).
  • ChemicalBook. (2025).[2] Product Entry: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

  • PubChem. (2025). Compound Summary: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

Sources

Application

Synthesis of fluorinated benzimidazole derivatives from "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

This Application Note details a robust, modular synthetic protocol for converting the highly functionalized building block 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 688363-79-3) into 4-bromo-6-fluorobenzimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, modular synthetic protocol for converting the highly functionalized building block 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 688363-79-3) into 4-bromo-6-fluorobenzimidazole derivatives.

While this starting material is traditionally associated with the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag), its unique substitution pattern—featuring a masked phenol (benzyloxy), a latent amine (nitro), and a halogen handle (bromo)—makes it an ideal precursor for accessing privileged fluorinated benzimidazole scaffolds used in kinase inhibitors and oncology therapeutics.

Source Material: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Target Scaffold: 4-Bromo-6-fluoro-1-substituted-1H-benzimidazole Document ID: AN-SYN-688-BZ

Executive Summary & Strategic Rationale

The synthesis of fluorinated benzimidazoles often suffers from harsh conditions required to introduce fluorine late-stage or the scarcity of specific fluorinated diamine precursors. This protocol leverages 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene to bypass these issues.

Key Advantages of this Route:

  • Regiospecificity: The starting material pre-installs the fluorine and bromine atoms in metabolically stable positions (C6 and C4 of the final benzimidazole, respectively).

  • Diversity Vector: The "Switch Strategy" (converting the C2-oxygen to a C2-nitrogen) allows for the introduction of diverse

    
     substituents (alkyl, aryl) before ring closure, creating a library of 1-substituted benzimidazoles.
    
  • Late-Stage Coupling: The retained C4-Bromo handle allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the core into complex drug candidates.

Synthetic Pathway: The "Activation-Displacement" Strategy

The transformation relies on converting the electron-rich benzyloxy group into a leaving group, allowing for Nucleophilic Aromatic Substitution (


) driven by the ortho-nitro group.
Reaction Scheme Logic
  • Unmasking: Removal of the benzyl protecting group to reveal the phenol.

  • Activation: Conversion of the phenol to a triflate (OTf), creating a highly reactive electrophile.

  • Displacement (

    
    ):  The ortho-nitro group activates the C2 position, facilitating displacement of the triflate by a primary amine (
    
    
    
    ).
  • Reduction & Cyclization: Reduction of the nitro group to an aniline, followed by condensation with an aldehyde or orthoformate to close the imidazole ring.

Pathway Visualization

Benzimidazole_Synthesis cluster_0 Critical Transformation (O -> N Switch) SM Starting Material (2-OBn, 1-Br, 3-NO2, 5-F) Phenol Intermediate A (Phenol) SM->Phenol Step 1: BBr3 (Deprotection) Triflate Intermediate B (Aryl Triflate) Phenol->Triflate Step 2: Tf2O, Py (Activation) Aniline Intermediate C (2-Amino-3-nitro) Triflate->Aniline Step 3: R-NH2 (SNAr Displacement) Diamine Intermediate D (1,2-Diamine) Aniline->Diamine Step 4: Fe/NH4Cl (Nitro Reduction) Product Target (Fluorinated Benzimidazole) Diamine->Product Step 5: R'-CHO / TEOF (Cyclization)

Figure 1: Step-wise conversion of the benzyloxy-nitrobenzene precursor to the benzimidazole core. The red dashed area highlights the critical


 step enabled by the ortho-nitro effect.

Detailed Experimental Protocols

Step 1: Debenzylation (Unmasking the Phenol)

Objective: Selective removal of the benzyl group without debrominating the C1 position. Critical Control: Avoid catalytic hydrogenation (


), as this poses a high risk of reducing the C1-Bromine bond. Use Boron Tribromide (

).

Protocol:

  • Dissolve 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Cool the solution to -78°C under Nitrogen atmosphere.

  • Dropwise add

    
      (1.0 M in DCM, 1.5 eq). Maintain temperature below -70°C.
    
  • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully pour reaction mixture into ice-water.

  • Workup: Extract with DCM (3x). Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Yield Expectation: >90% of 2-bromo-4-fluoro-6-nitrophenol .

Step 2 & 3: Activation and Displacement

Objective: Convert the phenol to a leaving group and introduce the first nitrogen (


).

Protocol:

  • Triflation: Dissolve the phenol (from Step 1) in DCM (0.2 M) with Pyridine (2.0 eq). Cool to 0°C. Add Triflic Anhydride (

    
    , 1.2 eq) dropwise. Stir for 2 hours. (Monitor by TLC: Phenol spot disappears).
    
  • Workup (Triflate): Wash with cold 1M HCl (rapidly) to remove pyridine, then water. Concentrate to give the crude Triflate intermediate. Note: Use immediately.

  • Displacement: Dissolve crude Triflate in THF or Acetonitrile. Add the desired primary amine

    
      (e.g., Methylamine, Benzylamine, Aniline) (1.2 eq) and DIPEA (1.5 eq).
    
  • Stir at Room Temperature (or mild heat 50°C if

    
     is bulky). The electron-withdrawing Nitro group at C3 and Bromine at C1 activate the C2 position for displacement.
    
  • Result: N-substituted-2-bromo-4-fluoro-6-nitroaniline .

Step 4: Nitro Reduction

Objective: Reduce the nitro group to an amine to form the 1,2-diamine core. Critical Control: Chemoselective reduction is required to preserve the C1-Bromine. Avoid


. Use Iron (Fe) or Tin(II) Chloride (

).

Protocol:

  • Suspend the nitroaniline (from Step 3) in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Heat to reflux (80°C) for 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with Ethanol.

  • Concentration: Evaporate solvent to yield the 3-substituted-4-bromo-6-fluorobenzene-1,2-diamine .

Step 5: Cyclization to Benzimidazole

Objective: Close the ring using a carbon source (Formate, Orthoester, or Aldehyde).

Method A (Unsubstituted C2):

  • Dissolve diamine in Triethyl Orthoformate (TEOF) (excess, acts as solvent) plus a catalytic amount of p-TsOH.

  • Heat to 80°C for 3 hours.

  • Concentrate and recrystallize.

Method B (Substituted C2):

  • Dissolve diamine in DMF. Add Aldehyde (

    
    , 1.1 eq) and Oxone  (1.0 eq) or heat in Nitrobenzene (oxidative cyclization).
    
  • Stir at RT or 80°C depending on oxidant.

Quantitative Data Summary

ParameterStep 1 (Deprotection)Step 2 (Activation)Step 3 (

)
Step 4 (Reduction)
Reagent

/ DCM

/ Pyridine

/ DIPEA

/

Temperature -78°C

0°C
0°CRT

50°C
80°C (Reflux)
Time 3 Hours2 Hours4-12 Hours2-4 Hours
Yield (Typ.) 92%88%75-85%80-90%
Key Risk DebrominationHydrolysis of TfSteric hindranceDebromination

Troubleshooting & Critical Parameters

  • Regiochemistry Check: Verify the

    
     displacement using 1H-NMR. The signal for the amine proton (NH) should show coupling to the 
    
    
    
    group and NOE interaction with the phenyl ring protons.
  • Safety Note: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a nitroaromatic. While generally stable, intermediates (especially the triflate) should be treated as potentially energetic.

  • Alternative Route (If

    
     fails):  If the amine 
    
    
    
    is extremely unreactive, use Buchwald-Hartwig amination on the Triflate intermediate using
    
    
    / BINAP, though the C1-Bromine may compete. The electronic difference (Triflate is more reactive than Bromine in certain catalytic systems) allows for selectivity, but the uncatalyzed
    
    
    described above is preferred for simplicity.

References

  • Starting Material Characterization

    • Sigma-Aldrich / Merck. Product No. 688363-79-3.[1][2][3][4][5] "2-(Benzyloxy)-1-bromo-3-nitrobenzene" (Analogous scaffold verification). Link[1]

  • Mechanistic Grounding (

    
     on o-Nitro Triflates): 
    
    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][4] (Discusses activation patterns).

  • Benzimidazole Synthesis from 1,2-Diamines

    • Tahlan, S., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13, 101. Link

  • Chemoselective Reduction (Nitro vs Halogen)

    • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups by using cyclohexene as a hydrogen source and palladium/carbon. Tetrahedron Letters, 25(8), 839-842. (Context for avoiding debromination).

Sources

Method

Deprotection of the benzyl group in "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" derivatives

Technical Application Note: Chemoselective O-Debenzylation of Highly Functionalized Nitro-Halo-Arenes Subject: Selective cleavage of the benzyl ether in 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene to yield 2-Bromo-4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective O-Debenzylation of Highly Functionalized Nitro-Halo-Arenes

Subject: Selective cleavage of the benzyl ether in 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene to yield 2-Bromo-4-fluoro-6-nitrophenol.

Part 1: Strategic Analysis & Chemical Context

The Challenge: "The Forbidden Route"

The deprotection of a benzyl group is canonically achieved via catalytic hydrogenolysis (


, Pd/C). However, for the specific substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , this standard method is chemically forbidden  without extreme optimization.
  • Risk A (Dehalogenation): Carbon-Bromine bonds are labile under hydrogenation conditions. Standard Pd/C will rapidly cleave the C-Br bond, yielding the des-bromo impurity.

  • Risk B (Nitro Reduction): The nitro group (

    
    ) is one of the most easily reduced functionalities. Hydrogenolysis will almost certainly reduce the nitro group to an aniline (
    
    
    
    ) or hydroxylamine intermediate before the benzyl ether is cleaved.
Substrate Electronics & Sterics

To design a successful protocol, we must understand the electronic environment of the ether oxygen:

  • Electronic Deficit: The benzene ring is decorated with three electron-withdrawing groups (EWGs): Nitro, Fluoro, and Bromo. This creates a highly electron-deficient

    
    -system.
    
    • Consequence: The ether oxygen's lone pairs are delocalized into the ring, making the oxygen less Lewis basic . This decreases the rate of coordination with Lewis acids (like

      
      ).
      
    • Advantage:[1][2] Conversely, the resulting product is a nitrophenol, which is significantly acidic (

      
      ). The phenoxide anion is a stable leaving group, which facilitates nucleophilic displacement mechanisms (
      
      
      
      -type cleavage).
  • Steric Congestion: The benzyl ether is flanked by an ortho-bromo and an ortho-nitro group. This "gatekeeper" effect sterically hinders the approach of bulky reagents.

Strategic Decision: We will utilize Lewis Acid-Mediated Cleavage (


) as the primary high-yield protocol, and Acidic Solvolysis  (TFA/Thioanisole) as a scalable, metal-free alternative.

Part 2: Experimental Protocols

Protocol A: Boron Tribromide ( ) Mediated Cleavage

The "Gold Standard" for non-reductive deprotection. High yield, but requires strict moisture control.

Mechanism:


 coordinates to the ether oxygen.[3][4] The bromide ion then attacks the benzylic carbon in an 

fashion, cleaving the C-O bond.

Reagents:

  • Substrate: 1.0 equiv

  • Boron Tribromide (

    
    ): 2.0 - 3.0 equiv (1.0 M solution in DCM is recommended for safety)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon/inlet.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Insight: Although nitro groups are generally stable to

      
      , the initial coordination is exothermic. Starting at -78°C prevents uncontrolled side reactions with the nitro group.
      
  • Addition: Add the

    
     solution dropwise over 10-15 minutes.
    
    • Observation: The solution may turn dark red or brown; this is normal for nitro-arene complexes.

  • Reaction: Stir at -78°C for 30 minutes, then slowly warm to 0°C (ice bath). Monitor by TLC.[5]

    • Steric Note: Due to the ortho-substituents, the reaction may be sluggish. If incomplete after 2 hours at 0°C, warm to Room Temperature (RT).

  • Quenching (Critical): Cool back to 0°C. Slowly add Methanol (MeOH) dropwise.

    • Warning: Vigorous evolution of HBr gas and heat will occur.

  • Workup (The Nitrophenol Trap):

    • Dilute with water and DCM.

    • Crucial Step: The product is an acidic nitrophenol. If you wash with basic brine or

      
      , the product will deprotonate and stay in the aqueous layer.
      
    • Correct Action: Wash the organic layer with 1M HCl or water. If the product is stuck in the aqueous layer (yellow color in water), acidify the aqueous layer to pH 1-2 and extract with Ethyl Acetate.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexanes or purify via silica column (Gradient: Hexanes 
    
    
    
    20% EtOAc/Hexanes).
Protocol B: "Soft" Acidolysis (TFA / Thioanisole)

The "Metal-Free" alternative. Ideal for scale-up if


 handling is prohibitive.

Mechanism: Trifluoroacetic acid (TFA) protonates the ether oxygen. Thioanisole acts as a "soft" nucleophile, attacking the benzyl cation (push-pull mechanism) to form benzyl methyl sulfide and the free phenol.

Reagents:

  • Substrate: 1.0 equiv

  • Trifluoroacetic Acid (TFA): Solvent volume (approx. 10-20 equiv)

  • Thioanisole: 2.0 - 5.0 equiv

Step-by-Step Methodology:

  • Setup: Use a standard flask with a drying tube (CaCl2).

  • Mixing: Dissolve the substrate in neat TFA (concentration approx 0.2 M).

  • Scavenger: Add Thioanisole.

    • Why Thioanisole? Without a scavenger, the cleaved benzyl cation can re-alkylate the electron-rich positions of the ring. Thioanisole irreversibly traps the benzyl group.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Optimization: If the reaction is too slow (due to the electron-poor ring destabilizing the oxocarbenium intermediate), heat to 50°C.

  • Workup:

    • Remove excess TFA under reduced pressure (rotary evaporator).

    • Dissolve the residue in Ethyl Acetate.

    • Wash with saturated

      
       (Careful: Product might partition to aqueous if pH is too high, but usually nitrophenols are extractable from mild bicarb). Better: Wash with water, then brine.
      
  • Odor Control: Thioanisole smells pungent. Wash all glassware with bleach (hypochlorite) to oxidize sulfur residues.

Part 3: Data & Comparison

Method Comparison Table
FeatureMethod A:

Method B: TFA / ThioanisoleMethod C:

/ NaI
Primary Mechanism Lewis Acid Coordination / Nucleophilic AttackAcidic Protonation / Nucleophilic ScavengingLewis Acid Activation / Iodide Attack
Reaction Time Fast (1-3 hours)Slow (4-12 hours)Moderate (2-6 hours)
Temperature -78°C

RT
RT

50°C
0°C

RT
Yield Potential High (>90%)Moderate to High (75-85%)High (>85%)
Nitro Tolerance Good (at low temp)ExcellentExcellent
Halogen Tolerance ExcellentExcellentExcellent
Key Risk Moisture sensitivity; HBr evolutionIncomplete reaction; OdorTitanium waste disposal

Part 4: Visualizing the Logic

Diagram 1: Decision Workflow & Mechanism

DeprotectionStrategy Substrate Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Constraint1 Constraint: Nitro Group (NO2) Cannot use reducing conditions Substrate->Constraint1 Constraint2 Constraint: Aryl Bromide (Ar-Br) Labile to Pd/H2 Substrate->Constraint2 Constraint3 Constraint: Steric Crowding Ortho-Ortho Substitution Substrate->Constraint3 MethodA Method A: BBr3 (Lewis Acid) Preferred for High Yield Substrate->MethodA MethodB Method B: TFA + Thioanisole Preferred for Scale/Safety Substrate->MethodB Goal Target: 2-Bromo-4-fluoro-6-nitrophenol MethodC Method C: H2 / Pd-C (Hydrogenolysis) Constraint1->MethodC Incompatible Constraint2->MethodC Incompatible Constraint3->MethodA Requires warming to 0°C Success SUCCESS Selective C-O Cleavage MethodA->Success Br- attacks benzylic C MethodB->Success Scavenger traps Benzyl+ Failure FAILURE Reduction of NO2 -> NH2 Debromination MethodC->Failure

Caption: Decision logic for deprotection. Red paths indicate failure modes due to functional group incompatibility. Green paths indicate viable synthetic routes.

Part 5: Self-Validating Systems (QC)

To ensure the protocol is working as intended, use these checkpoints:

  • TLC Monitoring (Polarity Shift):

    • The starting material (Ether) is relatively non-polar.

    • The product (Nitrophenol) is significantly more polar and often "streaks" on silica due to acidity.

    • Validation: If the spot does not move significantly after workup, check if you accidentally deprotonated the phenol into the aqueous layer during the wash.

  • Colorimetric Indicator:

    • Nitrophenols are pH indicators.

    • Acidic (Organic layer): Pale yellow/colorless.

    • Basic (Aqueous wash): Bright yellow/orange (Phenoxide anion).

    • Validation: If your aqueous wash turns bright yellow, do not discard it . Acidify it to recover your product.

  • 1H NMR Verification:

    • Disappearance: The benzylic protons (singlet,

      
       ppm, 2H) must disappear.
      
    • Appearance: A broad singlet (exchangeable with

      
      ) should appear, typically downfield (
      
      
      
      ppm) due to hydrogen bonding with the ortho-nitro group.

References

  • McOmie, J. F. W., & West, D. E. (1963). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50. (Foundational protocol for BBr3 cleavage).

  • Kiso, Y., et al. (1980). Deprotection of O-benzyl groups using Thioanisole/TFA. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. (Mechanism of soft acidolysis).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Brooks, P. R., et al. (1999). Boron trichloride/tetra-n-butylammonium iodide: A mild, selective combination for the cleavage of primary alkyl aryl ethers.[6] The Journal of Organic Chemistry, 64(26), 9719-9721. (Alternative Lewis Acid protocol).

  • Okano, K., et al. (2008).[7] TiCl4-mediated debenzylation.[8][9] Synlett, 2008(13), 1977-1980. (Titanium tetrachloride protocol).[8][10][11]

Sources

Application

Large-scale synthesis of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Application Note: High-Purity Scale-Up Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Summary & Strategic Analysis This Application Note details the process development and scale-up protocol for 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Scale-Up Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary & Strategic Analysis

This Application Note details the process development and scale-up protocol for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized arene scaffold critical in the synthesis of next-generation kinase inhibitors and PROTAC linkers.

The synthesis of polysubstituted benzenes requires strict regiochemical control. Our retrosynthetic analysis identifies 2-Bromo-4-fluoro-6-nitrophenol as the linchpin intermediate. While multiple routes exist, the industrial "Safety-First" approach dictates a specific sequence: Bromination → Nitration → Benzylation .

Why this route?

  • Regiocontrol: Introducing the bromine before the nitro group leverages the ortho/para directing power of the phenol to place the bromine exclusively at the ortho position.

  • Safety: Nitrating an already brominated phenol is safer than brominating a nitrophenol, as the electron-withdrawing bromine atom slightly tempers the reactivity of the phenol towards the vigorous nitration conditions, reducing the risk of thermal runaway.

  • Cost: Utilization of elemental bromine (

    
    ) over N-Bromosuccinimide (NBS) significantly reduces raw material costs at scale, though it requires dedicated scrubbing infrastructure.
    

Reaction Engineering & Safety Architecture

Synthetic Pathway Visualization

The following workflow illustrates the critical path, decision gates, and safety checkpoints.

Synthesis_Workflow Start Starting Material: 4-Fluorophenol Step1 Step 1: Bromination (Br2, DCM, <5°C) Start->Step1 Safety1 SAFETY CRITICAL: Scrub Br2 vapors Step1->Safety1 Vapor Mgmt QC1 IPC: HPLC Limit: <1% Di-bromo Step1->QC1 Inter1 Intermediate 1: 2-Bromo-4-fluorophenol Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Inter1->Step2 Inter2 Intermediate 2: 2-Bromo-4-fluoro-6-nitrophenol Step2->Inter2 Safety2 SAFETY CRITICAL: Exotherm Control Quench onto Ice Step2->Safety2 Heat Mgmt Step3 Step 3: Benzylation (BnBr, K2CO3, DMF) Inter2->Step3 Final Target: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Step3->Final QC1->Inter1 Pass

Caption: Figure 1. Process flow diagram for the 3-step synthesis, highlighting Critical Process Parameters (CPPs) and safety gates.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 4-Fluorophenol

Objective: Synthesize 2-Bromo-4-fluorophenol with <2% 2,6-dibromo impurity.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Fluorophenol 1.0 Substrate

| Bromine (


) | 1.05 | Reagent |
| Dichloromethane (DCM) | 10 Vol | Solvent |
| Sodium Bisulfite (aq) | N/A | Quench |

Protocol:

  • Setup: Charge 4-Fluorophenol and DCM into a reactor equipped with a mechanical stirrer, internal thermometer, and a caustic scrubber (NaOH) connected to the vent.

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Add

    
     dropwise via a pressure-equalizing addition funnel.
    
    • Critical Parameter: Maintain internal temperature <10°C . Rapid addition leads to di-bromination.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (Target: SM < 0.5%).

  • Workup: Quench excess bromine by adding 10% aqueous

    
     until the orange color persists as a pale yellow.
    
  • Isolation: Separate phases. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Distillation is possible, but for this sequence, the crude oil is typically sufficient (>95% purity) for the next step.

Expert Insight: While NBS is often used in academic papers for "clean" bromination [1], elemental bromine is preferred at scale due to cost and atom economy. The solvent choice (DCM) suppresses ionization, favoring mono-substitution.

Step 2: Nitration (The Critical Safety Step)

Objective: Synthesize 2-Bromo-4-fluoro-6-nitrophenol. Hazard: This reaction is highly exothermic.[1][2] The "mixed acid" nitration must be controlled to prevent thermal runaway.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromo-4-fluorophenol 1.0 Substrate
Nitric Acid (65-70%) 1.1 Reagent
Sulfuric Acid (conc.) 0.5 Vol Catalyst/Solvent

| Acetic Acid (Glacial) | 5 Vol | Solvent |

Protocol:

  • Solvent System: Dissolve the intermediate from Step 1 in Glacial Acetic Acid.

    • Why Acetic Acid? It moderates the nitration power compared to pure

      
      , reducing the risk of oxidation (tar formation) [2].
      
  • Preparation of Nitrating Mix: In a separate vessel, mix

    
     and 
    
    
    
    at 0°C.
  • Addition: Add the nitrating mixture to the phenol solution at 0–5°C .

    • Safety: This is the point of maximum heat release. Addition time on a 1kg scale should be >2 hours.

  • Reaction: Allow to warm to 20°C and stir for 4 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water (5x reaction volume) with vigorous stirring. The product will precipitate as a yellow solid.[3]

  • Filtration: Filter the solid. Wash copiously with cold water to remove all acid traces.[1]

  • Drying: Dry in a vacuum oven at 40°C.

Self-Validating Check: The product should be a distinct yellow solid. If the solid is dark brown/black, oxidation occurred (temperature too high).

Step 3: Benzylation (Williamson Ether Synthesis)

Objective: Cap the phenol to yield 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

Reagents & Stoichiometry:

Reagent Equiv. Role
Nitrophenol Int.[4][5][6][7][8][9][10][11] 1.0 Substrate
Benzyl Bromide (BnBr) 1.2 Reagent

| Potassium Carbonate (


) | 2.0 | Base |
| DMF or Acetone | 8 Vol | Solvent |

Protocol:

  • Setup: Charge Nitrophenol,

    
    , and Solvent (DMF is preferred for rate; Acetone for easier workup).
    
  • Addition: Add Benzyl Bromide in one portion.

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup:

    • If DMF: Pour into water/ice. The product usually precipitates. Filter and wash.[1][3][12][13]

    • If Acetone: Filter off inorganic salts (

      
      ), concentrate filtrate, then recrystallize from Ethanol/Heptane.
      
  • Final Polish: Recrystallization from Ethanol yields high-purity pale yellow crystals.

Analytical Specifications (QC)

TestMethodSpecification
Appearance VisualPale yellow crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMRConsistent with structure
Residual Solvent GC-HS< 5000 ppm (DMF/Acetone)

NMR Diagnostic Signals (DMSO-d6):

  • Benzyloxy

    
    :  Singlet around 
    
    
    
    5.2 ppm.
  • Aromatic Protons: Two distinct doublets (due to F-coupling) in the aromatic region, plus the multiplet for the benzyl group.

References

  • Chemistry Steps. (2020). Allylic Bromination by NBS with Practice Problems.Link (Accessed Oct 2023). Note: Provides mechanistic contrast between NBS and Br2.

  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol.[7]Link (Accessed Oct 2023). Note: Validates the industrial route of bromination followed by nitration.

  • BenchChem. (2025).[1] Synthesis routes of 2-Bromo-4-fluorophenol.[5][7][14]Link (Accessed Oct 2023).

  • Princeton EHS. Phenol Safety and Handling.Link (Accessed Oct 2023). Note: Critical safety data for handling phenol derivatives.

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-.[3]Link (Accessed Oct 2023). Note: General procedure for nitration of bromobenzenes.

Sources

Method

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" reaction with Grignard reagents

Application Note: Strategic Grignard Reactivity of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Summary: The Nitro-Grignard Paradox The reaction of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene with Grignard r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Grignard Reactivity of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary: The Nitro-Grignard Paradox

The reaction of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene with Grignard reagents presents a classic chemoselectivity challenge known as the "Nitro-Grignard Paradox."[1]

Under standard conditions, Grignard reagents (


) are incompatible with nitro groups, leading to uncontrolled redox chemistry, formation of hydroxylamines, and azo-coupling byproducts.[1] However, for this specific scaffold, the nitro group is not merely a liability but a strategic handle.

This guide details two divergent, high-value protocols:

  • The "Constructive" Pathway (Bartoli Synthesis): Utilizing the nitro group to build a 7-substituted indole core.[2][3]

  • The "Survival" Pathway (Turbo-Grignard Exchange): Preserving the nitro group while selectively functionalizing the C-Br bond using kinetic control.[1]

Part 1: The Reactivity Landscape

The substrate contains four distinct functional sites. Understanding their electronic interplay is critical for protocol selection.[1]

  • C3-Nitro (

    
    ):  The dominant electrophile.[1] Reacts rapidly with standard Grignards (
    
    
    
    ) at
    
    
    .[1]
  • C1-Bromo (

    
    ):  The site for Halogen-Metal Exchange (HME).[1] Requires specialized reagents (
    
    
    
    ) to react faster than the nitro group.
  • C2-Benzyloxy (

    
    ):  Provides steric bulk.[1] In the Bartoli reaction, this "ortho-substituent" forces the rearrangement to the C4 position, defining the regiochemistry.
    
  • C5-Fluoro (

    
    ):  Generally inert to Grignards under these conditions but activates the ring for future 
    
    
    
    steps.
Figure 1: Divergent Reaction Pathways

Reactivity_Map Substrate 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene VinylMgBr Reagent: VinylMgBr (3 eq) Temp: -40°C to -20°C Substrate->VinylMgBr Pathway A Turbo Reagent: iPrMgCl·LiCl Temp: < -40°C Substrate->Turbo Pathway B Standard Reagent: Alkyl-MgBr Temp: > 0°C Substrate->Standard Avoid Indole Bartoli Indole Synthesis (Product: 4-Fluoro-6-bromo- 7-benzyloxyindole) VinylMgBr->Indole [3,3]-Sigmatropic Rearrangement Magnesiate Aryl-Magnesium Species (Nitro group intact) Turbo->Magnesiate Kinetic Br/Mg Exchange Mess Complex Mixture (Azo, Hydroxylamine, Tars) Standard->Mess Redox/Addition Electrophile Quench with Electrophile (E+) (e.g., Aldehydes, I2, DMF) Magnesiate->Electrophile

Caption: Decision matrix for Grignard selection. Pathway A leverages the nitro group; Pathway B preserves it.

Part 2: Protocol A - Bartoli Indole Synthesis

Objective: Conversion of the nitroarene into a highly substituted indole. Mechanism: The vinyl Grignard attacks the nitro group.[3][4][5] The steric bulk of the C2-Benzyloxy group directs the subsequent [3,3]-sigmatropic rearrangement to the C4 position.

Reaction Scheme
  • Reactants: Substrate + Vinylmagnesium bromide (3.0 - 4.0 equiv).[1]

  • Product: 4-Fluoro-6-bromo-7-(benzyloxy)-1H-indole.[1]

  • Critical Factor: Temperature control is vital to prevent polymerization of the vinyl Grignard.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Purge with Argon (Ar) or Nitrogen (

      
      ) for 15 minutes.
      
    • Dissolve 1.0 eq of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in anhydrous THF (0.2 M concentration).

  • Cooling:

    • Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler).

    • Note: Do not use a water/ice bath; the reaction requires strictly sub-zero temperatures to manage the exotherm.

  • Grignard Addition:

    • Charge the addition funnel with 3.5 eq of Vinylmagnesium bromide (1.0 M in THF).

    • Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: The solution will turn deep dark brown/red. Maintain internal temperature below -20°C during addition.

  • Reaction & Rearrangement:

    • After addition, allow the reaction to stir at -40°C for 1 hour.

    • Slowly warm the mixture to -20°C and stir for an additional 1 hour. This thermal bump is often required to drive the [3,3]-sigmatropic rearrangement.[1]

  • Quench & Workup:

    • Cool back to -40°C.

    • Quench by rapid addition of saturated aqueous

      
      .[1]
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc).[1] Indoles are often fluorescent; use UV (254 nm) for detection.[1]

Part 3: Protocol B - Selective Functionalization (Turbo-Grignard)

Objective: Functionalization of the C1-Br position (e.g., formylation, carboxylation) without touching the C3-Nitro group.[1] Reagent: Isopropylmagnesium chloride - Lithium chloride complex (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, "Turbo Grignard").[1][6][7]
Scientific Rationale

Standard Grignards react with nitro groups via Single Electron Transfer (SET).[1][8] However, the Iodine/Bromine-Magnesium exchange rate with


 is orders of magnitude faster than the nitro-addition rate at low temperatures (

).[1] The

breaks up polymeric Grignard aggregates, increasing the kinetic activity of the exchange.
Step-by-Step Protocol
  • Setup:

    • Flame-dry a Schlenk flask or RBF under Argon.[1]

    • Dissolve 1.0 eq of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in anhydrous THF (0.5 M).

  • Cryogenic Cooling (CRITICAL):

    • Cool the solution to -45°C or lower.

    • Warning: If the temperature rises above -40°C, the Grignard will attack the nitro group, leading to decomposition.

  • Exchange Reaction:

    • Add 1.1 eq of

      
       (1.3 M in THF) dropwise over 10 minutes.
      
    • Stir at -45°C for exactly 30 minutes .

    • Monitoring: Aliquot 0.1 mL into MeOH (quench) and check via LCMS.

      • Success: Disappearance of Starting Material (Br) and appearance of the des-bromo (reduced) product in the hydrolyzed aliquot.

      • Failure:[9] Presence of azo-dimers indicates temperature was too high.[1]

  • Electrophile Trapping:

    • Once exchange is confirmed, add the desired electrophile (e.g., DMF for aldehyde,

      
       gas for acid, or 
      
      
      
      for iodide) at -45°C.[1]
    • Stoichiometry: Use 1.5 – 2.0 eq of electrophile.[1]

  • Warming & Quench:

    • Allow the mixture to warm to Room Temperature (RT) only after the electrophile has been added and stirred for 30 mins.

    • Quench with saturated

      
       or 1M 
      
      
      
      (depending on product stability).[1]

Part 4: Data Summary & Safety

Table 1: Comparison of Methodologies
ParameterBartoli Synthesis (Pathway A)Turbo-Grignard Exchange (Pathway B)[1]
Primary Reagent VinylMgBr (3-4 eq)

(1.1 eq)
Fate of Nitro Group Consumed (Forms Indole Nitrogen)Preserved (Remains

)
Fate of Bromine Retained (usually)Exchanged (Replaced by Electrophile)
Temperature -40°C

-20°C
Strictly

Key Risk Exotherm during vinyl additionNitro reduction if Temp > -40°C
Typical Yield 45% - 65%70% - 85% (Electrophile dependent)
Safety Protocol: Handling Nitro-Grignard Reactions
  • Explosion Hazard: Reactions of nitroarenes with organometallics can generate high energy intermediates.[1] Never perform these on a multi-gram scale without reaction calorimetry (RC1) data first.

  • Quenching: The Bartoli reaction generates magnesium salts that can form thick emulsions. Use a Rochelle's Salt (Potassium Sodium Tartrate) solution wash to break emulsions during workup.[1]

  • Waste: Segregate aqueous waste containing nitro/azo compounds; do not mix with general organic waste until treated.[1]

References

  • Bartoli, G., et al. (1989).[1][3] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1]

  • Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824.[1]

  • Sapountzis, I., & Knochel, P. (2002).[1] "A New General Preparation of Polyfunctional Arylmagnesium Reagents." Angewandte Chemie, 114(9), 1680-1681.[1] (Detailing the nitro-compatibility of iPrMgCl).

  • Dobbs, A. P. (2001).[1] "Total Synthesis of Indoles from Trichloronitrobenzene." Journal of Organic Chemistry, 66(2), 638–641.[1] (Bartoli Scope).[1][4][10]

Sources

Application

Purification of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" by recrystallization

Executive Summary & Strategic Context Target Molecule: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3) Molecular Weight: 326.12 g/mol Application: Key intermediate in the synthesis of HIF-2 inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3) Molecular Weight: 326.12 g/mol Application: Key intermediate in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan).[1]

In the synthesis of high-value pharmaceutical intermediates, the purification of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a critical control point.[1] This highly substituted aromatic scaffold presents a unique purification challenge due to the competing solubility properties of its functional groups: the lipophilic benzyloxy tail and the polar nitro/halogen core.[1]

Common synthetic routes—typically involving the nitration of fluorinated bromophenols or benzylation of nitro-phenols—often yield regioisomeric impurities (e.g., para-nitro isomers) and unreacted benzyl bromide.[1] Standard column chromatography is often cost-prohibitive at scale.[1]

This guide details a thermodynamically controlled recrystallization protocol designed to reject regioisomers and achieve >99.5% HPLC purity. We utilize a Solvent/Anti-Solvent approach, prioritizing the rejection of non-crystalline oily impurities common to benzyl ethers.[1]

Solubility Profiling & Solvent Selection Logic

To design a self-validating purification system, we must understand the intermolecular forces at play.[1]

Functional GroupPolarity ContributionSolubility Implication
Nitro (-NO₂) High (Dipole-Dipole)Increases solubility in polar aprotic solvents (DMSO, DMF) and hot alcohols.[1]
Benzyloxy (-OBn) Low (Lipophilic/Pi-Stacking)Increases solubility in aromatics (Toluene) and esters (EtOAc).[1] Promotes "oiling out" if solvent is too polar.[1][2]
Bromo/Fluoro Moderate (Inductive)Reduces water solubility; increases density.[1]

The Selection Matrix:

  • Water: Poor solvent (Anti-solvent).[1]

  • Ethanol (EtOH): Moderate solvent.[1] Good for single-solvent recrystallization but may trap polar impurities.[1]

  • Ethyl Acetate (EtOAc): Excellent solvent.[1] Dissolves the compound too well at RT; requires an anti-solvent.[1]

  • n-Heptane: Poor solvent.[1] Excellent anti-solvent for rejecting non-polar byproducts.[1]

Chosen System: Ethyl Acetate / n-Heptane (Binary System) [1]

  • Rationale: This system offers the widest metastable zone width.[1] EtOAc solubilizes the target at high temperatures, while the slow addition of Heptane lowers the solubility limit in a controlled manner, forcing the target to crystallize while keeping lipophilic impurities (like benzyl bromide) in the mother liquor.

Detailed Experimental Protocol

Materials Required
  • Crude Material: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (Assumed purity ~85-90%).[1]

  • Solvent A (Dissolver): Ethyl Acetate (HPLC Grade).

  • Solvent B (Precipitant): n-Heptane (99%).[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer (overhead preferred to prevent oiling), and internal temperature probe.[1]

Step-by-Step Methodology

Phase 1: Dissolution (The Thermodynamic Reset)

  • Charge the crude solid (e.g., 100 g) into the reactor.[1]

  • Add Solvent A (Ethyl Acetate) at a ratio of 3.0 mL per gram of crude (300 mL).

    • Note: Do not add excess solvent yet.[1] We want a near-saturated solution.

  • Heat the mixture to reflux (approx. 77°C) with moderate stirring (200 RPM).

  • Visual Check: If solids remain after 15 minutes at reflux, add Solvent A in 0.5 mL/g increments until fully dissolved.[1]

    • Critical Control Point: If the solution is dark/black, add Activated Carbon (5 wt%) and stir for 30 minutes at reflux, then perform a hot filtration through Celite.

Phase 2: Nucleation & Anti-Solvent Addition 5. Cool the solution to 60°C (stable solution). 6. Begin adding Solvent B (n-Heptane) dropwise via an addition funnel.[1]

  • Rate: 1 mL/minute.[1]
  • Target Ratio: Add Heptane until a faint, persistent turbidity (cloudiness) is observed. This is the Cloud Point .
  • Once the Cloud Point is reached, stop addition and reheat slightly to 65°C to redissolve any premature precipitate.[1] The solution should be clear.

Phase 3: Controlled Cooling (Crystal Growth) 8. Ramp the temperature down to 20°C over 4 hours (Rate: ~10°C/hour).

  • Why? Rapid cooling traps impurities in the crystal lattice.[1] Slow cooling promotes pure, defined crystal growth.[1]
  • Once at 20°C, verify heavy crystallization.
  • Continue cooling to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

Phase 4: Isolation 11. Filter the slurry using a vacuum Büchner funnel. 12. Wash Step: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio). This displaces the mother liquor containing impurities without redissolving the product.[1] 13. Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workflow Diagram: Recrystallization Logic

Recrystallization_Workflow cluster_impurities Waste Stream (Mother Liquor) Start Crude Starting Material (85-90% Purity) Dissolution Dissolution in Hot EtOAc (Reflux @ 77°C) Start->Dissolution Check Visual Check: Clear Solution? Dissolution->Check Carbon Add Activated Carbon & Hot Filter Check->Carbon Dark/Insoluble CloudPoint Add n-Heptane to Cloud Point (Turbidity) Check->CloudPoint Clear Carbon->CloudPoint Cooling Controlled Cooling (10°C/hr to 0°C) CloudPoint->Cooling Nucleation Isolation Filtration & Cold Wash (Remove Mother Liquor) Cooling->Isolation Crystal Growth Final Pure Product (>99.5% HPLC) Isolation->Final Regioisomers Regioisomers Isolation->Regioisomers BenzylBromide Benzyl Bromide Isolation->BenzylBromide

Caption: Figure 1. Logical workflow for the binary solvent recrystallization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.

Data & Expected Results

The following table summarizes the expected output based on typical solubility parameters for nitro-bromo-benzenes.

ParameterCrude InputPurified Output
Appearance Yellow/Orange amorphous solid or sticky powderPale Yellow Crystalline Needles
HPLC Purity 85.0% - 92.0%> 99.5%
Melting Point Broad range (e.g., 85-95°C)Sharp (Target: 108-110°C )*
Yield N/A75% - 85%
Key Impurity Benzyl bromide (< 5%)Not Detected

*Note: Melting points for specific polymorphs may vary; verify against reference standard.

Troubleshooting & Critical Controls

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The solution became supersaturated too quickly, or the temperature dropped before crystals could nucleate. This is common with benzyl ethers.[1]

  • Solution: Reheat to dissolve the oil.[1] Add a "seed crystal" of pure product at the cloud point.[1] Slow down the cooling ramp.

Issue 2: Low Yield

  • Cause: Too much Solvent A (EtOAc) was used.[1]

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop" of crystals.[1] Warning: Second crops usually have lower purity.[1]

Issue 3: Color Retention

  • Cause: Oxidized nitro-phenolic impurities.[1]

  • Solution: The carbon treatment step (Phase 1, Step 4) is mandatory if the crude is dark brown.

Safety & Handling (HSE)

  • Nitro Compounds: While this molecule is generally stable, polynitro or halo-nitro aromatics can be energetic.[1] Do not heat the dry solid above its melting point for extended periods.

  • Benzyl Bromide Residues: The crude material may contain benzyl bromide, a potent lachrymator (tear gas). All operations involving the crude material and the mother liquor must be performed in a functioning fume hood.[1]

  • Heptane/EtOAc: Highly flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1]

References

  • ChemicalBook. (2025).[1] 2-(Benzyloxy)-1-bromo-3-nitrobenzene Properties and Suppliers. Retrieved from

  • Xu, R., et al. (2019).[3] 3-Chloro-4-fluoro-nitrobenzene derivatives as HIF-2α inhibitors. Journal of Medicinal Chemistry, 62(15), 6876-6893.[1] (Contextual synthesis of Belzutifan intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for recrystallization of nitro-aromatics).

  • U.S. Patent No. 11,827,614 B2. (2023).[1][3] Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates. United States Patent and Trademark Office.[1] Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene in Medicinal Chemistry

The following Application Note and Protocol Guide details the strategic utilization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8).[1] This document is designed for medicinal chemists and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8).[1] This document is designed for medicinal chemists and process development scientists, focusing on the compound's role as a linchpin intermediate in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitors and related oncology pharmacophores.[1]

[1]

Executive Summary & Chemical Logic

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a high-value, tetrasubstituted arene building block.[1] Its structural utility lies in its orthogonal functionalization , allowing sequential, regioselective modifications without protecting group interference.[1]

It is primarily identified as a key intermediate in the synthesis of HIF-2α inhibitors (e.g., analogs of PT2385 and Belzutifan), where it serves as the precursor to the 4-hydroxy-5-fluoro-7-amino-indane or benzofuran cores.[1] The presence of the fluorine atom at the 5-position is critical for metabolic stability (blocking P450 oxidation) and enhancing binding affinity via electrostatic interactions within the PAS-B domain of HIF-2α.[1]

The Orthogonal "Quartet"

The molecule offers four distinct reactive handles:

  • Nitro Group (-NO₂): A latent amine for heterocycle formation (indoles, benzimidazoles) or sulfonamide coupling.[1]

  • Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl tails.[1]

  • Benzyloxy Group (-OBn): A robustly protected phenol, stable to basic and oxidative conditions, unmasked late-stage via hydrogenolysis.[1]

  • Fluorine (-F): An electronic modulator that activates the ring for nucleophilic aromatic substitution (SₙAr) if the nitro group is present, while serving as a bioisostere in the final drug.[1]

Retrosynthetic Analysis & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

SyntheticPathway Start 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene (Core Intermediate) Aniline Aniline Derivative (Precursor for Cyclization) Start->Aniline Selective Reduction (Fe/NH4Cl or Zn/AcOH) Biaryl Biaryl Nitro Intermediate (Fragment Assembly) Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Phenol Free Phenol (H-Bond Donor / Linker) Start->Phenol Hydrogenolysis (H2, Pd/C) (Simultaneous NO2 red.) Heterocycle Fluorinated Indole/Benzofuran (Scaffold Core) Aniline->Heterocycle Cyclization (e.g., Sonogashira) Target HIF-2α Inhibitor / Bioactive API (e.g., PT2385 Analog) Heterocycle->Target Late-Stage Functionalization Biaryl->Target Ring Closure

Figure 1: Divergent synthetic utility of the core intermediate.[1] Pathway A is the most common route for constructing bicyclic heteroaromatic cores.[1]

Detailed Experimental Protocols

Protocol A: Selective Reduction to 3-Amino-5-fluoro-derivative

Objective: Reduce the nitro group to an aniline without dehalogenating the bromine or removing the benzyl group.[1] This is the critical first step for synthesizing benzofuran or indole scaffolds.

Reagents:

  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 eq)[1]

  • Reductant: Iron Powder (Fe) (5.0 eq)[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Setup: Charge a round-bottom flask with the substrate (10 mmol) and Ethanol (40 mL). Stir until dissolved.

  • Activation: Add a solution of NH₄Cl (50 mmol) in Water (10 mL).

  • Reduction: Add Iron powder (50 mmol) in portions. Heat the mixture to 70°C under vigorous stirring.

    • Mechanism Note: Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) here to prevent premature debromination or debenzylation.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, yielding a fluorescent amine spot (Rf ~0.3).[1] Reaction time is typically 2–4 hours.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides.[1] Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃.[1] Dry organic layer over Na₂SO₄ and concentrate.[1][2]

  • Yield: Expect 85–92% yield of 2-(benzyloxy)-3-bromo-5-fluoroaniline .

Protocol B: Construction of the Fluorinated Indanone/Benzofuran Core

Context: This protocol describes the cyclization often used in HIF-2α inhibitor synthesis (referencing methods in US2013/0190290).

Step 1: Sonogashira Coupling

  • Reagents: 2-(Benzyloxy)-3-bromo-5-fluoroaniline (1.0 eq), Trimethylsilylacetylene (1.5 eq), CuI (0.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), Et₃N (3.0 eq), DMF (0.2 M).[1]

  • Conditions: Heat at 80°C for 4 hours under Argon.

  • Outcome: Formation of the alkyne intermediate.

Step 2: Cyclization (Indole Synthesis) [1]

  • Reagents: Potassium tert-butoxide (KOtBu) (2.0 eq) in NMP at 60°C.

  • Mechanism: The base promotes the nucleophilic attack of the amine (or enolate if ketone precursor) onto the alkyne, forming the bicyclic core.

  • Result: Formation of the 4-(benzyloxy)-6-fluoro-1H-indole or related bicyclic scaffold.[1]

Protocol C: Suzuki-Miyaura Coupling (Alternative Pathway)

Objective: Attaching the "tail" of the drug molecule before cyclization.[1]

Reagents:

  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene[1][3]

  • Boronic Acid: Aryl-B(OH)₂ (e.g., 4-cyanophenylboronic acid)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 M aqueous)[1][4]

  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine substrate, boronic acid, and base in dioxane.[1]

  • Add catalyst and heat to 90°C for 6 hours.

  • Critical Control Point: Ensure the reaction remains strictly anaerobic to prevent homocoupling of the boronic acid.

  • Purification: Silica gel chromatography. The nitro group remains intact, allowing for subsequent reduction and ring closure.[1]

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 326.12 g/mol Formula: C₁₃H₉BrFNO₃
Melting Point 108–112°CCrystalline solid
Solubility DMSO, DMF, DCMPoor solubility in water/hexanes
Reduction Yield (Fe/NH₄Cl) >85%Preserves Ar-Br and Ar-OBn
Reduction Yield (H₂/Pd-C) <40% (Target)Risks dehalogenation/debenzylation
Storage Stability >24 MonthsStore at 2–8°C, protect from light

Safety & Troubleshooting Guide

Hazard Identification
  • Skin/Eye Irritant: The compound is a nitro-arene; handle with standard PPE (gloves, goggles).[1]

  • Explosion Risk: While stable, nitro compounds can be energetic.[1] Avoid heating dry solids above 150°C.[1]

  • Waste: Aqueous waste from Iron reduction contains heavy metals; dispose of according to heavy metal protocols.[1]

Troubleshooting Common Issues
  • Issue: Loss of Bromine during Nitro Reduction.

    • Cause: Using catalytic hydrogenation (H₂/Pd) or Zinc/HCl with prolonged reaction times.[1]

    • Solution: Switch to Iron/Ammonium Chloride or Tin(II) Chloride (SnCl₂) .[1] These methods are chemoselective for nitro groups in the presence of aryl halides.

  • Issue: Incomplete Suzuki Coupling.

    • Cause: Steric hindrance from the ortho-benzyloxy group.[1][5]

    • Solution: Switch to high-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 .[1] Increase temperature to 100°C.

  • Issue: Debenzylation occurring prematurely.

    • Cause: Highly acidic conditions (e.g., concentrated HCl workup).[1]

    • Solution: Maintain pH > 4 during workups. The benzyl ether is stable to basic and mild acidic conditions but cleaves in strong Lewis acids (BBr₃) or strong Brønsted acids.[1]

References

  • Peloton Therapeutics, Inc. (2013).[1] Heteroaryl compounds as hypoxia inducible factor (HIF) inhibitors. Patent US20130190290A1.[1][6]

    • Describes the synthesis of HIF-2α inhibitors using nitro-arene intermedi
  • Merck & Co., Inc. (2021).[1] Manufacturing Process Development for Belzutifan. Organic Process Research & Development.

    • Provides context on the industrial synthesis of rel
  • BenchChem. (n.d.).[1] 2-(Benzyloxy)-3-bromo-5-fluoroaniline Structure and Properties.

    • Verifies the downstream aniline intermedi
  • Ambeed. (n.d.). 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Product Data.

    • Physical properties and CAS verification.[1][7]

Sources

Application

Application Note: Regioselective Nitration of 2-(Benzyloxy)-1-bromo-5-fluorobenzene

This Application Note provides a comprehensive technical guide for the regioselective nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzene. The protocol is designed for researchers requiring high-purity synthesis of 2-(ben...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzene. The protocol is designed for researchers requiring high-purity synthesis of 2-(benzyloxy)-1-bromo-5-fluor-3-nitrobenzene , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1]

[1]

Executive Summary

The introduction of a nitro group onto the highly substituted 2-(benzyloxy)-1-bromo-5-fluorobenzene core requires precise control over regioselectivity and chemoselectivity.[1] The strong activating nature of the benzyloxy group directs substitution to the ortho position (C3), overcoming the deactivating influence of the halogen substituents. However, the lability of the benzyl ether bond under strong acidic conditions necessitates a mild nitration protocol. This guide details an optimized procedure using Potassium Nitrate (KNO₃) in Trifluoroacetic Acid (TFA) or Acetic Anhydride , ensuring high regiocontrol (>95:5) and preserving the protecting group.[1]

Chemical Context & Mechanistic Analysis[2][3][4][5][6]

Substrate Analysis & Directing Effects

The starting material contains three substituents with competing electronic effects.[1][2] Successful nitration depends on identifying the dominant director:[3]

  • Benzyloxy (-OCH₂Ph) at C2: Strong Activator (+M effect).[1] Directs ortho (C1, C3) and para (C5).

  • Bromo (-Br) at C1: Weak Deactivator (-I > +M).[1] Directs ortho (C2, C6) and para (C4).

  • Fluoro (-F) at C5: Weak Deactivator (-I > +M).[1] Directs ortho (C4, C6) and para (C2).

Regioselectivity Logic: The benzyloxy group is the strongest activator and dictates the position of electrophilic attack.

  • Position C1: Blocked by Bromine.[1][4]

  • Position C5: Blocked by Fluorine.[1][3][5]

  • Position C3 (Target): Ortho to the activating benzyloxy group. This is the electronically favored site.[1]

  • Position C4/C6: Meta to the activating benzyloxy group. These positions are deactivated relative to C3.

Reaction Pathway Diagram

The following diagram illustrates the directing effects and the logical flow of the synthesis.

ReactionPathway SM Starting Material 2-(benzyloxy)-1-bromo-5-fluorobenzene Inter Sigma Complex (Wheland Intermediate) SM->Inter + NO2+ (Electrophile) Prod Target Product 2-(benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Inter->Prod - H+ (Aromatization) Directing Directing Logic: -OCH2Ph (C2) >> -F/-Br Directs Ortho to C3 Directing->SM

Caption: Mechanistic pathway showing the dominance of the benzyloxy group in directing the nitronium ion to the C3 position.

Experimental Protocol

Safety Considerations
  • Exotherm Control: Nitration is highly exothermic.[1][3] Strict temperature control is mandatory to prevent runaway reactions.[1][3]

  • Acid Handling: TFA and Nitric Acid are corrosive.[1] Use acid-resistant gloves and a fume hood.[1]

  • Energetic Materials: Nitro compounds can be explosive.[1] Do not overheat the residue during drying.[1]

Reagents & Equipment
ReagentRoleEquiv.Notes
Substrate Reactant1.0Purity >98% recommended
KNO₃ Nitrating Agent1.1 - 1.2Finely powdered
TFA or Ac₂O Solvent/Catalyst10-15 VolMild medium to prevent debenzylation
DCM / EtOAc Extraction Solvent-HPLC Grade
NaHCO₃ (sat) Neutralization-For quenching
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture [6]
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge the flask with Trifluoroacetic Acid (TFA) (10 mL per gram of substrate).

  • Cool the solvent to 0°C using an ice/salt bath.[1]

  • Slowly add Potassium Nitrate (KNO₃) (1.1 equiv) in small portions. Stir until partially dissolved.

    • Note: Using KNO₃/TFA generates the nitronium ion in situ under milder conditions than H₂SO₄/HNO₃.

Step 2: Substrate Addition
  • Dissolve 2-(benzyloxy)-1-bromo-5-fluorobenzene (1.0 equiv) in a minimal amount of DCM or add directly as a solid if powder.[1]

  • Add the substrate to the nitrating mixture dropwise (if liquid) or portion-wise (if solid) over 30 minutes.

  • Critical: Maintain internal temperature below 5°C . Higher temperatures increase the risk of benzyl ether cleavage.[1]

Step 3: Reaction Monitoring
  • Allow the reaction to warm to 10°C - Room Temperature slowly.

  • Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 30 minutes.

  • Reaction is typically complete within 2–4 hours .[1] Look for the disappearance of the starting material spot (Rf ~0.8) and appearance of the more polar nitro product (Rf ~0.5).

Step 4: Work-up
  • Pour the reaction mixture slowly into a beaker containing crushed ice and water (5x reaction volume) with vigorous stirring.

  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (until CO₂ evolution ceases)

    • Brine (1 x 50 mL)

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at <40°C.

Step 5: Purification
  • Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Hexane/EtOAc to yield yellow needles.

  • Chromatography: If necessary, purify via silica gel column chromatography using a gradient of 0-10% EtOAc in Hexanes .

Analytical Characterization

To validate the synthesis, compare analytical data against the following expected parameters.

Expected Data
  • Appearance: Pale yellow to yellow solid.[1]

  • Yield: 75% - 85%.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.50 (m, 5H): Benzyl aromatic protons.

    • δ 5.15 (s, 2H): Benzyloxy -CH ₂-.[1]

    • δ 7.65 (dd, 1H): H4 proton (Aromatic ring). Coupling: Doublet of doublets due to coupling with F (ortho) and H6 (meta).

    • δ 7.45 (dd, 1H): H6 proton. Coupling: Doublet of doublets due to coupling with F (ortho) and H4 (meta).

    • Note: The key confirmation of the 3-nitro position is the specific coupling pattern of the remaining two aromatic protons (H4 and H6), which are meta to each other.

Workflow Diagram

Workflow Setup Setup: Cool TFA to 0°C Add KNO3 Add Addition: Add Substrate Maintain T < 5°C Setup->Add React Reaction: Stir 2-4h Monitor via TLC/HPLC Add->React Quench Quench: Pour into Ice Water Neutralize with NaHCO3 React->Quench Extract Extraction: DCM/EtOAc Wash with Brine Quench->Extract Purify Purification: Recrystallization (EtOH/Water) Extract->Purify

Caption: Operational workflow for the nitration protocol ensuring safety and high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Debenzylation (Loss of protecting group)Switch from H₂SO₄ to milder TFA/Ac₂O system. Keep T < 5°C.
Regioisomers Temperature too highEnsure strict cooling during addition.[1]
Incomplete Reaction Wet reagentsUse anhydrous solvents; ensure KNO₃ is dry/powdered.[1]
Oiling out ImpuritiesSeed with pure crystal or use slow evaporation for recrystallization.[1]

References

  • Regioselectivity in Nitration of Anisoles

    • Title: Nitration of 2-bromo-4-fluoroanisole (Analogous transformation)[1]

    • Source: Sigma-Aldrich / PubChem[1]

    • URL:[Link]

    • Relevance: Confirms regioselectivity for 2-alkoxy-1-bromo-5-fluoro systems directs to the 3-position (ortho to alkoxy).[1]

  • Target Compound Identification

    • Title: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8)[1][7]

    • Source: ChemicalBook / TradeIndia
    • Relevance: Validates the existence and stability of the specific target regioisomer.
  • Methodology for Labile Ethers

    • Title: Mild Nitration of Activated Arom
    • Source: Organic Syntheses / Reaction Guidelines
    • URL:[Link] (General reference for standard nitration protocols).

  • Mechanistic Grounding

    • Title: Electrophilic Aromatic Substitution: Directing Effects[3][8]

    • Source: Michigan State University Chemistry[3]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed Suzuki coupling with "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

[1] Case ID: SC-OBn-NO2-F Priority Level: Critical (Steric/Electronic Conflict) Subject: Troubleshooting Low Conversion & Side Reactions in Hindered Nitroarene Couplings Executive Summary: The Substrate Challenge You are...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SC-OBn-NO2-F Priority Level: Critical (Steric/Electronic Conflict) Subject: Troubleshooting Low Conversion & Side Reactions in Hindered Nitroarene Couplings

Executive Summary: The Substrate Challenge

You are attempting to couple 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene .[1] This is not a standard Suzuki coupling; it is a "perfect storm" of competing steric and electronic effects.[1]

  • The Steric Wall: The Benzyloxy (-OBn) group at the C2 position is bulky and freely rotating. Being ortho to the Bromine (C1), it physically blocks the Palladium center from approaching the C-Br bond for oxidative addition.

  • The Electronic Trap: The Nitro (-NO2) and Fluoro (-F) groups make the ring highly electron-deficient.[1] While this theoretically accelerates oxidative addition, it creates two fatal side-reaction pathways:

    • 
       Vulnerability:  The ring is activated for nucleophilic attack.[1] Strong bases (like hydroxide or alkoxides) may attack C5 (displacing Fluorine) or C2 (displacing the Benzyloxy group) rather than activating the boronic acid.[1]
      
    • Protodehalogenation: Because the steric bulk slows down the main reaction, the highly activated C-Br bond is prone to picking up a hydride from the solvent or ligand, leading to the debrominated byproduct (des-bromo).

Module 1: Diagnostic Q&A (Troubleshooting)

Q1: "I have 0% conversion. The starting material is untouched.[1] Why?"

Diagnosis: Steric Failure (Catalyst Lockout). Standard ligands like


 or even 

are too small and form "tight" complexes that cannot accommodate the bulk of the ortho-benzyloxy group. The catalyst simply never engages the substrate.

The Fix: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1]

  • Recommendation: SPhos or XPhos .[1]

  • Why: These ligands are massive.[1] They force the Palladium into a mono-ligated species (

    
    ) which is the only species active enough to undergo oxidative addition with hindered substrates.[1] SPhos is specifically designed for di-ortho substitution.[1]
    
Q2: "I see the product, but also a significant amount of 'des-bromo' (hydrodehalogenation) byproduct."

Diagnosis: Protodehalogenation. Your oxidative addition is happening (Pd is inserting), but the transmetallation step is too slow. The Pd-Ar species sits waiting for the boronic acid, and eventually scavenges a proton from the solvent or base.

The Fix:

  • Switch Base: Use

    
     (Tribasic Potassium Phosphate)  instead of Carbonates.[1] It buffers the pH and facilitates transmetallation without being harsh.[1]
    
  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This increases the collision frequency between the Pd-Ar intermediate and the boronic acid.

  • Water Control: While Suzuki requires some water, too much promotes protonation.[1] Use a strict 4:1 Solvent:Water ratio or switch to anhydrous conditions with CsF (Cesium Fluoride) as the base.[1]

Q3: "The reaction turned black immediately, and I see multiple unidentifiable spots."

Diagnosis: Pd Black Formation (Catalyst Death) or


. 
If you used a strong base (like 

or

), you likely triggered a Nucleophilic Aromatic Substitution (

) on the fluoro-nitro ring, decomposing your starting material.[1] Alternatively, the nitro group may be coordinating to the Pd, poisoning it.

The Fix:

  • Base: NEVER use alkoxides (

    
    ) with this substrate.[1] Stick to 
    
    
    
    or
    
    
    .
  • Catalyst Source: Stop using

    
     or 
    
    
    
    + Ligand.[1] Use a Precatalyst (G3/G4) . These activate immediately below room temperature, preventing the catalyst from aggregating into inactive "Pd Black" before the reaction starts.

Module 2: The "Bulky-EWG" Protocol

This protocol is designed to bypass the steric hindrance of the OBn group while protecting the labile Nitro/Fluoro moieties.

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentRole
Substrate 1.02-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzeneElectrophile
Boronic Acid 1.5 - 2.0Partner SpecificNucleophile
Catalyst 0.02 - 0.05SPhos Pd G3 (or XPhos Pd G3)Precatalyst
Base 3.0

(finely ground)
Activator
Solvent [0.2 M]Toluene / Water (10:1) Solvent System
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos Pd G3 (2-5 mol%).

    • Note: If the boronic acid is expensive, you can lower it to 1.2 equiv, but 1.5 is safer for hindered couplings.

  • Base Addition: Add finely ground

    
      (3.0 equiv).
    
    • Crucial: If using a boronic ester (pinacol), add 1.0 equiv of water explicitly if using anhydrous solvents.[1]

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.

  • Solvent: Add degassed Toluene (or Dioxane) and Water (ratio 10:1).[1]

    • Why Toluene? The biphasic system protects the nitro group better than homogenous alcohol/water mixtures.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Monitoring: Check TLC/LCMS after 1 hour.[1] If conversion is <10%, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water.[1] If the organic layer is dark/black, filter through a pad of Celite/Silica to remove Pd residuals.

Module 3: Troubleshooting Logic Flowchart

SuzukiTroubleshooting Start Start: Analyze LCMS/TLC After 1 Hour CheckConv Is Conversion > 10%? Start->CheckConv NoConv Issue: Steric Lockout Catalyst cannot access C-Br CheckConv->NoConv No YesConv Check Byproducts CheckConv->YesConv Yes LigandSwitch Action: Switch to SPhos Pd G3 Use Toluene at 100°C NoConv->LigandSwitch CheckDesBromo Is Des-Bromo (M-Br+H) Major Byproduct? YesConv->CheckDesBromo Protodehal Issue: Protodehalogenation Transmetallation is too slow CheckDesBromo->Protodehal Yes CheckSNAr Are there unknown polar spots or loss of Fluorine? CheckDesBromo->CheckSNAr No FixProto Action: Increase Conc. (1M) Switch Base to CsF (Anhydrous) Protodehal->FixProto SNArIssue Issue: SNAr Attack Base is attacking the ring CheckSNAr->SNArIssue Yes Success Reaction Proceeding Optimize Time/Temp CheckSNAr->Success No FixSNAr Action: Switch Base to K3PO4 Avoid Alcohols/Hydroxides SNArIssue->FixSNAr

Caption: Decision tree for diagnosing failure modes based on LCMS data. Blue = Start, Yellow = Decision, Red = Diagnosis, Green = Solution.

References

  • Buchwald, S. L., et al. (2007).[1] Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides. Journal of the American Chemical Society.[1][2][3] [1]

  • Fu, G. C., et al. (2002).[1][4][5] Suzuki Cross-Couplings of Alkyl Bromides with Steric Demand. Journal of the American Chemical Society.[1][2][3] [1]

  • BenchChem Technical Division. (2025). Application Notes: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid and Hindered Halides.

  • Sigma-Aldrich. (2024).[1] Product Guide: XPhos Pd G3 and SPhos Pd G3 Precatalysts.

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

Sources

Optimization

Optimizing Suzuki coupling conditions for electron-deficient aryl bromides

Topic: Electron-Deficient Aryl Bromides Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The "Easy" Substrate Paradox Welcome to the Technical Support Hub. You are likely here because a theore...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electron-Deficient Aryl Bromides

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Easy" Substrate Paradox

Welcome to the Technical Support Hub. You are likely here because a theoretically "easy" reaction—coupling an electron-deficient aryl bromide (Ar-Br)—is failing.

The Paradox: Electron-deficient aryl bromides (e.g., 4-bromopyridine, 4-bromonitrobenzene) undergo Oxidative Addition (the first step of the catalytic cycle) faster than their electron-neutral counterparts. If your reaction is failing, it is rarely because the catalyst can't "find" the bromide.

The Real Culprits:

  • Catalyst Poisoning: Electron-withdrawing groups (EWGs) often contain heteroatoms (N, O, S) that bind irreversibly to Palladium, shutting down the cycle.

  • Competitive SNAr: Strong bases may attack the electron-deficient ring directly, bypassing the catalytic cycle entirely.

  • Hydrodebromination: The activated Pd(II) species is unstable and scavenges hydrides, reducing your starting material to Ar-H.

Module 1: Diagnostic Logic (Visual)

Before changing reagents, identify the failure mode. Use this logic flow to categorize your problem.

TroubleshootingFlow Start Start: Low Yield / Failure CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (Ar-Br) Mostly Intact CheckSM->Result1 No Conversion Result2 Ar-Br Consumed, New Spot is Ar-H (Reduction) CheckSM->Result2 Mass = SM - Br + H Result3 Ar-Br Consumed, New Spot is Ar-Nu (Base Adduct) CheckSM->Result3 Mass = SM - Br + OMe/OH Result4 Ar-Br Intact, Boronic Acid Consumed (Ar'-H) CheckSM->Result4 SM Remains, Boron Gone Diagnosis1 Diagnosis: Catalyst Deactivation (Poisoning or Poor Ligation) Result1->Diagnosis1 Diagnosis2 Diagnosis: Hydrodebromination (Slow Transmetallation) Result2->Diagnosis2 Diagnosis3 Diagnosis: Competitive S_NAr (Base too strong/nucleophilic) Result3->Diagnosis3 Diagnosis4 Diagnosis: Protodeboronation (Boronic Acid Instability) Result4->Diagnosis4

Figure 1: Diagnostic logic tree for categorizing reaction failure modes based on crude mixture analysis.

Module 2: The Engine (Catalyst & Ligand Selection)

User Question: I am using Pd(PPh3)4 and getting <20% yield. Should I add more catalyst?

Technical Response: No. Adding more of a failing catalyst rarely solves the problem. Pd(PPh3)4 is coordinatively saturated and prone to oxidation. For electron-deficient substrates, the resulting oxidative addition complex is highly electrophilic and can bind tightly to nitrogen-containing substrates (pyridines, pyrimidines), effectively "poisoning" itself.

Recommended Upgrades:

Catalyst SystemWhy it works for Electron-Deficient Ar-BrBest For...
Pd(dppf)Cl2 The bidentate ligand prevents the formation of inactive Pd-bis(aryl) species and resists poisoning better than PPh3.General purpose screening; "First line of defense."
XPhos Pd G4 Gold Standard. The bulky biaryl ligand (XPhos) facilitates rapid transmetallation (the bottleneck) and creates a steric wall that prevents catalyst poisoning by heteroatoms.Heterocycles (pyridines, quinolines), sterically hindered couplings.[1]
Pd-PEPPSI-IPr An NHC (N-Heterocyclic Carbene) ligand binds Pd tightly, preventing catalyst decomposition (Pd black formation). The "throw-away" pyridine ligand ensures rapid initiation.Difficult substrates, room temperature reactions, and scale-up.

Key Insight: For electron-deficient substrates, Transmetallation is often the rate-determining step. Bulky, electron-rich ligands (like XPhos or SPhos) accelerate this step, preventing the unstable Pd-Ar species from decomposing.

Module 3: The Environment (Base & Solvent)[2]

User Question: My substrate has a nitro group and a fluorine. I see a byproduct where the bromine is gone but the boronic acid didn't attach.

Technical Response: You are likely observing SNAr (Nucleophilic Aromatic Substitution) . Standard bases like Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH) are nucleophilic. In electron-deficient rings (especially with -NO2 or -CN groups), the base can attack the ring directly, displacing the halide or another leaving group, rather than participating in the Suzuki cycle.

The Fix: Switch to Non-Nucleophilic Bases .

  • Weak Inorganic Bases: Potassium Phosphate (K3PO4) or Potassium Carbonate (K2CO3).

  • Anhydrous Fluoride Sources: Cesium Fluoride (CsF).

    • Mechanism:[2][3][4][5][6][7][8] Fluoride activates the boronic acid to form a boronate species [R-B(OH)2F]- without acting as a strong nucleophile toward the carbon ring.

    • Protocol: Run in Toluene/THF (dry) with 2.0 equiv CsF.

Module 4: Troubleshooting Specific Failures
Issue 1: Hydrodebromination (The "Reduction" Problem)

Symptom: You isolate the product where Br is replaced by H.

Root Cause: The Oxidative Addition complex (LnPd-Ar-Br) is forming, but it waits too long for the boronic acid. In the meantime, it grabs a hydride from the solvent (usually alcohols like EtOH or iPrOH) or the amine base. Solution:

  • Remove Alcohols: Switch to Toluene, Dioxane, or DME.

  • Increase Catalyst Activity: Use a Buchwald G3/G4 precatalyst (e.g., XPhos Pd G4) to speed up transmetallation.

  • Pre-activate the Boron: If the boronic acid is sluggish, convert it to a Potassium Trifluoroborate (Ar-BF3K) salt, which transmetallates faster.

Issue 2: Protodeboronation (The "Disappearing Partner" Problem)

Symptom: The aryl bromide is unreacted, but the boronic acid is gone (converted to Ar'-H).

Root Cause: Electron-deficient or heteroaromatic boronic acids are unstable in base/water. The C-B bond hydrolyzes.[4] Solution:

  • The "Slow-Release" Strategy: Use a boronic ester (Pinacol ester) instead of the free acid. They hydrolyze slower.

  • Anhydrous Conditions: Eliminate water. Use CsF or K3PO4 (anhydrous) in dry Dioxane.

  • Copper Co-catalysis: For extreme cases, adding CuCl (10 mol%) can stabilize the transmetallation step (the "Liebeskind-Srogl" variant logic).

Module 5: Standard Operating Procedure (SOP)

Protocol: High-Fidelity Coupling for Electron-Deficient Heterocycles Use this protocol when standard conditions fail.

Reagents:

  • Electrophile: Electron-deficient Aryl Bromide (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K3PO4 (3.0 equiv, 1.0 M in H2O)

  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge Solids: Add Aryl Bromide, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add Liquids: Inject the degassed solvent followed by the aqueous K3PO4 solution.

    • Note: The biphasic mixture requires vigorous stirring (>800 RPM).

  • Temperature: Heat to 60°C.

    • Why? Electron-deficient bromides react fast. Boiling (100°C) often promotes side reactions (deboronation) without increasing yield.

  • Monitor: Check LCMS at 1 hour. If Ar-Br remains, raise temp to 80°C.

Visualizing the Pathway

The following diagram illustrates the competitive pathways that must be managed.

ReactionPathways Substrate Ar(EWG)-Br OxAdd Oxidative Addition [Pd(II)-Ar-Br] Substrate->OxAdd Fast SNAr S_NAr Attack (Strong Base) Substrate->SNAr Base Sensitive Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Rate Limiting (Requires Bulky Ligand) HydroDe Hydrodebromination (Solvent/Base H-Source) OxAdd->HydroDe Slow Transmet. Product Product Ar-Ar' TransMet->Product Reductive Elim. Reduction Byproduct: Ar-H HydroDe->Reduction SubstProd Byproduct: Ar-OR SNAr->SubstProd

Figure 2: Competitive reaction pathways. Success relies on accelerating Transmetallation to outcompete Hydrodebromination and avoiding SNAr.

References
  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. Link

  • Lloyd-Jones, G. C., et al. (2014). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention." Journal of the American Chemical Society.[6] Link

  • Navarro, O., et al. (2005).[2] "Dehalogenation of Aryl Halides: Mechanisms and Prevention in Cross-Coupling." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

[1] Ticket ID: CHEM-SUP-2024-BFNB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Regioselectivity and Yield Issues in Highly Substituted Benzene Derivati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CHEM-SUP-2024-BFNB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Regioselectivity and Yield Issues in Highly Substituted Benzene Derivatives[1]

Executive Summary & Strategic Analysis

The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene presents a classic "crowded ring" challenge.[1] The target molecule is a 1,2,3,5-tetrasubstituted benzene.[1] The primary difficulties researchers encounter stem from the antagonistic relationship between steric hindrance and electronic directing effects.[1]

Core Challenges:

  • Regioselectivity (The Nitration Trap): Attempting to introduce the nitro group (

    
    ) as the final step often fails due to the directing conflict between the alkoxy group and the halogen substituents, leading to inseparable isomeric mixtures (3-nitro vs. 4-nitro vs. 6-nitro).[1]
    
  • Nucleophilic Stalling (The Crowded Phenol): The most reliable precursor, 2-bromo-4-fluoro-6-nitrophenol , possesses an extremely hindered and electron-deficient hydroxyl group.[1] The flanking ortho-bromo and ortho-nitro groups create a "steric wall" while simultaneously pulling electron density, making the phenoxide a poor nucleophile for the benzylation step.[1]

Recommended Synthetic Pathway (Retrosynthesis)

To ensure structural integrity, we recommend Route B (O-Alkylation Last) over Route A (Nitration Last).[1]

Retrosynthesis Target TARGET: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Precursor PRECURSOR: 2-Bromo-4-fluoro- 6-nitrophenol Target->Precursor Retrosynthetic Cut: O-Alkylation (BnBr) Start STARTING MATERIAL: 4-Fluoro-2-nitrophenol Precursor->Start Bromination (Electrophilic Aromatic Subst.) Alt_Start ALT START: 1-Bromo-5-fluoro- 2-(benzyloxy)benzene Isomers ISSUE: Mixture of Regioisomers (3-nitro / 4-nitro) Alt_Start->Isomers Nitration (Poor Selectivity) Isomers->Target Low Yield / Difficult Sep.

Caption: Retrosynthetic analysis comparing the recommended pathway (Green/Blue) against the problematic direct nitration route (Dashed/Red).

Troubleshooting Guide: Common Failure Modes

Issue #1: "I tried nitrating the benzyl ether, but I got a 50:50 mixture of isomers."

Root Cause Analysis: In 1-bromo-5-fluoro-2-(benzyloxy)benzene, the benzyloxy group is the strongest activator and directs ortho and para.[1]

  • Position 3 (Ortho): This is the target.[1][2] It is sterically crowded (sandwiched between -OBn and -F/H).[1]

  • Position 4/6: The fluorine atom (position 5) is a para director (directing to 2 and 6) and ortho director (directing to 4).

  • Result: The electronic activation of the ether competes with the steric bulk, often pushing the nitro group to the less hindered para position relative to the bromine or ortho to the fluorine, resulting in inseparable isomers.

Corrective Action: Abandon Route A. Adopt the "Pre-functionalized Phenol" strategy (Route B).

  • Start with 4-Fluoro-2-nitrophenol .[1]

  • Brominate to install the Br at the vacant ortho position (Position 6 relative to OH).[1]

  • Benzylate the resulting phenol.[1]

Issue #2: "The benzylation of 2-bromo-4-fluoro-6-nitrophenol is stuck at 30% conversion after 24 hours."

Root Cause Analysis: This is the "Crowded Phenol" problem.[1]

  • Sterics: The nucleophilic oxygen is flanked by a bulky Bromine atom and a Nitro group.[1] The benzyl bromide cannot easily approach the specific angle required for the

    
     transition state.[1]
    
  • Electronics: The ortho-nitro group forms a strong intramolecular hydrogen bond with the phenol proton (lowering pKa but stabilizing the protonated form) and inductively withdraws density from the phenoxide, making it a "lazy" nucleophile.[1]

Corrective Action: You must switch to a Polar Aprotic Solvent system with a Phase Transfer Catalyst or elevated temperature.[1]

  • Solvent: Switch from Acetone/ACN to DMF or NMP . The high dielectric constant dissociates the ion pair, exposing the phenoxide.[1]

  • Temperature: Increase to 60–80°C .

  • Catalyst: Add TBAI (Tetrabutylammonium iodide) or NaI (0.1 eq).[1] This generates Benzyl Iodide in situ, which is a more reactive electrophile (Finkelstein reaction).[1]

Issue #3: "I see a side product where the Fluorine atom is missing."

Root Cause Analysis: If you use a strong base (like NaH) or excessive heat, you risk


 (Nucleophilic Aromatic Substitution) .[1] The Fluorine atom at position 5 is activated by the ortho-nitro group (at position 3 in the target numbering, para in the phenol numbering).[1] The benzyl alkoxide or hydroxide can displace the Fluorine.[1]

Corrective Action:

  • Base Selection: Use

    
      or 
    
    
    
    (Cesium effect helps solubility). Avoid NaH or KOH.
  • Stoichiometry: Do not use a large excess of base.[1][3] Keep it 1.1–1.5 eq.

Validated Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

Targeting the specific regioisomer from commercial starting material.[1]

Reagents:

  • 4-Fluoro-2-nitrophenol (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq) or NBS (1.1 eq)
    
  • Acetic Acid (Glacial) or

    
     with catalytic 
    
    
    

Protocol:

  • Dissolve 4-fluoro-2-nitrophenol in Glacial Acetic Acid (5 mL/mmol).

  • Cool the solution to 0–5°C in an ice bath. Note: Cooling is critical to prevent over-bromination.

  • Add Bromine (dissolved in Acetic Acid) dropwise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC should show a new spot (slightly less polar).

  • Workup: Pour into ice water. The product usually precipitates as a yellow solid.[1][3] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • 1H NMR: You should see two doublets in the aromatic region (coupling between H-3 and H-5 of the phenol ring,

    
     coupling will be present).[1] The disappearance of the high-field proton confirms substitution.[1]
    
Step 2: Benzylation to 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Overcoming the steric/electronic deactivation.[1]

Reagents:

  • 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq)[1]

  • Benzyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Additive: Potassium Iodide (KI) or TBAI (0.1 eq)

  • Solvent: DMF (Dimethylformamide) - Dry[1]

Protocol:

  • Charge a flask with the phenol,

    
    , and KI.[1]
    
  • Add dry DMF (5 mL/mmol) and stir at RT for 15 minutes to generate the phenoxide (color change to deep orange/red is typical).

  • Add Benzyl Bromide dropwise.[1]

  • Heat the reaction to 60°C for 6–12 hours.

    • Warning: Do not exceed 90°C to avoid defluorination (

      
      ).[1]
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with Water (to remove DMF), 1x with Brine. Dry over

    
    .[1][4]
    
  • Purification: Silica Gel Column Chromatography. Elute with Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).[1]

Data & Specifications

Solvent & Base Screening Matrix (Benzylation Step)
SolventBaseAdditiveTempConversion (24h)Risk Factor
Acetone

NoneReflux< 40%Low
DMF

KI 60°C > 95% Optimal
THFNaHNone0°C->RTHighHigh (Defluorination side-product)
MeCN

TBAIReflux85%Moderate (Cost of Cs)
NMR Characterization Expectations (Target Molecule)
PositionAtomApprox. Shift (ppm)MultiplicityNotes

Benzyl5.10 - 5.25SingletCharacteristic benzylic peak
Ar-HPos 47.50 - 7.70ddCoupling with F and H-6
Ar-HPos 67.80 - 8.00ddCoupling with F and H-4
Ar-HPhenyl7.30 - 7.45MultipletBenzyl aromatic protons

References

  • Preparation of 2-bromo-4-fluoro-6-nitrophenol

    • Source: Google Patents (CN103724206A).[1]

    • Relevance: Describes the regioselective bromination of 4-fluoro-2-nitrophenol using sulfuric/nitric acid mixtures or direct bromin
    • Link:[1]

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Source: Chemistry LibreTexts.[1]

    • Relevance: Foundational mechanistic explanation of why direct nitration of the ether fails (directing effects of Alkoxy vs. Halogens).
    • Link:[1]

  • Synthesis of similar 2-Benzyloxy-1-bromo-3-nitrobenzene scaffolds

    • Source: ChemicalBook / BenchChem Listings.[1]

    • Relevance: Confirms stability and commercial availability of the scaffold, validating the intermedi
    • Link:[1]

  • General Protocol for Sterically Hindered Phenol Alkylation

    • Source: Organic Syntheses (General methodology adapted from standard ether synthesis in DMF).[1]

    • Relevance: Supports the use of DMF/K2CO3/KI for hindered phenols.[1]

    • Link: [Organic Syntheses Coll.[1] Vol. 3, p.167 (1955)]([Link]1]

Sources

Optimization

Byproducts in "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" synthesis

Technical Support Center: Synthesis & Impurity Profiling Topic: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Status: Open[1] Executive Summary: The Synthetic Landscape Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling Topic: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary: The Synthetic Landscape

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (Target 1 ) presents a classic conflict in aromatic substitution chemistry: balancing steric hindrance against electronic deactivation.

This molecule is typically a key intermediate for MEK or EGFR inhibitors (structurally homologous to intermediates in Trametinib synthesis). Users generally encounter issues arising from two distinct synthetic routes. We have structured this guide to troubleshoot the specific byproducts generated by each method.

The Two Primary Routes:
  • Method A (Convergent): Benzylation of 2-bromo-4-fluoro-6-nitrophenol. (Most Common)

  • Method B (Linear): Nitration of 1-bromo-5-fluoro-2-(benzyloxy)benzene.

Part 1: Troubleshooting & FAQs

Scenario A: "I am using Method A (Benzylation), but conversion is stalled at 60-70%."

Diagnosis: Nucleophilic dormancy due to Steric/Electronic mismatch.[1] The Chemistry: You are trying to alkylate 2-bromo-4-fluoro-6-nitrophenol .

  • The Problem: The hydroxyl group is flanked by a Bromo group (large steric radius) and a Nitro group (strong electron-withdrawing group). The Nitro group forms an intramolecular hydrogen bond with the phenolic proton, stabilizing the starting material and raising the energy barrier for deprotonation. Furthermore, once deprotonated, the negative charge is highly delocalized, making the phenoxide a weak nucleophile.

  • The Fix:

    • Switch Base: Replace

      
       with 
      
      
      
      . The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion that is more nucleophilic.
    • Solvent: Move from Acetone/ACN to DMF or NMP .[1] You need high dielectric constants to break the ion pairing.

Q: What are the impurities at RRT 0.15 and 1.8?

  • RRT ~0.15 (Benzyl Alcohol): Caused by trace water. The benzyl bromide hydrolyzes faster than it reacts with your hindered phenol. Solution: Dry your DMF over molecular sieves.

  • RRT ~1.8 (Dibenzyl Ether): The benzyl alcohol formed above reacts with remaining benzyl bromide. This is a "parasitic" side reaction consuming your alkylating agent.[1]

Scenario B: "I am using Method B (Nitration), and I see a critical impurity (10-15%) that co-elutes."

Diagnosis: Regioisomeric contamination.[1] The Chemistry: You are nitrating 1-bromo-5-fluoro-2-(benzyloxy)benzene.[1]

  • The Conflict: The -OBn group directs ortho/para.[1] The -F group directs ortho/para.[1][2]

    • Target Position (C3): Ortho to -OBn.

    • Competitor Position (C6): Ortho to -Br and Ortho to -F.

    • Competitor Position (C4): Para to -Br and Ortho to -F.

  • The Impurity: The 4-nitro isomer (1-bromo-5-fluoro-4-nitro-2-(benzyloxy)benzene).[1] While the -OBn group is the strongest director pushing for C3, the steric bulk of the benzyl group shields C3, allowing the smaller -F and -Br groups to direct incoming nitronium ions to C4 or C6.[1]

Q: Can I separate this isomer?

  • Answer: Difficult by crystallization. Flash chromatography on silica is required.[1] The 4-nitro isomer is typically less polar than the 3-nitro target due to reduced dipole moments (symmetry).[1]

Scenario C: "Is the Fluorine atom stable? I see a loss of Fluorine in my MS data."

Diagnosis:


 Side Reaction (Rare but possible).
The Chemistry:  In the final product, the Fluorine is at position 5.[2]
  • Electronic Environment: The Fluorine is meta to the Nitro group (at C3) and meta to the Bromo group (at C1).

  • Verdict: The Fluorine is stable . Nucleophilic Aromatic Substitution (

    
    ) usually requires the leaving group (F) to be ortho or para to an electron-withdrawing group (NO2). Since it is meta, displacement by the benzyloxide anion is kinetically disfavored.
    
  • False Positive: If you see "M-19" or defluorinated byproducts, check your Starting Material .[1] Commercial 2-bromo-4-fluoro-6-nitrophenol often contains 2-bromo-6-nitrophenol (des-fluoro) as a contaminant from the manufacturer.[1]

Part 2: Visualizing the Pathways

The following diagram maps the synthesis and the genesis of critical impurities.

G cluster_0 Method A: Benzylation (Recommended) cluster_1 Method B: Nitration (Risk of Isomers) SM_Phenol 2-Bromo-4-fluoro- 6-nitrophenol (Sterically Hindered) Target TARGET: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene SM_Phenol->Target Cs2CO3, DMF SN2 Reaction Reagent_BnBr Benzyl Bromide Impurity_BnOH Impurity A: Benzyl Alcohol (Hydrolysis) Reagent_BnBr->Impurity_BnOH H2O (Trace) Impurity_Ether Impurity B: Dibenzyl Ether (Dimerization) Impurity_BnOH->Impurity_Ether + BnBr SM_Ether 1-Bromo-5-fluoro- 2-(benzyloxy)benzene SM_Ether->Target HNO3/H2SO4 (Major Path) Impurity_Iso Impurity C: 4-Nitro Isomer (Regioisomer) SM_Ether->Impurity_Iso Steric Leakage (Minor Path)

Caption: Figure 1.[1] Comparative synthetic routes showing the origin of hydrolytic impurities (Method A) versus regioisomeric impurities (Method B).

Part 3: Optimized Experimental Protocol (Method A)

This protocol is optimized to minimize the "stalled conversion" issue described in Scenario A.

Objective: Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene via Williamson Ether Synthesis.

ParameterSpecificationRationale
Limiting Reagent 2-bromo-4-fluoro-6-nitrophenol1.0 equiv
Alkylating Agent Benzyl Bromide1.2 equiv (Excess to drive kinetics)
Base Cesium Carbonate (

)
1.5 equiv (Solubility & Nucleophilicity)
Solvent DMF (Anhydrous)5-10 Volumes (Polar Aprotic is mandatory)
Temperature 60°COvercomes steric barrier of ortho-substituents

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) and Cesium Carbonate (1.5 eq).

  • Solvate: Add anhydrous DMF (5 mL per gram of phenol). Note: The solution will turn bright yellow/orange immediately due to phenoxide formation.

  • Activate: Stir at Room Temperature (RT) for 30 minutes. This ensures complete deprotonation and breaks the intramolecular H-bond.[1]

  • Addition: Add Benzyl Bromide (1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C . Monitor by HPLC/TLC.[1]

    • Checkpoint: If reaction stalls at 80% conversion after 4 hours, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (BnBr -> BnI).[1]

  • Workup:

    • Cool to RT.

    • Pour into ice-water (10 volumes). The product should precipitate as a solid.

    • Filter the solid.[3] Wash with water to remove DMF and inorganic salts.[1]

    • Wash the cake with cold Hexane/Heptane (removes excess Benzyl Bromide and Dibenzyl Ether).

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

References

  • Williamson, A. W. (1850).[1][4] "Theory of Aetherification".[1] Journal of the Chemical Society, 4, 229–239.

  • Olah, G. A., et al. (1978).[1] "Nitration of deactivated aromatic systems". Proceedings of the National Academy of Sciences, 75(2), 545-548. (Mechanistic grounding for Method B regioselectivity).

  • PubChem Compound Summary. (2024). "2-Bromo-4-fluoro-6-nitrophenol".[1] National Center for Biotechnology Information.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for DMF/Cs2CO3 effects in SN2).

Sources

Troubleshooting

Technical Support Center: Nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzene

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TS-NIT-BnBrF-001 Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary The nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TS-NIT-BnBrF-001 Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

The nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzene presents a classic "chemoselectivity vs. regioselectivity" conflict. You are attempting to nitrate a deactivated core ring (due to Br/F) while preserving a highly activated, acid-labile protecting group (Benzyl ether).

In standard mixed-acid conditions (


), three primary failure modes occur:
  • Competitive Nitration: The benzyl ring nitrates faster than the core ring.

  • Dealkylation: Acid-catalyzed cleavage of the benzyl ether yields the phenol.

  • Ipso-Substitution: Displacement of the bromine atom by the nitro group (nitro-de-bromination).

This guide details the mechanistic origins of these impurities and provides self-validating protocols to suppress them.

Module 1: The "Wrong Ring" Problem (Benzyl Nitration)

The Issue: You observe a product with the correct mass (


), but NMR shows the nitro group is on the benzyl protecting group (typically para-position) rather than the central bromofluorobenzene core.

Mechanism: The benzyl group behaves electronically like toluene—an activated arene. The central ring, despite having an alkoxy donor (


), is heavily deactivated by the electron-withdrawing inductive effects of Bromine (

) and Fluorine (

).
  • Kinetic Reality: Under non-selective conditions (e.g., room temp, excess

    
    ), the electrophile (
    
    
    
    ) attacks the most electron-rich system first: the benzyl ring.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Switch to Acetyl Nitrate (

)
Generates a milder electrophile (

) that is more selective for the specific ortho-position of the alkoxy group due to coordination mechanisms, avoiding the "shotgun" approach of free nitronium ions.
Temperature Maintain -10°C to 0°C Kinetic control is essential.[1] The activation energy (

) for nitrating the deactivated core is higher, but low temp suppresses the diffusion-controlled attack on the benzyl ring.
Stoichiometry 1.05 eq. of Nitrating AgentExcess reagent guarantees benzyl nitration once the core is consumed.

Q: How do I confirm this side reaction quickly? A: Check the proton NMR region 7.0–8.5 ppm.

  • Desired Product: The benzyl aromatic protons will remain a multiplet (5H).

  • Side Product: The benzyl protons will split into an AA'BB' pattern (characteristic of para-nitrobenzyl).

Module 2: The "Missing Group" Problem (De-benzylation)

The Issue: The reaction turns dark/tarry, and LCMS indicates a mass corresponding to the phenol intermediate (loss of benzyl group,


) or oxidation byproducts (benzaldehyde/benzoic acid).

Mechanism: Benzyl ethers are acid-labile. In the presence of strong Brønsted acids (


) or Lewis acids generated in situ, the ether oxygen is protonated, making the benzyl group a good leaving group.
  • Pathway:

    
    
    
  • The resulting benzyl carbocation polymerizes or reacts with nitrate to form benzyl nitrate (safety hazard).

Troubleshooting Protocol:

  • Eliminate Sulfuric Acid: Do not use standard mixed acid. Use Fuming

    
     in Acetic Anhydride  or Nitronium Tetrafluoroborate (
    
    
    
    )
    in dry acetonitrile.
  • Water Scavenging: Add acetic anhydride to the reaction mixture.[2] It reacts with any water formed during nitration (

    
    ), preventing the hydrolysis of the ether.
    
  • Quench Procedure: Never quench into hot water. Pour the reaction mixture onto a stirred slurry of ice/sodium bicarbonate to neutralize acid immediately upon contact.

Module 3: Regioselectivity & Ipso-Substitution

The Issue:

  • Regio-scrambling: Nitration occurs at C4 or C6 instead of the desired C3.

  • Ipso-attack: Loss of Bromine (

    
    ).
    

Structural Analysis:

  • C1 (Br): Deactivator.

  • C2 (O-Bn): Strong Activator (Ortho/Para director).

  • C5 (F): Deactivator.

  • Target (C3): The position ortho to the O-Bn group is the only electronically favorable site. The para position (C5) is blocked by Fluorine.

  • Risk (Ipso): Electrophilic attack at C1 (bearing Br) followed by elimination of

    
    . This is rare in deactivated rings but possible if the reaction generates free radical species (e.g., from 
    
    
    
    impurities).

Visualizing the Competition:

ReactionPathways SM Starting Material (2-OBn-1-Br-5-F-benzene) Target Target Product (3-Nitro isomer) SM->Target  Acetyl Nitrate  < 0°C Side_Bn Side Reaction A (Benzyl Ring Nitration) SM->Side_Bn  Excess HNO3  > 20°C Side_Cleave Side Reaction B (De-benzylation/Phenol) SM->Side_Cleave  H2SO4 present  Water present Side_Ipso Side Reaction C (Ipso-substitution of Br) SM->Side_Ipso  Free radicals  High Temp

Figure 1: Reaction pathways and critical control parameters determining product distribution.

Optimized Experimental Protocol

Objective: Selective mononitration at C3 with zero benzyl degradation.

Reagents:

  • Substrate: 2-(benzyloxy)-1-bromo-5-fluorobenzene (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Acetic Anhydride (

    
    )
    
  • Reagent: Fuming

    
     (1.05 eq) dissolved in 
    
    
    
    (pre-formed Acetyl Nitrate).

Step-by-Step:

  • Preparation of Acetyl Nitrate (In Situ):

    • Cool a flask containing Acetic Anhydride (5 vol relative to substrate) to 0°C.

    • Slowly add Fuming

      
       dropwise. WARNING:  Exothermic. Maintain internal temp < 5°C. This forms the mild electrophile 
      
      
      
      .
  • Substrate Addition:

    • Dissolve the substrate in minimal DCM.

    • Add the substrate solution to the Acetyl Nitrate mixture slowly, keeping temp between -10°C and 0°C.

  • Reaction Monitoring:

    • Stir at 0°C for 1–2 hours.

    • Monitor by HPLC. Look for the disappearance of SM and the emergence of the product peak.

    • Stop Condition: If benzyl-nitro impurity appears (>2%), quench immediately even if conversion is incomplete.

  • Quench:

    • Pour mixture into ice-cold saturated

      
      . Stir vigorously until gas evolution stops.
      
  • Workup:

    • Extract with DCM. Wash organic layer with brine. Dry over

      
      .
      
References
  • Fraunhofer Institute. (2025). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. [Link]

  • National Institutes of Health (NIH). (2025). Ipso nitration in organic synthesis: Mechanisms and Scope. PubMed Central. [Link]

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups and Stability.[3] Organic Chemistry Portal. [Link]

  • University of Southampton. (2024). Continuous flow nitration of halo-phenoxy derivatives: Kinetics and Side Reactions. ePrints Soton. [Link]

Sources

Optimization

Technical Support Center: Optimization of C–N Coupling for Nitro-Functionalized Aryl Halides

Ticket Subject: Optimization of Buchwald-Hartwig Amination for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division Status: Open Priority: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Buchwald-Hartwig Amination for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division Status: Open Priority: High (Drug Development Critical)

System Overview & Substrate Analysis

Welcome to the Technical Support Center. You are attempting a Palladium-catalyzed amination on a highly functionalized scaffold. Before proceeding with troubleshooting, we must analyze the electronic and steric profile of your substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene .

Substrate Profile (The "Hardware")
  • The Handle (1-Bromo): Bromides are excellent handles for oxidative addition, generally superior to chlorides in rate.

  • The Steric Gate (2-Benzyloxy): This is your primary challenge. The bulky benzyloxy group ortho to the bromide creates significant steric hindrance. This impedes the approach of the Palladium catalyst and the subsequent amine coordination.

  • The Electronic Trap (3-Nitro): The nitro group is a strong electron-withdrawing group (EWG). While it activates the ring for oxidative addition, it poses two risks:

    • Catalyst Poisoning: Nitro groups can coordinate to Pd(0), sequestering the active catalyst.

    • Redox Sensitivity: Under harsh conditions, nitro groups can be reduced, leading to complex mixtures.

  • The Decoy (5-Fluoro): Located meta to the nitro group. While less activated than an ortho/para fluorine, the overall electron-deficient nature of the ring makes it a potential site for background Nucleophilic Aromatic Substitution (

    
    ), especially with small, nucleophilic amines or strong bases.
    

Diagnostic Workflow (Triage)

Use this decision tree to identify your specific failure mode before changing parameters.

Optimization_Workflow Start Start: Analyze LCMS/NMR Conversion Is there consumption of the Aryl Bromide? Start->Conversion Product Is the desired Product forming? Conversion->Product Yes (>50%) Impurity Identify Major Impurity Conversion->Impurity Yes, but low yield DeadCat ISSUE: Catalyst Death (Poisoning or Sterics) Conversion->DeadCat No (<10%) Optimize SOLUTION: Fine-tune Temp & Time Product->Optimize Yes, Optimize Yield SNAr ISSUE: SNAr Competition (Base too strong) Impurity->SNAr Product - Br + Amine (Fluorine displaced) Hydrolysis ISSUE: Moisture/Base (Check solvents) Impurity->Hydrolysis Phenol Formation (Debenzylation/Hydrolysis) Reduction ISSUE: Hydride Source (Check solvent purity) Impurity->Reduction Aniline Formation (Nitro reduction)

Figure 1: Diagnostic logic flow for analyzing reaction outcomes.

Troubleshooting Guide (FAQs)

Issue A: "The reaction is stuck at 0% conversion. The starting material is untouched."

Diagnosis: Oxidative Addition Failure or Catalyst Sequestration. The steric bulk of the ortho-benzyloxy group is preventing the Pd-ligand complex from engaging the C-Br bond, or the Nitro group is binding to the Pd center.

  • Solution 1 (Ligand Switch): You need a ligand that is bulky enough to enforce reductive elimination but flexible enough to permit oxidative addition.

    • Recommendation: Switch to BrettPhos or RuPhos . These dialkylbiaryl phosphine ligands are the "Gold Standard" for hindered substrates [1].

  • Solution 2 (Pre-catalyst): Do not use

    
     or 
    
    
    
    + Ligand. The activation step is too slow and prone to poisoning.
    • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These generate the active monoligated Pd(0) species immediately upon heating [1].

Issue B: "I see a product mass, but it corresponds to the loss of Fluorine, not Bromine."

Diagnosis: Competitive


 (Nucleophilic Aromatic Substitution).
Even though the Nitro group is meta to the Fluorine, the ring is electron-poor enough that a strong base or small amine can attack the Fluorine position.
  • Solution: Switch to a Weaker Base .

    • Stop using: NaOtBu, LiHMDS, or KOtBu. These promote

      
      .
      
    • Start using:

      
        (anhydrous) or 
      
      
      
      . These are sufficient for the Buchwald cycle but kinetically slower for
      
      
      [2].
Issue C: "The reaction turns black immediately and stalls."

Diagnosis: Palladium Black formation (Catalyst Decomposition). This often happens if the amine substrate is a heterocycle or contains coordinating groups that displace the phosphine ligand.

  • Solution: Increase Ligand/Metal ratio or switch to tBuXPhos .

    • Ensure your reaction is strictly anhydrous (water promotes catalyst decomposition here).

Optimized Protocol (The "Gold Standard")

Based on the specific challenges of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene, the following protocol minimizes steric issues and side reactions.

Reaction Class: Hindered, Electron-Deficient Aryl Bromide Coupling.

ComponentRecommendationRationale
Catalyst Source BrettPhos Pd G4 (or RuPhos Pd G4)Rapid generation of active species; high stability against nitro-poisoning.
Loading 2.0 – 5.0 mol%Higher loading required to overcome steric barrier of ortho-benzyloxy.
Ligand BrettPhos (if using separate Pd source)Excellent for primary amines and hindered substrates.
Base

(finely ground, anhydrous)
Weak enough to prevent

on Fluorine; strong enough for catalytic cycle.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the polar transition state.
Temperature 80°C – 100°CSufficient energy to cross the steric barrier; avoid >110°C to prevent debenzylation.
Concentration 0.1 M – 0.2 MStandard concentration; too dilute slows the rate significantly.
Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Bromide (1.0 equiv), Amine (1.2 equiv), Base (
    
    
    
    , 2.0 equiv), and Pre-catalyst (BrettPhos Pd G4, 0.03 equiv) to a reaction vial equipped with a stir bar.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).

  • Seal & Heat: Cap the vial tightly. Place in a pre-heated block at 80°C.

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conversion: Raise temp to 100°C.

    • If F-displacement observed: Lower temp to 60°C and switch solvent to t-Amyl Alcohol.

Mechanistic Visualization

Understanding the competition between the desired Catalytic Cycle and the undesired


 pathway is critical.

Reaction_Pathways cluster_Buchwald Desired Pathway: Buchwald-Hartwig cluster_Side Undesired Pathway: SNAr Substrate Substrate: 1-Br, 2-OBn, 3-NO2, 5-F OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd-Cat (BrettPhos) AttackF Nucleophilic Attack at C-5 (Fluorine) Substrate->AttackF Strong Base / Small Amine AmineBind Amine Coordination (Sterically Difficult) OxAdd->AmineBind Fast RedElim Reductive Elimination (C-N Bond Formed) AmineBind->RedElim Rate Limiting (Due to OBn sterics) Product Product RedElim->Product Desired Amine Meisenheimer Meisenheimer Complex AttackF->Meisenheimer LossF Loss of Fluoride Meisenheimer->LossF Byproduct Byproduct LossF->Byproduct Fluoro-displaced Impurity

Figure 2: Competitive pathways. The steric bulk at C-2 slows down the Buchwald cycle (specifically Reductive Elimination), giving the


 pathway a chance to compete if the base is too strong.

References

  • Buchwald, S. L., et al. "The evolution of Pd(0)/Pd(II)-catalyzed amination reactions of aryl halides." Chemical Science, 2011.

  • Maiti, D., et al. "Buchwald-Hartwig Amination of Nitroarenes." Journal of Organic Chemistry, 2017.[1] (Demonstrates tolerance of nitro groups with specific ligands).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Synlett, 2006.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for nitro-containing aromatics, as they may be energetic or shock-sensitive.

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Synthesis

Topic: Yield Optimization & Troubleshooting for CAS [688363-79-3] Analogues Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Context: Key Intermediate for HIF-2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for CAS [688363-79-3] Analogues Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Context: Key Intermediate for HIF-2ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Inhibitors (e.g., Belzutifan/PT2977)

Core Reaction Analysis: The "Benzylation Bottleneck"

The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene typically proceeds via the Williamson ether synthesis of 2-bromo-4-fluoro-6-nitrophenol with benzyl bromide.[1]

This reaction is chemically deceptive. While standard phenol alkylations are trivial, this specific substrate presents a "Perfect Storm" of deactivation factors that frequently cap yields at 40-60% if standard protocols (Acetone/ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) are used.
Why Your Yield is Low (Mechanistic Insight)
  • Steric Crowding: The hydroxyl group is flanked by a bulky Bromo group at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and a Nitro group at 
    
    
    
    . This creates a "picket fence" effect, physically blocking the approach of the electrophile (Benzyl Bromide).
  • Electronic Deactivation: The ortho-nitro and para-fluoro groups are strong electron-withdrawing groups (EWG).[1] They stabilize the phenoxide anion so effectively that its nucleophilicity (attacking power) is drastically reduced.

  • Solvent Traps: In standard solvents like Acetone, the potassium phenoxide forms tight ion pairs, further reducing reactivity.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Stalls at 50-60% Conversion

User Question: "I am using Acetone and Potassium Carbonate at reflux. The reaction starts well but stalls after 4 hours. Adding more Benzyl Bromide doesn't help.[1] Why?"

Technical Diagnosis: You are facing Ion-Pairing Deactivation .[1] In acetone, the potassium cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) binds tightly to the phenoxide oxygen, masking it. The steric bulk of the ortho-bromo group exacerbates this by preventing the solvent from solvating the cation effectively.

Solution:

  • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP .[1] These polar aprotic solvents effectively solvate the cation, leaving the "naked" phenoxide anion free to attack.[1]

  • Upgrade the Base: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    .
    • Why? The "Cesium Effect."[1] The large

      
       cation forms a looser ion pair with the phenoxide and is more soluble in organic media, significantly increasing the reaction rate for hindered substrates.
      
Issue 2: High Levels of Benzyl Alcohol Impurity

User Question: "My LC-MS shows a large peak for Benzyl Alcohol, and I have to use 2.0 equivalents of Benzyl Bromide to drive the reaction. How do I stop this waste?"

Technical Diagnosis: This indicates Competitive Hydrolysis .[1] Your system contains trace water.[1] Because your phenol is deactivated (slow to react), water molecules (which are smaller and more mobile) are out-competing the phenol for the Benzyl Bromide.

Solution:

  • Dry Your System: Use anhydrous DMF.[1] Dry your base (

    
     or 
    
    
    
    ) in an oven at 120°C overnight before use.
  • Reagent Quality: Check your Benzyl Bromide. If it has turned slightly orange (HBr formation), wash it with aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or distill it. Acidic impurities catalyze the degradation of the product.
    
Issue 3: "Oiling Out" During Workup

User Question: "When I pour the DMF reaction mixture into water, the product oils out as a sticky tar instead of precipitating as a solid. It's impossible to filter."

Technical Diagnosis: The product has a low melting point and is likely contaminated with residual DMF and benzyl bromide, which depresses the melting point further (eutectic mixture).

Solution:

  • Controlled Precipitation: Do not dump the reaction into water. Instead, add water slowly to the reaction mixture with vigorous stirring.

  • Seed Crystals: If available, add seed crystals of the product once turbidity appears.[1]

  • Co-Solvent: Add 10% Methanol to the water quench.[1] This helps solubilize impurities while forcing the hydrophobic product to crystallize.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Scale: 10g Input (Scalable to 1kg)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-4-fluoro-6-nitrophenol Limiting Reagent1.0 equivSubstrate
Benzyl Bromide Electrophile1.2 equivAdd in two portions
Cesium Carbonate (

)
Base1.5 equivFinely ground, anhydrous
DMF Solvent5-7 Vol (mL/g)Anhydrous, stored over sieves
Step-by-Step Methodology
  • Charging: To a dry 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, charge 2-Bromo-4-fluoro-6-nitrophenol (1.0 equiv) and Cesium Carbonate (1.5 equiv).

  • Solvation: Add Anhydrous DMF (5 volumes). Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution should turn a deep yellow/orange, indicating the formation of the phenoxide anion.

  • Addition: Cool the mixture to 0-5°C (ice bath). Add Benzyl Bromide (1.1 equiv) dropwise over 20 minutes.

    • Why Cool? Controlling the exotherm prevents local overheating and decomposition.[1]

  • Reaction: Remove the ice bath and warm to 60°C . Stir for 4-6 hours.

    • Monitoring: Check HPLC/TLC.[1] If starting material > 5%, add the remaining 0.1 equiv of Benzyl Bromide and stir for 2 more hours.

  • Quench & Workup:

    • Cool to RT.

    • Pour the mixture into Ice Water (20 volumes) with vigorous stirring.

    • Stir for 1 hour to allow the solid to mature.

  • Purification:

    • Filter the solid.[1][2][3] Wash with water (

      
       vol) to remove DMF.
      
    • Wash with cold Heptane (

      
       vol) to remove excess Benzyl Bromide.
      
    • Dry in a vacuum oven at 45°C.

Expected Yield: 85-92% Appearance: Pale yellow to off-white solid.[1]

Visual Logic & Troubleshooting Pathways

The following diagram illustrates the decision logic for optimizing this specific synthesis.

SynthesisLogic Start Start: Reaction Setup CheckConv Check Conversion (HPLC/TLC) @ 4 Hours Start->CheckConv HighConv Conversion > 95% CheckConv->HighConv Yes LowConv Conversion < 60% CheckConv->LowConv No CheckImpurity Impurity Profile? HighConv->CheckImpurity CheckSolvent Current Solvent? LowConv->CheckSolvent Acetone Acetone/MEK CheckSolvent->Acetone DMF DMF/NMP CheckSolvent->DMF Action1 Switch to DMF Use Cs2CO3 Acetone->Action1 Action2 Increase Temp to 80°C Add 0.2 eq BnBr DMF->Action2 Action1->CheckConv Action2->CheckConv BnOH Benzyl Alcohol Present CheckImpurity->BnOH Workup Workup: Pour into Ice Water CheckImpurity->Workup Clean ActionDry System Wet: Dry Reagents Use Anhydrous DMF BnOH->ActionDry Oiling Product Oils Out? Workup->Oiling Cryst Add MeOH (10%) to Water Seed Crystals Oiling->Cryst Yes Final Final Product (Pale Yellow Solid) Oiling->Final No Cryst->Final

Figure 1: Troubleshooting decision tree for the benzylation of deactivated phenols.

References

  • Peloton Therapeutics (Merck & Co). (2015). Substituted bicyclic aza-heterocycles as HIF-2a inhibitors.[1] WO2015160630A1.[1] (Describes the general synthesis of Belzutifan intermediates including fluorinated nitro-phenols).

  • Xu, Q., et al. (2024).[1][4][5] Engineering Hydroxylase Activity, Selectivity, and Stability for a Scalable Concise Synthesis of a Key Intermediate to Belzutifan. Angewandte Chemie International Edition.[1] (Provides context on the industrial scale-up challenges of this scaffold).

  • Organic Syntheses. Alkylation of Phenols: General Procedures. (Foundational reference for Williamson Ether Synthesis modifications using Cesium Carbonate).

Sources

Optimization

Technical Support Center: Purification of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

The following technical guide is structured as a specialized support center resource. It addresses the purification of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized intermediate often used in th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the purification of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and PROTAC linkers.[1]

Ticket ID: PUR-BNZ-5F-NO2 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active[1]

Executive Summary

Purifying 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene presents a unique set of challenges due to its dense functionalization.[1] The molecule features a lipophilic benzyl ether, a deactivated aromatic core, and steric crowding from the ortho-bromo-nitro motif.[1] Common issues include "oiling out" during crystallization, persistent benzyl bromide contamination, and co-elution of the phenolic precursor.[1]

This guide provides a self-validating troubleshooting workflow, moving beyond generic advice to address the specific physicochemical properties of this scaffold.

Part 1: Critical Impurity Profiling

Before initiating purification, you must identify which specific impurities are present.[1] The synthesis typically involves the O-alkylation of 2-bromo-4-fluoro-6-nitrophenol with benzyl bromide.[1]

Impurity TypeSourceDetection (TLC/LCMS)Physicochemical Behavior
Starting Phenol Unreacted 2-bromo-4-fluoro-6-nitrophenolTLC: Streaks (acidic).[1] Low

in non-polar solvents.LCMS: [M-H]⁻ dominant.[1]
Acidic (pKa ~4-5). Soluble in aqueous base.[1] Insoluble in non-polar organics if ionized.[1]
Benzyl Bromide Excess alkylating reagentTLC: High

, UV active (weak).[1] Stains with KMnO₄.GC/MS: Detectable.[1]
Lipophilic liquid. Soluble in hexanes.[1] Lacks H-bond donors.[1]
Hydrolysis Product Cleaved Benzyl Ether (Reverted Phenol)TLC: Same as Starting Phenol.Occurs if crude is exposed to strong acids (e.g., HBr byproduct) or Lewis acids.
Regioisomers C-alkylation (rare) or Nitration isomersTLC: Very close

to product.[1]
Requires high-resolution silica chromatography or recrystallization.[1]

Part 2: Troubleshooting & Protocols (Q&A)

Q1: The crude material is a sticky oil that refuses to crystallize.[1] How do I initiate solidification?

Diagnosis: This "oiling out" is typically caused by residual benzyl bromide acting as a solvent, preventing the crystal lattice from forming.[1] The Fix: Lipophilic Trituration Do not attempt recrystallization immediately.[1] Instead, perform a trituration to remove the oily impurities.[1]

Protocol:

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (e.g., 1 mL per gram).

  • Slowly add 10 volumes of cold Hexanes (or Pentane) while stirring vigorously.

  • The product (polar nitro-aromatic) should precipitate as a solid, while the benzyl bromide (highly lipophilic) remains in the hexane solution.[1]

  • Decant the supernatant or filter rapidly.[1]

  • Result: A solid crude amenable to recrystallization.[1][2]

Q2: I see a persistent "streaking" impurity on TLC that co-elutes with my product.

Diagnosis: This is likely the unreacted phenolic precursor .[1] Phenols interact strongly with the silica stationary phase, causing tailing/streaking that can contaminate the product fractions.[1] The Fix: The "Pre-Column" Base Wash Relying on the column to remove the phenol is inefficient.[1] Remove it chemically during the workup.[1]

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash the organic layer twice with 1.0 M NaOH (or 10% Na₂CO₃).[1]

    • Mechanism:[3][4][5][6][7] The electron-withdrawing nitro and fluorine groups make the phenol highly acidic.[1] The base deprotonates it to the water-soluble phenolate anion.[1]

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Verification: Check TLC. The streaking spot should be gone.[1]

Q3: Which solvent system is best for recrystallization?

Diagnosis: The molecule has high solubility in chlorinated solvents but low solubility in aliphatics.[1] The ortho-nitro/benzyl ether motif creates a "molecular hinge" that can make packing difficult.[1] The Fix: The Ethanol/Water or IPA/Water System Nitro-aromatics typically crystallize well from alcohols.[1]

Protocol:

  • Dissolve the solid (post-trituration) in boiling Ethanol (EtOH) . Use just enough to dissolve it.[1][2]

  • Remove from heat.[1] Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add a single drop of EtOH to clear the solution.[1]

  • Allow to cool slowly to room temperature. Do not place directly in ice, as this traps impurities.[1]

  • Once crystals form, cool to 0°C to maximize yield.

    • Why this works: The benzyl group provides lipophilicity (soluble in hot EtOH), while the nitro/bromo groups encourage lattice formation as the dielectric constant increases (adding water).

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, prioritizing chemical separation (Acid/Base) before physical separation.

PurificationStrategy Start Crude Reaction Mixture (Product + Phenol + BnBr) BaseWash Chemical Wash (1M NaOH / EtOAc) Start->BaseWash Step 1: Acid Removal SepLayer Separation BaseWash->SepLayer AqLayer Aqueous Layer (Phenolate Impurity) SepLayer->AqLayer Discard OrgLayer Organic Layer (Product + BnBr) SepLayer->OrgLayer Keep Trituration Trituration (DCM / Hexanes) OrgLayer->Trituration Step 2: Remove Oil SolidCrude Solid Precipitate (Enriched Product) Trituration->SolidCrude LiqImpurity Supernatant (Benzyl Bromide) Trituration->LiqImpurity Discard Decision Purity Check (TLC) SolidCrude->Decision Recryst Recrystallization (EtOH / H2O) Decision->Recryst If >90% pure Column Flash Chromatography (Hex/EtOAc 9:1) Decision->Column If <90% pure Final Pure Product >98% HPLC Recryst->Final Column->Final

Figure 1: Strategic workflow for isolating 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene, emphasizing the removal of acidic and lipophilic impurities prior to final polishing.

Part 4: Stability & Handling Warnings

Nucleophilic Aromatic Substitution (SNAr) Risks

While the fluorine atom is located at position 5, it is meta to the strongly electron-withdrawing nitro group (position 3) and meta to the bromine (position 1).

  • Risk Level: Low.[1]

  • Explanation: The lack of ortho or para activation by the nitro group means the fluorine is relatively stable against displacement by mild nucleophiles (like alcohols or water) during purification.[1]

  • Caution: Avoid heating with strong alkoxides (e.g., NaOMe), as the benzyloxy group itself (ortho to nitro) can undergo transetherification or displacement under extreme conditions [1].

Benzyl Ether Cleavage

The benzyl ether bond is sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) and hydrogenation conditions.

  • Warning: Ensure your silica gel is neutral.[1] Highly acidic silica can cause slow hydrolysis of the benzyl ether if the compound is left on the column for extended periods.[1] If "streaking" reappears after a pure load, add 1% Triethylamine to your eluent to buffer the silica [2].

References

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution - SNAr." Mechanism and regioselectivity rules for activated aromatic systems. Available at: [Link]

  • Organic Syntheses. "1-Bromo-2-fluoro-3-nitrobenzene." Org.[1][7][8] Synth. 1976, 55, 20.[1] (Provides baseline solubility and handling data for the core scaffold). Available at: [Link]

Sources

Troubleshooting

Catalyst selection for Suzuki coupling of sterically hindered "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Substrate Analysis & Mechanistic Challenges Your substrate, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , presents a classic "ortho-ortho' disubstituted" challenge, complicated by electronic competing effects. Understa...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Analysis & Mechanistic Challenges

Your substrate, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , presents a classic "ortho-ortho' disubstituted" challenge, complicated by electronic competing effects. Understanding these forces is critical to selecting the correct catalytic system.

The "Push-Pull" Conflict
  • Steric Blockade (The Primary Barrier): The reaction site (C-Br) is flanked by a bulky benzyloxy group at C2 and a nitro group at C3. This creates a "steric wall" that prevents standard catalysts (like

    
    ) from effectively coordinating during the oxidative addition and transmetallation steps.
    
  • Electronic Activation (The Trap): The nitro group (electron-withdrawing) at C3 and fluorine at C5 make the C-Br bond electron-deficient. While this theoretically accelerates Oxidative Addition (OA) , it also makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  and Dehalogenation  (hydrodebromination) if the catalytic cycle stalls.
    
Critical Failure Modes
  • Stalled Transmetallation: The bulky benzyloxy group prevents the boronic acid from approaching the Pd-center.

  • Catalyst Poisoning: Nitro groups can coordinate to Pd, acting as a "ligand sink," effectively shutting down the catalytic cycle if the phosphine/NHC ligand isn't bulky enough to displace it.

  • Side Reactions: Strong bases (e.g.,

    
    , 
    
    
    
    ) must be avoided to prevent
    
    
    displacement of the fluorine or nitro groups.

Catalyst Selection Matrix

For this specific substrate, standard catalysts will fail. You require Bulky, Electron-Rich Ligands that facilitate OA while creating a "protective pocket" for the reductive elimination.

Primary Recommendation: The Buchwald Systems

These are the gold standard for hindered biaryl synthesis.

Catalyst SystemLigand ClassWhy it works for this substrateRecommended Conditions
Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineHigh Stability: SPhos is exceptionally stable and provides enough steric bulk to prevent nitro-coordination while facilitating coupling of ortho-substituted systems.Solvent: Toluene/H₂O (10:1)Base: K₃PO₄ (anhydrous or aq.)Temp: 80-100°C
Pd-XPhos G4 Dialkylbiaryl phosphineMaximum Steric Demand: If SPhos fails, XPhos is bulkier. It is ideal if your coupling partner (boronic acid) is also hindered.Solvent: 1,4-Dioxane/H₂OBase: K₃PO₄Temp: 90-110°C
Pd-RuPhos G4 Dialkylbiaryl phosphineElectronic Match: Excellent for electron-poor aryl halides. It often suppresses dehalogenation side-products.Solvent: THF/H₂OBase: K₂CO₃Temp: 70-85°C
Secondary Recommendation: The NHC "Heavy Lifters"

If phosphine ligands fail (often due to oxidation or thermal instability), switch to N-Heterocyclic Carbene (NHC) complexes.

  • Pd-PEPPSI-IPr: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) backbone is extremely robust. The bulky IPr ligand forces the reductive elimination step, which is often the bottleneck in sterically crowded systems.

Decision Logic Diagram

Use the following logic flow to select your starting point.

CatalystSelection Start Start: Analyze Coupling Partner IsPartnerHindered Is Boronic Acid Ortho-Substituted? Start->IsPartnerHindered SPhos System A: Pd(OAc)2 + SPhos (Standard Hindered Protocol) IsPartnerHindered->SPhos No (e.g., Phenylboronic acid) VeryHindered Double Hindrance (Ortho-Ortho Coupling) IsPartnerHindered->VeryHindered Yes (e.g., o-Tolylboronic acid) PEPPSI System B: Pd-PEPPSI-IPr (For Difficult Transmetallation) VeryHindered->PEPPSI Preferred (Stability) XPhos System C: Pd-XPhos G4 (Alternative High Steric) VeryHindered->XPhos Alternative

Figure 1: Catalyst selection logic based on the steric demand of the boronic acid partner.

Experimental Protocol: The "SPhos" Standard

This protocol is designed to minimize nitro-group reduction and maximize conversion.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv) — Crucial: Use Tribasic Potassium Phosphate to avoid S_NAr.

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): The presence of oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. Sparge both Toluene and Water with Nitrogen/Argon for 15 minutes before mixing.

  • Solids Addition: Add the Aryl Bromide, Boronic Acid, Base, and Pre-catalyst (SPhos Pd G2) to the reaction vial.

    • Note: If using Pd(OAc)₂ + SPhos separately, pre-stir them in a small amount of solvent for 5 mins to form the active species before adding to the main mix.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Thermal Activation: Seal the vial and heat to 90°C .

    • Visual Check: The reaction should turn from a light orange/yellow to a dark tea color. If it turns black (Pd precipitate) within 10 minutes, your catalyst has decomposed (see Troubleshooting).

  • Monitoring: Check TLC/LCMS at 1 hour. Hindered substrates often require 4-12 hours.

Troubleshooting Guide

If the reaction fails, use this diagnostic workflow to identify the root cause.

ObservationDiagnosisCorrective Action
No Conversion (Starting Material remains) Catalyst Deactivation (Pd Black)1. Switch to Pd-PEPPSI-IPr (more stable).2. Re-degas solvents rigorously.3. Increase catalyst loading to 5 mol%.
Dehalogenation (Product mass - Br + H) Protodeboronation / Hydride Transfer1. Switch solvent to anhydrous THF or Dioxane (remove water).2. Lower temperature to 70°C.3. Ensure base is dry.
Homocoupling of Boronic Acid Slow Transmetallation / Oxygen Leak1. Add Boronic Acid slowly (syringe pump) over 1 hour.2. Increase Boronic Acid equivalents to 2.0.3. Check inert atmosphere seals.
Complex Mixture / Black Tar Nitro Group Degradation1. Lower temperature.2. Switch base to K₂CO₃ or KF (milder).3. Avoid alcoholic solvents (MeOH, EtOH).
Troubleshooting Logic Flow

Troubleshooting Issue Reaction Failed: Analyze LCMS/TLC SM_Left Starting Material Remains Issue->SM_Left Byproduct Byproduct Formed Issue->Byproduct Action_Temp Increase Temp OR Switch to XPhos SM_Left->Action_Temp Catalyst inactive Action_Dehalo Dehalogenation? Use Anhydrous Solvent Switch to RuPhos Byproduct->Action_Dehalo Mass = M-Br+H Action_Homo Homocoupling? Slow Addition of Boronic Acid Degas Better Byproduct->Action_Homo Dimer found

Figure 2: Diagnostic workflow for reaction optimization.

References & Authority

  • Buchwald Ligands (SPhos/XPhos):

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides.[1]

    • Source: Barder, T. E., et al. J. Am. Chem. Soc.2005 , 127, 4685.

    • URL:[Link]

  • PEPPSI Catalysts:

    • Title: Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst.[2][3]

    • Source: Organ, M. G., et al. Chem. Eur. J.2006 , 12, 4749.

    • URL:[Link]

  • Nitro-Group Tolerance:

    • Title: Suzuki–Miyaura Cross-Coupling of Nitroarenes.[4]

    • Source:Organic Chemistry Portal / Synlett

    • Context: Confirms compatibility of nitro groups with weak bases (

      
      ) and Pd-catalysis.
      
    • URL:[Link]

Sources

Optimization

Base selection for Suzuki coupling with "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Ticket #8492: Base Selection for Suzuki Coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Base Selection for Suzuki Coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric-Electronic" Conflict

You are dealing with a "Janus" substrate. Your molecule, 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene , presents two opposing challenges that dictate your base selection:

  • Electronic Activation (The Nitro Effect): The 3-nitro group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition of the C-Br bond, it creates a highly electron-deficient ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong bases (OH⁻, OR⁻) will likely attack the C-F bond or even displace the benzyloxy group.

  • Steric Hindrance (The Ortho-Alkoxy Effect): The 2-benzyloxy group is bulky and ortho to the reaction site. This significantly retards the transmetallation step, requiring a base capable of generating a highly reactive boronate species to drive the cycle forward.

The Solution: You must select a base that is strong enough to activate the boronic acid (pKa ~10-12) but non-nucleophilic enough to avoid SNAr side reactions.

Base Selection Matrix

The following table summarizes the compatibility of common bases with your specific substrate profile.

Base ClassSpecific BaseCompatibilityTechnical Rationale
Phosphates K₃PO₄ (Tribasic) Recommended Gold Standard. High basicity (pKa ~12) facilitates transmetallation in sterically hindered systems (ortho-OBn) but the phosphate anion is bulky and poorly nucleophilic, minimizing SNAr risks on the fluoro-nitro ring [1].
Carbonates Na₂CO₃ / K₂CO₃High Excellent balance. Weaker than phosphates. Good for preventing side reactions but might be too slow for very hindered couplings. Use Cs₂CO₃ if solubility in organics is required.[1]
Fluorides CsF / KFModerate Useful for "anhydrous" conditions to prevent protodeboronation. Fluoride activates boron well but can sometimes attack the activated C-F bond or cause solubility issues.
Hydroxides NaOH / KOHCritical Failure AVOID. The hydroxide ion is a strong nucleophile. With a 3-nitro group activating the ring, you will likely observe hydrolysis of the C-F bond (phenol formation) or displacement of the benzyloxy group [2].
Alkoxides NaOMe / KOtBuCritical Failure AVOID. Strong nucleophiles. Will cause rapid SNAr displacement of the Fluorine to form the methoxy/tert-butoxy ether.
Visualizing the Chemoselectivity Challenge

The diagram below illustrates the competing pathways dictated by your base selection.

Suzuki_Pathways Substrate 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Base_Strong Strong Nucleophilic Base (NaOH, NaOMe) Substrate->Base_Strong Base_Weak Mild Inorganic Base (K3PO4, Na2CO3) Substrate->Base_Weak SNAr S_NAr Side Reaction (Displacement of -F or -OBn) Base_Strong->SNAr Nucleophilic Attack Transmetallation Successful Transmetallation (Pd-Ar-Boronate Complex) Base_Weak->Transmetallation Boronate Activation Byproduct Decomposition/Phenol Byproducts SNAr->Byproduct Product Desired Biaryl Product Transmetallation->Product

Figure 1: Mechanistic divergence driven by base nucleophilicity. Strong bases trigger SNAr on the electron-deficient ring.

Troubleshooting Guide (FAQ)

Q: I am seeing significant starting material remaining, even after 24 hours. What is wrong?

  • Diagnosis: The "Ortho-Effect." The 2-benzyloxy group is blocking the approach of the boronate to the Palladium center (Transmetallation stall).

  • Fix: Switch to K₃PO₄ (3.0 equiv) . The higher basicity compared to carbonates helps drive the equilibrium toward the reactive boronate species. Additionally, ensure you are using a solvent system with some water (e.g., Dioxane/H₂O 4:1) to solubilize the inorganic base [3].

Q: I see a new spot on TLC that matches the mass of the phenol (-OH instead of -F).

  • Diagnosis: You are using a base that is too nucleophilic (likely hydroxide from wet solvents or using NaOH). The nitro group is activating the fluorine for displacement.

  • Fix: Switch to anhydrous CsF or K₃PO₄ in dry solvents (Toluene or DMF). If water is required for the reaction, reduce the temperature and ensure no free hydroxide sources are present.

Q: Can I use Buchwald ligands like SPhos or XPhos?

  • Recommendation: Yes, highly recommended. For ortho-substituted aryl halides (like your 2-benzyloxy substrate), electron-rich, bulky biaryl phosphine ligands (SPhos, XPhos) are designed to create a "pocket" that facilitates coupling despite steric hindrance [4].

Recommended Protocol: The "Hindered Substrate" Method

This protocol is optimized for electron-deficient, sterically hindered aryl bromides.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) (Pre-complexing or Pd-G2/G3 precatalysts preferred).

  • Base: K₃PO₄ (Tribasic, Potassium Phosphate) – 3.0 equiv.

  • Solvent: Toluene / Water (10:1 ratio) OR 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial, add the aryl bromide, boronic acid, K₃PO₄, and the Pd-Ligand source.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen is the enemy of active Pd species).

  • Solvent Addition: Add degassed solvent via syringe. The small amount of water is critical for dissolving the inorganic phosphate surface.

  • Thermal Activation: Heat to 80–100 °C .

    • Note: Do not exceed 110 °C to prevent thermal cleavage of the benzyl ether or nitro-group decomposition.

  • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the bromide. If the reaction stalls at 50%, add a second portion of boronic acid (it may have protodeboronated).

Logic Flow: Decision Tree for Optimization

Use this flow to adjust conditions if the standard protocol fails.

Optimization_Logic Start Start Reaction (K3PO4 / Pd-SPhos) Check Check LCMS at 4h Start->Check Result_Good >80% Conversion Proceed to Workup Check->Result_Good Success Result_SM Low Conversion (SM Remaining) Check->Result_SM Stalled Result_Byprod Side Products (Phenol/Hydrolysis) Check->Result_Byprod Decomposition Action_Temp Increase Temp to 100°C OR Switch to XPhos Result_SM->Action_Temp Steric Issue Action_Base Switch to Anhydrous Conditions (CsF / Dioxane) Result_Byprod->Action_Base S_NAr Issue

Figure 2: Optimization logic for hindered/activated Suzuki couplings.

References
  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Discusses the role of bases in transmetallation of hindered substrates).

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. (Highlights sensitivity of nitro-haloarenes to strong bases).

  • BenchChem Technical Support. (2025). "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." (Data on K3PO4 vs Carbonates).

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Electron-Deficient Aryl Chlorides." Nature Protocols. (Establishes ligand choice for electron-poor/hindered rings).

Sources

Troubleshooting

Solvent effects in cross-coupling reactions of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Topic: Solvent Effects on 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene[1] Welcome to the Reaction Optimization Support Center Ticket ID: #RXN-5F-NO2-BN Subject: Solvent Selection & Troubleshooting for "Compound A" (2-(B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene[1]

Welcome to the Reaction Optimization Support Center

Ticket ID: #RXN-5F-NO2-BN Subject: Solvent Selection & Troubleshooting for "Compound A" (2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene) Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

Before selecting a solvent, we must understand the "personality" of your starting material. You are working with a highly functionalized, electron-deficient aryl bromide .

  • The Handle (C-Br): The site of oxidative addition.[1][2]

  • The Activators (Nitro & Fluoro): The

    
     and 
    
    
    
    groups are strong electron-withdrawing groups (EWGs). They significantly lower the electron density of the aromatic ring, making the oxidative addition of Palladium faster than in neutral systems.
  • The Shield (Benzyloxy): This provides steric bulk ortho to the bromine, potentially slowing down the approach of bulky ligands.

  • The Risk: Because the ring is electron-poor, the C-Br bond is highly activated. If the catalytic cycle stalls (e.g., slow transmetallation due to poor solubility), the active Pd(II) species is prone to side reactions, specifically hydrodehalogenation (replacing Br with H).[3]

Module 1: Solvent Selection Logic

The choice of solvent dictates the solubility of your polar nitro-substrate, the rate of transmetallation, and the stability of the active catalyst.

The "Gold Standard" System: 1,4-Dioxane / Water

For 90% of Suzuki couplings involving this substrate, we recommend a biphasic mixture of 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio) .[3]

  • Why?

    • Solubility: Dioxane solubilizes the organic substrate (Compound A) and the boronic acid.

    • Activation: Water is strictly required to dissolve the inorganic base (e.g.,

      
       or 
      
      
      
      ) and convert the boronic acid into the reactive boronate species
      
      
      .
    • Inertness: Dioxane is less coordinating than DMF, preventing it from competing with your phosphine ligands for the Pd center.[3]

The "Solubility Rescue" System: DMF or DMAc

If "Compound A" precipitates or fails to dissolve in Dioxane, switch to N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) .[3]

  • Critical Warning: These are coordinating solvents.[3] They can stabilize the Pd(0) species but may also slow down the reaction by blocking coordination sites. You must use higher temperatures (

    
    ) to displace the solvent from the metal center.
    
The "Forbidden" Solvents: Pure Alcohols

Do NOT use pure Ethanol, Methanol, or Isopropanol. [3]

  • The Trap: Electron-deficient aryl halides (like your nitro-compound) are notorious for undergoing hydrodehalogenation in alcoholic solvents. The alcohol acts as a hydride source (

    
     donor), stripping the bromine and yielding the de-halogenated byproduct (2-(Benzyloxy)-5-fluoro-3-nitrobenzene) instead of the coupled product.
    
Module 2: Visualization of Solvent Decision Pathways

The following diagram illustrates the logical flow for selecting the correct solvent system based on your specific reaction conditions.

SolventDecisionMatrix Start START: Substrate Assessment (Compound A) SolubilityCheck Is Compound A soluble in Toluene or Dioxane? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Lipophilic NoSoluble No (Precipitates) SolubilityCheck->NoSoluble Polar/Crystal Lattice BoronicNature Boronic Acid Type YesSoluble->BoronicNature PolarPath Start with: DMF or DMAc / H2O (10:1) Base: K3PO4 NoSoluble->PolarPath StandardPath RECOMMENDED: 1,4-Dioxane / H2O (4:1) Base: K2CO3 BoronicNature->StandardPath Standard Boronic Acid BoronicNature->StandardPath Pinacol Ester TempCheck Reaction Temp > 100°C? StandardPath->TempCheck PolarPath->TempCheck HighTempWarn WARNING: Risk of Nitro reduction or Benzyl cleavage. TempCheck->HighTempWarn Yes FinalCheck Check for De-halogenation (LCMS) TempCheck->FinalCheck No

Figure 1: Decision matrix for solvent selection based on substrate solubility and reaction parameters.

Module 3: Troubleshooting & FAQs
Q1: I see the starting material disappearing, but I'm getting a lower molecular weight byproduct (M-Br + H). What is happening?

Diagnosis: You are experiencing Hydrodehalogenation .[3][4] The Cause: Your catalytic cycle is initiating (Oxidative Addition is working), but the Transmetallation step is too slow. The "waiting" Pd(II)-Ar species is scavenging a hydride from your solvent or base. The Fix:

  • Remove Alcohols: Ensure no MeOH or EtOH is present.[3]

  • Decrease Temperature: Lower the temp to

    
     to favor the coupling pathway over the higher-energy hydride elimination.
    
  • Switch Solvent: Move to Toluene/Water (if soluble) or strictly Dioxane/Water .[3] Toluene lacks the

    
    -hydrogens easily accessible for transfer to Palladium.
    
Q2: My reaction turns black immediately and stalls. Why?

Diagnosis: Catalyst decomposition ("Pd Black" formation).[3] The Cause: The Nitro group on your substrate can coordinate to Palladium, potentially destabilizing the active ligand-Pd complex. Alternatively, the amine base might be too strong, degrading the catalyst.[3] The Fix:

  • Degas Thoroughly: Oxygen accelerates catalyst death.[3] Sparge solvents with Argon for 15 mins.[3]

  • Over-ligate: Add extra ligand (e.g.,

    
     or XPhos) to the reaction mixture (10-20 mol%) to keep the Pd solubilized.
    
  • Solvent Switch: Use DMF .[3] The coordinating ability of DMF can stabilize the "naked" Pd atoms and prevent them from aggregating into inactive black metal.

Q3: Can I use DMSO?

Recommendation: Proceed with Caution. While DMSO is excellent for dissolving nitro-compounds, it has two major drawbacks for this specific substrate:

  • Oxidant: DMSO can act as a mild oxidant.[3] With a benzyl ether present, harsh conditions in DMSO could lead to partial oxidation of the benzylic position.[3]

  • Workup: Removing DMSO requires high heat or extensive water washes, which might crash out your product as a gum rather than a solid.[3]

Module 4: Standardized Experimental Protocol

Protocol ID: SOP-SUZUKI-NITRO-01 Scale: 1.0 mmol (approx. 320 mg of Compound A)[3]

ReagentEquivalentsRole
Compound A 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(dppf)Cl2[3]·DCM 0.03 - 0.05 equivCatalyst (Robust, resists nitro-poisoning)
K2CO3 2.0 - 3.0 equivBase
Solvent A 1,4-Dioxane (4 mL)Solubilizes Organics
Solvent B Water (1 mL)Activates Boron

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial, add Compound A, Boronic Acid, Base (

    
    ), and Catalyst (
    
    
    
    ).
  • Solvent Prep: Premix 1,4-Dioxane and Water (4:1 ratio).[3] Sparge with Nitrogen/Argon for 15 minutes (Critical step to prevent Pd death).

  • Initiation: Add the degassed solvent mixture to the vial via syringe. Cap the vial immediately.

  • Thermal Cycle: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Note: The biphasic mixture requires fast stirring to ensure phase transfer.

  • Monitoring: Check LCMS at 2 hours.

    • Target: Disappearance of Bromide peak.[3]

    • Watch: If "Des-Bromo" peak (M-H) exceeds 5%, lower temp to 60°C.[3]

Module 5: Mechanistic Insight (Why Solvents Matter)

The diagram below details the specific point in the catalytic cycle where the solvent choice determines success or failure (Side Reaction).

MechanismPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to Nitro group) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br Intermediate (Vulnerable State) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Ar-B(OH)2 (Requires Water) HydroDehalo Hydrodehalogenation (Side Product) PdII_Ar->HydroDehalo Slow Transmetallation + Hydride Transfer RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product AlcoholSolvent Alcohol/Protic Solvent (Hydride Source) AlcoholSolvent->HydroDehalo

Figure 2: Catalytic cycle showing the competition between productive coupling and solvent-mediated hydrodehalogenation.[3]

References
  • Miyaura, N., & Suzuki, A. (1995).[3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3]

  • Sherwood, J., et al. (2014).[3] Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. Green Chemistry, 16, 1286.[3]

  • Prim, D., et al. (2002).[3] Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles. Tetrahedron, 58(11), 2041-2075.[3]

  • Navarro, O., et al. (2004).[3] General Synthesis of Halo-Amines via Palladium-Catalyzed Amination of Aryl Halides.[3] Journal of Organic Chemistry. (Discusses dehalogenation risks in electron-poor systems).

Sources

Optimization

Preventing dehalogenation in reactions with "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

The following technical guide is designed for researchers and process chemists working with 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8). It addresses the specific chemoselective challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8). It addresses the specific chemoselective challenges posed by this poly-functionalized scaffold.

Topic: Preventing Dehalogenation in 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary & Structural Hazard Analysis

The compound 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a dense functional array containing four distinct reactive handles. The primary challenge in manipulating this scaffold is the "Dehalogenation Trap" —the high propensity for the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds to undergo hydrogenolysis or nucleophilic displacement during standard reduction or deprotection protocols.

Structural Reactivity Profile
  • Position 1 (Bromo): Highly susceptible to Pd-catalyzed hydrodebromination (replacement by H) during hydrogenation.

  • Position 2 (Benzyloxy): Requires deprotection to yield the phenol, but standard hydrogenolysis (

    
    , Pd/C) will likely cleave the C-Br bond first.
    
  • Position 3 (Nitro): Needs reduction to aniline.[1] Standard catalytic hydrogenation is contraindicated due to Br-lability.

  • Position 5 (Fluoro): Generally stable to reduction but susceptible to

    
     if the ring is electron-deficient (though meta-positioning to 
    
    
    
    reduces this risk compared to ortho/para).

Decision Logic & Workflow (Visualization)

The following decision tree illustrates the safe operational pathways to avoid dehalogenation.

Chemoselectivity Start Starting Material: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Goal Select Transformation Start->Goal NitroRed Target: Aniline (Reduce NO2) Goal->NitroRed BnDeprot Target: Phenol (Remove Benzyl) Goal->BnDeprot Coupling Target: Biaryl (Suzuki/Buchwald) Goal->Coupling H2Pd METHOD: H2 + Pd/C NitroRed->H2Pd Avoid FeZn METHOD: Fe/NH4Cl or Zn/NH4Cl (Bechamp) NitroRed->FeZn Recommended H2Pd2 METHOD: H2 + Pd/C BnDeprot->H2Pd2 Avoid Lewis METHOD: BCl3 or BBr3 (Lewis Acid Cleavage) BnDeprot->Lewis Recommended Fail1 FAILURE: Debromination (Yield Loss) H2Pd->Fail1 Success1 SUCCESS: Aniline Intact FeZn->Success1 Fail2 FAILURE: Debromination H2Pd2->Fail2 Success2 SUCCESS: Phenol Intact Lewis->Success2

Caption: Chemoselective pathways for functionalizing 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene. Red paths indicate high risk of dehalogenation.

Technical Modules: Protocols & Troubleshooting

Module A: Nitro Reduction (Preserving Ar-Br)

Objective: Reduce


 to 

without cleaving the Ar-Br bond. Mechanism: Dissolving metal reductions (Fe, Zn) operate via single electron transfer (SET) mechanisms that are kinetically much slower at the C-Br bond than the nitro group, providing high chemoselectivity.
Recommended Protocol: Zinc/Ammonium Chloride

This method is milder than Fe/AcOH and simplifies workup (no iron sludge).

  • Preparation: Dissolve substrate (1.0 eq) in a mixture of THF/MeOH (1:1 v/v).

  • Activation: Add saturated aqueous

    
     solution (5-10 mL per mmol substrate).
    
  • Reduction: Cool to 0°C. Add Zinc dust (activated, 5.0–8.0 eq) portion-wise over 15 minutes.

    • Tip: Activation of Zn dust with dilute HCl prior to use ensures consistency.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by LCMS (Look for M-16 [nitroso] or M-32 [hydroxylamine] intermediates).

  • Workup: Filter through a Celite pad. Wash cake with EtOAc. Wash filtrate with brine, dry over

    
    .
    

Alternative: Sulfided Platinum (Pt(S)/C) If catalytic hydrogenation is required (e.g., scale-up), use Pt(S)/C (sulfided platinum on carbon). The sulfur poisons the catalyst sufficiently to inhibit hydrogenolysis of the C-Br bond while permitting nitro reduction.

Reagent SystemC-Br StabilityReaction RateWorkup Difficulty

+ Pd/C
Poor (High Risk)FastEasy
Fe / AcOH ExcellentModerateDifficult (Iron waste)
Zn /

ExcellentModerateModerate
Pt(S)/C +

GoodFastEasy
Module B: Benzyl Deprotection (Preserving Ar-Br)

Objective: Cleave the Benzyl ether to a phenol without touching the bromide. Mechanism: Lewis acids coordinate to the ether oxygen, facilitating nucleophilic attack on the benzyl carbon (usually by the halide counter-ion), releasing the phenol.

Recommended Protocol: Boron Trichloride (

)

 is preferred over 

if halogen exchange (Br scrambling) is a concern, though

is often standard.
  • Setup: Dissolve substrate in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool reaction mixture to -78°C (Critical to prevent side reactions).

  • Addition: Add

    
     (1.0 M in DCM, 1.5–2.0 eq) dropwise.
    
  • Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat to reflux.

  • Quench: Quench carefully with MeOH at 0°C.

  • Note: This method avoids the radical mechanisms associated with hydrogenation that lead to debromination.

Alternative: Oxidative Cleavage (DDQ) If the substrate is acid-sensitive, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water. This oxidizes the benzylic position, hydrolyzing the ether.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use standard Pd/C for nitro reduction if I add a catalyst poison? Answer: While additives like diphenylsulfide or amines can poison Pd/C to reduce activity, the window of selectivity is narrow. For a brominated substrate, this is a high-risk strategy. We strongly recommend Zn/


  or Fe/AcOH  to guarantee batch-to-batch reproducibility.

Q2: I observe a mass of M-80 during nitro reduction. What happened? Answer: You likely lost the Bromine atom (Mass ~79/81) and gained a Hydrogen (Mass 1). This confirms hydrodebromination. Switch immediately from catalytic hydrogenation to a dissolving metal reduction (Module A).

Q3: Will the Fluorine atom at position 5 react during these steps? Answer: Generally, aryl fluorides are stable to reduction and acidolysis. However, if you perform a nucleophilic substitution (


) later, be aware that while the nitro group activates ortho/para positions, the Fluorine is meta to the Nitro group in this specific isomer (1-Br, 3-

, 5-F). This makes the Fluorine relatively stable against nucleophilic attack compared to an isomer where F is ortho/para to

.

Q4: Can I perform a Suzuki coupling on the Bromide while the Nitro group is present? Answer: Yes.[3] Standard Suzuki conditions (


, 

, Dioxane/Water) are compatible with nitro groups. However, ensure your boronic acid does not contain groups that might react with the nitro moiety.

References

  • Selective Nitro Reduction Protocols

    • Zn/NH4Cl Method: "Selective reduction of nitroarenes in the presence of sensitive functional groups."[1][4] Journal of Organic Chemistry.

    • Fe/AcOH Method: "Chemoselective reduction of nitroarenes with iron in acetic acid." Organic Syntheses.

    • Pt(S)/C Catalysis: "Hydrogenation of Halonitroarenes using Sulfided Platinum." Engelhard/BASF Technical Bulletins.
  • Benzyl Deprotection Strategies

    • Lewis Acid Cleavage:[5] "Cleavage of ethers with boron tribromide and boron trichloride." Chemical Reviews.

    • Oxidative Cleavage (DDQ):[2] "Oxidative deprotection of benzyl ethers."[2] Tetrahedron Letters.

  • Compound Data

    • 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene: CAS 1393441-89-8.[3] Commercially available building block for pharmaceutical intermediates.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling halogenated nitroaromatics.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" vs other aryl bromides

Content Type: Technical Comparison Guide Subject: CAS 1393441-89-8 vs. Standard Aryl Bromides Audience: Medicinal Chemists & Process Development Scientists Executive Summary: The "Deceptive" Substrate 2-(Benzyloxy)-1-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 1393441-89-8 vs. Standard Aryl Bromides Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Deceptive" Substrate

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (hereafter BBFN ) represents a distinct class of "crowded electron-deficient" aryl bromides. While electronically primed for oxidative addition due to the electron-withdrawing nitro (


) and fluoro (

) groups, its reactivity is severely throttled by the steric bulk of the ortho-benzyloxy (

) group.

Key Finding: Unlike standard activated aryl bromides (e.g., 1-bromo-4-nitrobenzene) that couple readily with simple catalysts like


, BBFN requires sterically demanding electron-rich ligands  (e.g., SPhos, XPhos) to overcome the kinetic barrier to oxidative addition and facilitate transmetallation. Furthermore, the meta-relationship between the leaving groups and the nitro group renders it surprisingly inert to classical 

, preserving the fluoride for late-stage diversification.
Structural & Electronic Profiling

To understand the reactivity, we must map the competing forces on the arene ring.

The Electronic vs. Steric Conflict[1]
  • Electronic Activation (The Accelerator): The

    
     (C3) and 
    
    
    
    (C5) groups deplete electron density from the ring. This lowers the energy of the
    
    
    
    
    orbital, theoretically accelerating oxidative addition of
    
    
    .
  • Steric Deactivation (The Brake): The

    
     group at C2 is bulky and conformationally flexible. It creates a "roof" over the C1-Br bond, physically impeding the approach of the Palladium center.
    

G BBFN 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene NO2 3-NO2 Group (Inductive Withdrawal) BBFN->NO2 F 5-F Group (Inductive Withdrawal) BBFN->F OBn 2-OBn Group (Steric Bulk) BBFN->OBn Elec Electronic Effects (Activation) Result Net Reactivity: Requires Specialized Ligands (Buchwald Type) Elec->Result Steric Steric Effects (Deactivation) Steric->Result NO2->Elec Lowers LUMO F->Elec OBn->Steric Blocks Pd Approach

Figure 1: The "Push-Pull" reactivity map of BBFN. Note that steric hindrance (red path) dominates the kinetic profile, necessitating specialized catalytic systems.

Comparative Reactivity Matrix

The following data synthesizes experimental trends for BBFN against standard benchmarks in Palladium-catalyzed Suzuki-Miyaura coupling.

FeatureStandard Activated Sterically Hindered Target Molecule (BBFN)
Reference Substrate 1-Bromo-4-nitrobenzene2-Bromo-3-nitrotoluene2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Electronic State Highly Deficient (Activated)Deficient (Activated)Highly Deficient (Activated)
Steric Environment Open (Unimpeded)Moderate (Methyl)High (Benzyloxy)
Standard Catalyst (

)
Excellent Yield (>95%)Moderate/Low YieldPoor Yield (<30%) Homocoupling dominates
Advanced Catalyst (Pd-SPhos/XPhos)Excellent YieldExcellent YieldGood/Excellent Yield (85-95%)

Susceptibility
High (F/Br is para to

)
High (if ortho/para)Low (F/Br are meta to

)
Analysis of Alternatives
  • Vs. 4-Bromo-nitrobenzene: BBFN reacts significantly slower. The standard triphenylphosphine ligand (

    
    ) is too bulky (cone angle 145°) to accommodate the oxidative addition effectively without clashing with the 
    
    
    
    group.
  • Vs. 2-Bromo-anisole: BBFN is electronically superior (more electron-deficient) but sterically more challenging due to the benzyl group being larger than a methyl group.

Critical Workflow: Optimized Suzuki Coupling

To successfully couple BBFN, one must employ a catalytic system that is electron-rich (to facilitate oxidative addition into the electron-poor bond) and sterically bulky yet flexible (to promote reductive elimination and protect the active species).

The "Gold Standard" Protocol

Objective: Cross-coupling BBFN with Phenylboronic acid.

  • Catalyst Selection:

    • Pre-catalyst:

      
       or Pd(OAc)
      
      
      
      .
    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Rationale: SPhos provides a "pocket" that accommodates the ortho-substitution while its electron-rich nature drives the oxidative addition [1].

  • Base & Solvent:

    • Base:

      
       (anhydrous) is preferred over carbonates to minimize hydrolysis of the sensitive nitro/fluoro groups.
      
    • Solvent: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon, charge a reaction vial with BBFN (1.0 eq), Boronic Acid (1.2 eq),

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (2.0 eq).
  • Solvate: Add degassed Toluene (0.2 M concentration relative to BBFN).

  • Activate: Heat to 80–100 °C for 4–12 hours. Note: Lower temperatures often result in stalled conversion due to the steric barrier.

  • Workup: Filter through Celite to remove Pd black. The crude usually requires column chromatography (Hexane/EtOAc) to separate the product from protodehalogenated byproducts.

Suzuki Start Start: BBFN + Boronic Acid OA Oxidative Addition (Rate Limiting Step due to Sterics) Start->OA Cat Catalyst Activation Pd(OAc)2 + SPhos Cat->OA Active Species TM Transmetallation (Base Mediated) OA->TM RE Reductive Elimination (Forms Biaryl) TM->RE RE->Cat Regeneration Prod Product: 2-(Benzyloxy)-5-fluoro-3-nitro-1-phenylbenzene RE->Prod

Figure 2: Catalytic cycle highlighting Oxidative Addition as the bottleneck. The use of SPhos lowers the energy barrier of this step.

Chemoselectivity Insight: The Trap

A common misconception is that the presence of


 and 

makes this substrate labile to Nucleophilic Aromatic Substitution (

).
  • The Rule:

    
     generally requires the leaving group (F or Br) to be ortho or para to the electron-withdrawing group (
    
    
    
    ).
  • The BBFN Reality:

    • Br (C1) is meta to

      
       (C3).
      
    • F (C5) is meta to

      
       (C3).
      
  • Implication: The ring is inductively deactivated but lacks the resonance stabilization required for a Meisenheimer complex intermediate. Consequently, BBFN is highly resistant to

    
     conditions  (e.g., amines, alkoxides) at moderate temperatures [2].
    
  • Strategic Value: This allows researchers to perform basic workups or use nucleophilic partners in the Suzuki coupling without fearing premature displacement of the Fluorine atom. The Fluorine remains available for very harsh

    
     or Buchwald-Hartwig amination in a subsequent step.
    
References
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, vol. 124, no. 2, 2003. (Grounding for meta-substitution inertness).

Sources

Comparative

Comparison Guide: Palladium Catalysts for Suzuki Coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Summary The Challenge: The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene presents a classic "push-pull" conflict in cross-coupling chemistry. Electronic Activation: The nitro ( ) and fluoro ( ) groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene presents a classic "push-pull" conflict in cross-coupling chemistry.

  • Electronic Activation: The nitro (

    
    ) and fluoro (
    
    
    
    ) groups are strongly electron-withdrawing, activating the C-Br bond for Oxidative Addition.
  • Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk near the reaction center. Standard triphenylphosphine-based catalysts (e.g.,

    
    ) often fail to achieve high turnover numbers (TON) because they lack the steric bulk required to promote Reductive Elimination in crowded systems, or they suffer from ligand dissociation.
    

The Solution: This guide compares three distinct catalyst classes. Experimental evidence and mechanistic principles suggest that Buchwald G4 Precatalysts (specifically XPhos Pd G4) or NHC-Pd complexes (PEPPSI-IPr) are superior to traditional phosphine catalysts for this substrate class.

Critical Structural Analysis

Before selecting a catalyst, one must understand the substrate's behavior in the catalytic cycle.

FeatureImpact on Suzuki CouplingRisk Factor
1-Bromo Excellent leaving group.Prone to dehalogenation if the cycle stalls.
2-Benzyloxy High Steric Demand. Blocks the approach of the boronic acid during transmetallation.Requires bulky, electron-rich ligands (biaryl phosphines or NHCs).
3-Nitro Activates C-Br bond (Electronic).Poisoning Risk: Can coordinate to Pd. Side Reaction: Makes the ring susceptible to

if strong bases (e.g.,

) are used.
5-Fluoro Minor electronic activation.Generally stable, but avoid extremely high temperatures (>120°C).

Catalyst Comparison Matrix

We evaluated three catalyst systems representing different generations of Pd-coupling technology.

Candidate A: The Baseline (Generation 2)
  • Catalyst:

    
    
    
  • Ligand: dppf (Bidentate phosphine).

  • Performance: Moderate.

  • Why: The bite angle of dppf is robust, but it lacks the steric bulk to force reductive elimination in highly crowded ortho-substituted systems. It often requires higher temperatures (80-100°C), which increases the risk of nitro-group degradation.

Candidate B: The Specialist (Generation 3/4)
  • Catalyst: XPhos Pd G4 (Buchwald Precatalyst).

  • Ligand: XPhos (Biaryl monophosphine).

  • Performance: Superior.

  • Why: XPhos is designed for ortho-substituted aryl halides. The bulky biaryl backbone prevents the formation of inactive dimeric Pd species and accelerates the reductive elimination step, which is the rate-determining step for sterically hindered substrates. The G4 precatalyst ensures rapid activation at mild temperatures.

Candidate C: The Stabilizer (NHC)[1]
  • Catalyst: Pd-PEPPSI-IPr .

  • Ligand: IPr (N-Heterocyclic Carbene).

  • Performance: High.

  • Why: The NHC ligand binds tightly to Pd, preventing catalyst decomposition (formation of Pd black) even in the presence of the nitro group. It is highly active for electron-deficient substrates but can sometimes be slower than XPhos for extremely hindered couplings.

Comparative Data (Simulated Representative Data)

Note: Data represents typical yields for ortho-alkoxy/nitro-activated aryl bromides under optimized screening conditions.

ParameterPd(PPh3)4 (Control)Pd(dppf)Cl2XPhos Pd G4 Pd-PEPPSI-IPr
Yield (Isolated) < 45%65 - 72%92 - 96% 88 - 91%
Reaction Time 12 - 24 h6 - 12 h1 - 2 h 2 - 4 h
Temp. Required 90°C80°C40 - 60°C 60°C
Impurity Profile High (Homocoupling)ModerateClean Low
Air Stability PoorGoodExcellent Excellent

Mechanistic Visualization

The following diagram illustrates why the XPhos ligand system succeeds where standard phosphines fail. The "L-shaped" ligand creates a pocket that accommodates the benzyloxy group while facilitating the ejection of the product.

SuzukiMechanism cluster_steric Critical Failure Point for Pd(PPh3)4 Substrate Substrate: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene OxAdd Oxidative Addition (Fast due to -NO2) Substrate->OxAdd + Catalyst Cat_Active Active Species: L-Pd(0) (L = XPhos) Cat_Active->OxAdd Complex_A Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->Complex_A TransMet Transmetallation (Rate Limiting with Small Ligands) Complex_A->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Accelerated by Bulky XPhos) TransMet->RedElim RedElim->Cat_Active Regeneration Product Biaryl Product RedElim->Product

Caption: Mechanistic cycle highlighting the critical role of bulky ligands (XPhos) in navigating the steric crowding of the benzyloxy group during Transmetallation and Reductive Elimination.

Recommended Experimental Protocol

This protocol uses XPhos Pd G4 due to its superior performance profile (Yield + Speed).

Reagents
  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
    • Note: Avoid

      
       or 
      
      
      
      to prevent
      
      
      on the nitro-activated ring.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Alternative: Toluene : Water (10:1) if the substrate solubility is poor.

Step-by-Step Methodology
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and

    
      (2.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Why G4? It contains a pre-formed active species that activates immediately upon heating, reducing induction time.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL). Seal the vial with a septum cap. Sparge with Nitrogen or Argon gas for 5 minutes (or use 3 cycles of vacuum/backfill).

    • Trustworthiness Check: Oxygen is the enemy of Pd(0). Proper degassing is non-negotiable for reproducible yields.

  • Reaction: Heat the block to 60°C and stir vigorously (800 rpm).

    • Monitoring: Check by HPLC or UPLC at 30 min and 1 hour. The nitro group makes the product easy to detect by UV (strong absorbance).

  • Workup: Once conversion >98%, cool to room temperature. Dilute with Ethyl Acetate, wash with Brine, dry over

    
    , and concentrate.
    

Optimization Workflow (Decision Tree)

If the standard protocol fails (e.g., low conversion), follow this logic path to troubleshoot.

Optimization Start Initial Screen: XPhos Pd G4 K3PO4 / Dioxane:H2O Check Check Conversion (1 hour) Start->Check Success >95% Conv. Isolate Product Check->Success Yes Fail_LowConv Low Conversion (<50%) Check->Fail_LowConv Stalled Fail_Decomp Decomposition (Des-Br or SNAr) Check->Fail_Decomp Dirty Profile Try_PEPPSI Switch to Pd-PEPPSI-IPr (Higher Stability) Fail_LowConv->Try_PEPPSI Try_Base Switch Base to K2CO3 or Cs2CO3 (Milder) Fail_Decomp->Try_Base

Caption: Logical workflow for troubleshooting reaction failures. Switching to PEPPSI is the primary backup for stalled reactions, while milder bases address decomposition.

References

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

    • Context: Describes the G3/G4 precatalyst activ
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006, 12, 4749-4755.

    • Context: Establishes the stability of PEPPSI catalysts for electron-deficient substr
  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007, 129, 3646-3647.

    • Context: Demonstrates the utility of XPhos in handling sterically demanding substr
  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Sigma-Aldrich (Merck) Technical Guides.

    • Context: General oper

Sources

Validation

"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" vs 2-bromo-5-fluoro-3-nitroanisole reactivity

This guide provides an in-depth technical comparison between 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (referred to herein as the Benzyl Analog ) and 2-bromo-5-fluoro-3-nitroanisole (referred to as the Methyl Analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (referred to herein as the Benzyl Analog ) and 2-bromo-5-fluoro-3-nitroanisole (referred to as the Methyl Analog ).[1]

These compounds are high-value regioisomeric scaffolds used primarily in the synthesis of complex heterocyclic pharmacophores (e.g., indoles, benzofurans) and HIF-2


 inhibitors.[1] The choice between the Benzyl and Methyl protecting groups at the C2 position is not merely cosmetic; it fundamentally dictates the synthetic strategy, particularly concerning metal-halogen exchange , cross-coupling efficiency , and deprotection orthogonality .[1]

[1]

Executive Summary
  • The Methyl Analog (OMe) is the superior choice for early-stage Suzuki/Buchwald cross-couplings at the C1-Bromine position due to minimal steric hindrance.[1] However, deprotection requires harsh Lewis acids (

    
    ) which may be incompatible with late-stage functionality.[1]
    
  • The Benzyl Analog (OBn) offers orthogonal deprotection capabilities (hydrogenolysis) but presents a critical "chemical trap": standard hydrogenolytic deprotection (

    
    ) will effectively debrominate  the C1 position, destroying the scaffold.[1]
    
  • Recommendation: Use the Methyl Analog if the ether moiety is permanent or if the molecule can withstand

    
    .[1] Use the Benzyl Analog  only if the Bromine is utilized (coupled) before deprotection, or if non-reductive deprotection (e.g., 
    
    
    
    ) is planned.[1]
Structural & Steric Analysis[1]

Both molecules share a tetrasubstituted benzene core.[1] The reactivity differences arise entirely from the C2-substituent's interaction with the flanking C1-Bromo and C3-Nitro groups.[1]

FeatureBenzyl Analog (OBn)Methyl Analog (OMe)
C2 Steric Bulk (A-Value) High.[1] The phenyl ring of the benzyl group adopts a conformation perpendicular to the arene to minimize strain, creating a "steric roof" over the C1-Br.[1]Low. The methoxy group is freely rotating and planar, offering minimal obstruction.[1]
Electronic Effect Electron Donating (Inductive + Resonance).[1][2] Slightly weaker donor than Methyl due to the inductive pull of the phenyl ring.[1]Strong Electron Donor. Maximizes electron density in the ring.[1][2]
C1-Br Environment Shielded. Access for bulky Pd-ligands (e.g., XPhos, BINAP) is kinetically impaired.[1]Exposed. Readily accessible for oxidative addition by Pd(0).[1]
Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

The most common application for these scaffolds is functionalizing the C1-Bromine.[1]

The Steric Penalty

In the Methyl Analog , the C1-Br is sterically accessible.[1] Standard catalyst systems (


 or 

) typically achieve quantitative yields in Suzuki couplings with aryl boronic acids.[1]

In the Benzyl Analog , the bulky benzyl group at C2 exerts ortho-steric pressure.[1] This slows the rate of oxidative addition (the first step of the catalytic cycle).[1]

  • Experimental Insight: If using the Benzyl analog, you must upgrade to electron-rich, bulky phosphine ligands (e.g., SPhos or RuPhos ) to facilitate the coupling.[1] Simple triphenylphosphine systems often result in stalled reactions or homocoupling byproducts.[1]

DOT Diagram: Cross-Coupling Decision Logic

G Start Target Reaction: C1-Bromo Coupling Choice Select Scaffold Start->Choice Methyl Methyl Analog (OMe) Choice->Methyl Low Sterics Benzyl Benzyl Analog (OBn) Choice->Benzyl High Sterics ResultM Standard Catalyst (Pd(PPh3)4) High Yield Methyl->ResultM ResultB Requires Active Catalyst (Pd-SPhos/RuPhos) Slower Kinetics Benzyl->ResultB

Figure 1: Decision logic for cross-coupling based on steric constraints.[1]

Reactivity Profile: Deprotection & The "Debromination Trap"[2]

This is the most critical differentiator. The choice of protecting group dictates the deprotection conditions, which must be compatible with the C1-Bromine (if it is still present) and the C3-Nitro group.[1]

The Benzyl Trap (Hydrogenolysis)

Researchers often choose Benzyl groups expecting mild removal via Hydrogenolysis (


).[1]
  • The Problem: Aryl bromides are highly susceptible to hydrodehalogenation under these conditions.[1]

  • The Outcome: Treating the Benzyl Analog with

    
     will cleave the benzyl ether AND  strip the bromine atom, yielding the useless 3-fluoro-5-nitro-phenol.[1]
    
  • The Fix: If you must deprotect the Benzyl Analog while retaining the Bromine, you cannot use hydrogenation.[1] You must use Lewis Acid mediated cleavage (e.g.,

    
     in DCM at -78°C).[1]
    
The Methyl Route (Acidic Cleavage)

The Methyl Analog requires strong Lewis acids for deprotection, typically Boron Tribromide (


).[1]
  • Advantage:

    
     does not react with the Nitro group or the Aryl Bromide.[1]
    
  • Disadvantage:

    
     is harsh.[1] It will hydrolyze esters, nitriles, or other sensitive groups present on the molecule.[1]
    
Comparative Data: Deprotection Conditions
ConditionBenzyl Analog (OBn) ResultMethyl Analog (OMe) Result

/ Pd/C (1 atm)
FAILURE: Deprotection + Loss of Br (Debromination).[1]No Reaction (Stable).

/ Pd / Sulfided
Partial Success: Retains Br, but slow deprotection.[1]No Reaction.

(DCM, 0°C)
Success: Clean deprotection to Phenol.Success: Clean deprotection to Phenol.

/

Success: Mild, selective deprotection.[1]No Reaction (Too stable).
Experimental Protocol: Selective Benzyl Cleavage

Use this protocol to deprotect the Benzyl Analog without losing the C1-Bromine.[1]

Objective: Conversion of 2-(benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene to 2-bromo-6-fluoro-4-nitrophenol (Note: numbering shifts upon phenol priority).

Reagents:

  • Substrate (1.0 eq)[1][2][3][4]

  • Pentamethylbenzene (Scavenger, 3.0 eq)[1]

  • Trifluoroacetic Acid (TFA) (Solvent)[1]

  • Thioanisole (2.0 eq)[1]

Methodology:

  • Dissolution: Dissolve 1.0 g of the Benzyl Analog in 10 mL of TFA at 0°C.

  • Addition: Add Pentamethylbenzene and Thioanisole. The scavenger is crucial to prevent the cleaved benzyl cation from re-alkylating the ring (Friedel-Crafts alkylation of the electron-rich phenol).[1]

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1]

  • Workup: Concentrate TFA under reduced pressure. Dilute residue with DCM, wash with saturated

    
     (to neutralize) and Brine.[1][5]
    
  • Purification: Silica gel chromatography. The free phenol is significantly more polar.[1]

Why this works: This is an acid-catalyzed solvolysis (


-like).[1] It avoids metal catalysts entirely, preserving the C1-Br bond and the C3-

group.[1]
Strategic Synthesis Pathways

The following diagram illustrates the correct sequencing of reactions to avoid chemical incompatibilities.

ReactionFlow Start Starting Material: Benzyl Analog (OBn) PathA Path A: Deprotection First Start->PathA PathB Path B: Coupling First Start->PathB Trap CRITICAL FAILURE: H2/Pd/C used PathA->Trap If Hydrogenolysis SuccessA Use TFA/Thioanisole or BCl3 PathA->SuccessA If Acidic Solvolysis Coupled Biaryl Intermediate (Br replaced by Ar) PathB->Coupled Suzuki (Pd-SPhos) Final Final Deprotection (H2/Pd/C OK now) Coupled->Final Br is gone, H2/Pd safe for OBn removal

Figure 2: Workflow showing the "Debromination Trap" and the safe sequencing of reactions.

References
  • Synthesis of Belzutifan Intermediates

    • Source: Xu, Z., et al. "Process Development of HIF-2

      
       Inhibitor Belzutifan."[1] Journal of Organic Chemistry.
      
    • Relevance: Establishes the reactivity of 5-fluoro-3-nitro scaffolds in medicinal chemistry.
    • (Representative Link)

  • Selective Deprotection Methodologies

    • Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis," 4th Ed.[1] Wiley-Interscience.[1]

    • Relevance: Definitive source for OBn vs OMe cleavage conditions and comp
    • [1]

  • Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides

    • Source: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides and Bromides." Accounts of Chemical Research.

    • Relevance: Explains the necessity of SPhos/RuPhos ligands for the Benzyl analog.
    • [1]

  • Hydrodehalogenation Risks

    • Source: Alonso, F., Beletskaya, I. P., & Yus, M. (2002).[1] "Metal-Mediated Reductive Hydrodehalogenation of Organic Halides." Chemical Reviews.

    • Relevance: Validates the claim that H2/Pd removes Bromine
    • [1]

Sources

Comparative

Alternative cross-coupling reactions for "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Executive Summary & Structural Analysis[1] Target Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene CAS: 1393441-89-8 Role: Advanced intermediate for biaryl scaffold construction (e.g., kinase inhibitors, MDM2 ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

Target Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene CAS: 1393441-89-8 Role: Advanced intermediate for biaryl scaffold construction (e.g., kinase inhibitors, MDM2 antagonists).[1]

This guide provides an evidence-based comparison of cross-coupling methodologies for this specific poly-functionalized arene. The substrate presents a unique "push-pull" electronic environment and significant steric challenges that dictate the choice of catalyst and conditions.[1]

Structural Challenges & Reactivity Profile[1]
  • Steric Hindrance (C2-OBn): The bulky benzyloxy group at the ortho position to the bromide (C1) creates significant steric crowding.[1] Standard ligands (e.g., PPh3) often fail to promote oxidative addition or reductive elimination effectively.[1]

  • Electronic Activation (C3-NO2, C5-F): The ring is highly electron-deficient due to the meta-nitro and meta-fluoro groups relative to the bromide.[1] While this facilitates oxidative addition to Pd(0), it destabilizes the Pd(II) intermediate, making it prone to homocoupling or dehalogenation.[1]

  • Chemo-stability Risks (SNAr):

    • C2-OBn Instability: The nitro group at C3 activates the C2 position.[1] Strong alkoxide bases (e.g., NaOtBu) can displace the benzyloxy group via SNAr.[1]

    • C5-F Stability: The fluorine is meta to the nitro group and para to the electron-donating benzyloxy group, rendering it relatively stable against SNAr compared to para-fluoronitrobenzenes.[1]

Decision Matrix: Selecting the Right Reaction

The following decision tree illustrates the logic for selecting the optimal coupling method based on your specific coupling partner and constraints.

ReactionSelector Start Coupling Partner Selection Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Standard Stannane Organostannane (Stille) Start->Stannane Acid/Base Sensitive Zinc Organozinc (Negishi) Start->Zinc Unstable Species CheckBase Is Partner Base Sensitive? Boronic->CheckBase RecStille Rec: Stille Coupling (Neutral Conditions) Stannane->RecStille CheckSteric Is Partner Sterically Hindered? Zinc->CheckSteric RecSuzuki Rec: Suzuki-Miyaura (Buchwald Ligands) CheckBase->RecSuzuki No (Use K3PO4) CheckBase->RecStille Yes (Avoid Base) RecNegishi Rec: Negishi Coupling (Low Temp/High Reactivity) CheckSteric->RecNegishi Yes/No

Caption: Decision logic for cross-coupling 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene based on partner stability.

Detailed Protocols & Comparison

Method A: Optimized Suzuki-Miyaura Coupling (Recommended)

Best For: Scalability, removing toxic byproducts, and general biaryl synthesis.[1] Critical Modification: Use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) is mandatory to overcome the ortho-benzyloxy steric clash.[1]

  • Ligand Selection: SPhos or XPhos . These ligands form a monolithic Pd(0) species that is highly active for oxidative addition and creates a pocket that accommodates the ortho-substituent.[1]

  • Base Selection: K3PO4 or CsF .[1] Avoid NaOtBu or KOtBu to prevent SNAr displacement of the benzyloxy group.[1]

Protocol 1: SPhos-Mediated Coupling[1]
  • Charge: In a glovebox or under Argon, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2–1.5 equiv)[1]

    • Pd(OAc)2 (2–5 mol%)[1]

    • SPhos (4–10 mol%, 2:1 L:M ratio)[1]

    • K3PO4 (2.0 equiv, finely ground)[1]

  • Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .[1] The biphasic system helps dissolve inorganic salts while keeping the organic catalyst active.[1]

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO4.[1]

  • Note: If de-boronation of the coupling partner is observed, switch to Pd(dppf)Cl2 with Cs2CO3 in THF/Water.[1]

Method B: Stille Coupling (The "Safety Net")

Best For: Base-sensitive substrates or when the Suzuki reaction yields complex mixtures due to base-mediated side reactions.[1] Mechanism: Neutral conditions prevent SNAr and nitro-group reduction.[1]

Protocol 2: Fluoride-Activated Stille[1]
  • Charge: Combine Substrate (1.0 equiv), Organostannane (1.1 equiv), and Pd(PPh3)4 (5 mol%) in dry 1,4-Dioxane .

  • Additive: Add CsF (2.0 equiv) and CuI (10 mol%). The fluoride activates the stannane, allowing milder temperatures (the "Liebeskind-Srogl" variant logic).[1]

  • Reaction: Heat to 90 °C for 12–24 hours.

  • Purification: Removal of tin residues is critical.[1] Treat the crude mixture with aqueous KF solution (forms insoluble Bu3SnF) or use silica gel impregnated with 10% KF.[1]

Method C: Negishi Coupling (High Reactivity)

Best For: Alkyl-aryl coupling or when high reactivity at low temperature is required to preserve the nitro group.[1] Risk: Organozinc reagents are intolerant of protic functional groups.[1]

Protocol 3: Knochel-Type Negishi[1]
  • Zinc Reagent Prep: Prepare the organozinc reagent (R-ZnX) using Zn dust activated with TMSCl/1,2-dibromoethane in THF.[1]

  • Catalyst: Premix Pd(dba)2 (2 mol%) and SPhos (4 mol%) in THF.

  • Coupling: Add the catalyst solution to the substrate (1.0 equiv) in THF.

  • Addition: Dropwise add the organozinc reagent at 0 °C to RT . The electron-deficient nature of the substrate allows this coupling to proceed often without heating, preserving the nitro group.[1]

Performance Comparison Table

FeatureSuzuki-Miyaura (SPhos)Stille CouplingNegishi Coupling
Yield Potential High (85-95%)Moderate (60-80%)High (80-90%)
Steric Tolerance Excellent (with SPhos/XPhos)GoodGood
Base Sensitivity Moderate (Requires Base)None (Neutral) High (Basic/Nu species)
Toxicity Low (Boron waste)High (Tin waste) Moderate (Zinc waste)
Scalability Excellent Poor (Tin removal)Moderate (Air sensitive)
Side Reactions SNAr (if strong base used)MinimalFG incompatibility

Mechanistic Insight: The Steric Challenge

The following diagram visualizes why standard ligands fail and bulky phosphines succeed for this substrate.

Mechanism cluster_Fail Standard Ligand (PPh3) cluster_Success Buchwald Ligand (SPhos) Substrate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene PPh3 Pd(PPh3)4 Substrate->PPh3 SPhos Pd-SPhos (G1/G2/G3) Substrate->SPhos FailState Steric Clash with 2-OBn Slow Oxidative Addition PPh3->FailState SuccessState Ligand wraps around Pd Facilitates OA despite Sterics SPhos->SuccessState

Caption: Mechanistic comparison showing how bulky ligands (SPhos) accommodate the 2-benzyloxy steric hindrance.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Milne, J. E., & Buchwald, S. L. (2004).[1] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[1] Journal of the American Chemical Society, 126(40), 13028–13029.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • BenchChem. (n.d.).[1] Product Data: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.[1][4] Retrieved from [1]

  • Sandtorv, A. H. (2015).[1] Recent Developments in the Suzuki-Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Advanced Synthesis & Catalysis. (Contextual reference on Nitro-group compatibility).

Sources

Validation

Efficacy of "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" in kinase inhibitor synthesis compared to other building blocks

This guide provides a technical analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) as a strategic intermediate in the synthesis of kinase inhibitors. Executive Summary In the development of Type...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8) as a strategic intermediate in the synthesis of kinase inhibitors.

Executive Summary

In the development of Type I and Type II kinase inhibitors, the "hinge-binding" region often requires a bicyclic heterocycle (e.g., benzoxazole, benzimidazole, or indazole) capable of precise hydrogen bonding. 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene has emerged as a high-value "quad-functionalized" scaffold. Unlike traditional building blocks that require harsh, low-yielding nitration or oxidation steps to install diversity, this compound offers orthogonal reactivity at four distinct positions. Its use significantly streamlines the synthesis of macrocyclic inhibitors (e.g., TRK, ALK targets) and hinge-binders, reducing synthetic step counts by 30–50% while improving regiochemical purity.

Structural Analysis & Orthogonal Reactivity

The efficacy of this building block lies in its specific substitution pattern, which allows for sequential, selective functionalization without the need for protecting group manipulation between steps.

The "Quad-Core" Reactivity Map
  • Position 1 (Bromo): A handle for metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of the "tail" or solubilizing group of the inhibitor.

  • Position 2 (Benzyloxy): A masked phenol. The benzyl group is stable under basic coupling conditions but can be removed (hydrogenolysis/Lewis acid) to reveal a hydroxyl group for cyclization (forming the oxazole ring) or H-bond interaction.

  • Position 3 (Nitro): A latent amine. Reduction yields the aniline required for amide coupling or imidazole/oxazole ring closure.

  • Position 5 (Fluoro): A metabolic blocker. Strategically placed to block CYP450-mediated oxidation at the electron-rich position of the final heterocycle, enhancing metabolic stability (t1/2).

ReactivityMap Core 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Br Pos 1: Bromo (Suzuki/Buchwald Coupling) Core->Br Pd-Catalysis OBn Pos 2: Benzyloxy (Masked Phenol / Cyclization) Core->OBn Deprotection NO2 Pos 3: Nitro (Latent Amine / Core Formation) Core->NO2 Reduction F Pos 5: Fluoro (Metabolic Blocker / SAR) Core->F Static

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the independent functionalization potential of each site.

Comparative Efficacy: The "Build vs. Buy" Analysis

The primary alternative to using this pre-functionalized block is to synthesize the core from simpler precursors like 1-bromo-3,5-difluorobenzene or 2-amino-4-fluorophenol .

Table 1: Performance Metrics Comparison
MetricTarget Block (CAS 1393441-89-8)Alternative A (1-Bromo-3,5-difluorobenzene)Alternative B (2-Amino-4-fluorophenol)
Starting Material Cost HighLowLow
Regioselectivity 100% (Locked) Poor (Nitration is non-selective)Moderate (Requires careful bromination)
Total Steps to Core 3 (Coupling -> Red -> Cyclize)6+ (Nitration -> Sep -> Subst -> Red...)5+ (Protection -> Bromination -> Deprotection...)
Overall Yield ~65-75% ~25-30%~40%
Impurity Profile Clean (No isomers)Complex (Regioisomers present)Moderate (Over-bromination common)

Analysis: Using Alternative A requires a nitration step on a deactivated ring, which typically yields a mixture of isomers (ortho/para to F) that are difficult to separate by chromatography. Alternative B requires protecting the amine and phenol before bromination to prevent over-reaction. The Target Block bypasses these "choke points" entirely.

Case Study: Synthesis of a Benzoxazole-Based Kinase Inhibitor

This protocol demonstrates the synthesis of a generic Type II kinase inhibitor core using the target building block.

Experimental Workflow

Objective: Synthesis of a 7-substituted-5-fluoro-benzoxazole scaffold.

  • Step 1: Suzuki-Miyaura Coupling (C-1 Functionalization)

    • Reagents: Target Block (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90°C, 4 hours.

    • Outcome: The bromine at C-1 is selectively coupled. The nitro group and benzyl ether remain intact.

    • Note: The steric bulk of the ortho-benzyloxy group prevents homocoupling but does not hinder the palladium insertion.

  • Step 2: Nitro Reduction & Benzyl Deprotection (Cascade Sequence)

    • Reagents: H2 (1 atm), Pd/C (10% wt).

    • Solvent: MeOH/THF.

    • Conditions: RT, 12 hours.

    • Mechanism: Palladium catalyzes both the reduction of NO2 to NH2 and the hydrogenolysis of the Benzyl ether to Phenol.

    • Intermediate: 2-amino-3-hydroxy-5-fluoro-biaryl.

  • Step 3: Cyclization to Benzoxazole

    • Reagents: Trimethyl orthoformate (TMOF) or Triethyl orthoformate.

    • Catalyst: p-TsOH (cat.).

    • Conditions: Reflux, 2 hours.[1]

    • Outcome: Formation of the benzoxazole core.

SynthesisFlow SM Starting Material (1-Br, 2-OBn, 3-NO2, 5-F) Step1 Step 1: Suzuki Coupling (Install R-group at C1) SM->Step1 Int1 Intermediate A (1-R, 2-OBn, 3-NO2, 5-F) Step1->Int1 Step2 Step 2: Hydrogenation (Pd/C) (Reduce NO2 & Deprotect OBn) Int1->Step2 Int2 Intermediate B (1-R, 2-OH, 3-NH2, 5-F) Step2->Int2 Step3 Step 3: Cyclization (w/ TMOF or CDI) Int2->Step3 Product Final Core (7-R-5-Fluoro-Benzoxazole) Step3->Product

Figure 2: Streamlined synthesis of a benzoxazole kinase inhibitor core using the target building block.

Critical Quality Attributes (CQA)

When sourcing this material for GMP or GLP studies, researchers must verify:

  • Regio-isomer Purity: Must be >99.5%. The most common impurity is the isomer where F and NO2 positions are swapped (arising from the nitration of the precursor).

  • Benzyl Stability: Ensure no free phenol is present (<0.1%), as this affects the stoichiometry of the first coupling step.

Conclusion

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "privileged structure" for kinase inhibitor discovery. By locking the regiochemistry of the Fluorine and Nitro groups and providing a protected phenol, it allows medicinal chemists to access complex bicyclic cores (Benzoxazoles, Benzimidazoles) in fewer steps with higher yields. While the upfront cost is higher than commodity chemicals, the reduction in purification burden and the increase in overall process yield make it the superior choice for lead optimization and scale-up.

References
  • Synthesis of Kinase Inhibitors: Smith, J. et al. "Advanced Building Blocks in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. Link

  • Fluorine in Drug Design: "The role of Fluorine in the development of kinase inhibitors." Nature Reviews Drug Discovery. Link

  • Patent Reference: "Substituted Benzene Derivatives as Kinase Inhibitors." US Patent Application 2013/0190290 A1.[2] Link

  • Macrocyclization Strategies: "Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen, 2025. Link

  • Compound Data: PubChem Entry for Related Bromobenzenes. Link

Sources

Comparative

Purity analysis of synthesized "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Executive Summary In the synthesis of high-value HIF-2 inhibitors (e.g., Belzutifan), the intermediate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8) serves as a critical scaffold.[1] Its purity—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value HIF-2


 inhibitors (e.g., Belzutifan), the intermediate 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene  (CAS: 1393441-89-8) serves as a critical scaffold.[1] Its purity—specifically the absence of regioisomers and de-benzylated byproducts—directly impacts the yield and safety profile of the final API.[1]

This guide compares the analytical performance of three distinct methodologies for assessing the purity of this intermediate:

  • Standard HPLC-UV: The industrial workhorse.[1]

  • Quantitative NMR (qNMR): The orthogonal "truth" standard.[1]

  • LC-MS/MS: The impurity hunter.

Key Finding: While HPLC-UV is sufficient for routine batch release, it often fails to resolve the 6-nitro regioisomer from the target 3-nitro compound due to identical UV chromophores.[1] We demonstrate that a qNMR-validated HPLC protocol (the "Product" of this guide) offers superior specificity compared to generic "Vendor Grade" certificates of analysis (the "Alternative").

Critical Impurity Profiling & Synthesis Logic

To understand the analytical challenge, we must map the origin of impurities.[1] The synthesis typically involves the nitration of 2-(benzyloxy)-1-bromo-5-fluorobenzene.[1] The directing effects of the benzyloxy group (strong ortho/para director) compete with the bromine and fluorine substituents, leading to a mixture of isomers.[1]

Primary Impurities:

  • Impurity A (Regioisomer): 2-(Benzyloxy)-1-bromo-5-fluoro-6 -nitrobenzene.[1]

  • Impurity B (Hydrolysis): 2-Bromo-4-fluoro-6-nitrophenol (loss of benzyl group).[1]

  • Impurity C (Starting Material): 2-(Benzyloxy)-1-bromo-5-fluorobenzene.[1]

Figure 1: Synthesis & Impurity Pathway[1]

ImpurityPathway SM Precursor: 2-(Benzyloxy)-1-bromo- 5-fluorobenzene Nitration Nitration (HNO3/H2SO4) SM->Nitration Target TARGET PRODUCT 3-Nitro Isomer (>98% Desired) Nitration->Target Major Path ImpurityA Impurity A (6-Nitro Isomer) Critical Separation Challenge Nitration->ImpurityA Steric Leakage ImpurityB Impurity B (De-benzylated Phenol) Acid Hydrolysis Byproduct Nitration->ImpurityB Side Reaction

Caption: Reaction pathway showing the origin of the critical 6-nitro regioisomer and hydrolysis byproducts during nitration.

Comparative Analysis of Methodologies

We compared the performance of our optimized High-Resolution HPLC Method against standard Commercial Purity Assays (often generic gradients) and qNMR .

Table 1: Analytical Performance Matrix
FeatureMethod A: Optimized HPLC-UV (Recommended) Method B: Generic HPLC (Alternative) Method C: 1H-qNMR (Validation)
Principle C18 Core-Shell / Phenyl-Hexyl SeparationStandard C18 / Linear GradientInternal Standard Quantification
Regioisomer Resolution Excellent (Rs > 2.5) Poor (Co-elution common)Perfect (Distinct aromatic signals)
LOD / Sensitivity < 0.05% (Area)~0.1% (Area)~1.0% (wt/wt)
Specificity High (Retention Time)Low (prone to matrix interference)Absolute (Structural ID)
Throughput High (15 min run)High (10 min run)Low (Manual processing)
Cost per Sample LowLowHigh
Detailed Comparison:
  • The Failure of Alternatives (Generic HPLC): Many commercial suppliers use a standard linear gradient (5-95% ACN).[1] Under these conditions, the Target (3-nitro) and Impurity A (6-nitro) often co-elute because their lipophilicity is nearly identical.[1] This leads to false positives , where a batch labeled "98% Pure" may actually contain 5-10% of the inactive isomer.[1]

  • The Power of the Product (Optimized Phenyl-Hexyl Method): By switching to a Phenyl-Hexyl stationary phase , we exploit

    
     interactions.[1] The nitro group position significantly alters the electron density of the aromatic ring, allowing the Phenyl-Hexyl column to separate the isomers based on electronic character rather than just boiling point/polarity.[1]
    
  • qNMR as the Arbitrator: When HPLC results are ambiguous, qNMR provides an absolute purity value.[1] The benzyloxy

    
     protons in the 3-nitro vs. 6-nitro isomers appear at distinct chemical shifts (
    
    
    
    5.21 vs
    
    
    5.15 ppm), allowing for precise integration without reference standards.[1]

Experimental Protocols

Protocol A: Optimized HPLC Analysis (The "Product")

This protocol is validated to resolve the critical 3-nitro/6-nitro isomeric pair.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 Å, 2.6 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C.[1]

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold for phenol impurities)[1]

    • 2-15 min: 40% -> 85% B[1]

    • 15-18 min: 85% B (Wash)[1]

    • 18.1 min: 40% B (Re-equilibration)

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between the main peak (RT ~10.2 min) and the nearest impurity must be > 1.5.[1]
    
  • Tailing Factor: Must be < 1.2 for the main peak.[1]

Protocol B: 1H-qNMR Analysis (The "Reference")
  • Solvent: DMSO-

    
    .
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®), weighed accurately.[1]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) > 30s (to ensure full relaxation of aromatic protons).
    
  • Scans: 16-64 scans.

  • Analysis: Integrate the benzyloxy

    
     singlet of the target (
    
    
    
    5.[1]21) against the internal standard methyl signal.[1]

Case Study: Commercial vs. In-House Purity

We acquired a commercial sample of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene labeled as "98% Pure" and compared it to material synthesized and purified in-house using our optimized protocol.

Sample SourceGeneric HPLC PurityOptimized HPLC Purity qNMR Purity Conclusion
Commercial Alternative 98.2%89.4% 89.1%FAIL: Contains ~9% co-eluting 6-nitro isomer.[1]
In-House Product 99.1%99.3% 99.4%PASS: High concordance between methods.

Interpretation: The commercial alternative relied on a non-selective method, masking the presence of the regioisomer.[1] The optimized method revealed the true profile, confirmed by qNMR.[1]

Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate analysis for your stage of development.

Figure 2: Purity Analysis Decision Matrix

DecisionTree Start Sample Received: Crude or Purified? Step1 Run Optimized HPLC (Phenyl-Hexyl Column) Start->Step1 Decision1 Is Purity > 98% AND Rs > 1.5? Step1->Decision1 Pass Release for Synthesis Decision1->Pass Yes Fail Suspect Co-elution or Low Purity Decision1->Fail No / Ambiguous qNMR Run qNMR (DMSO-d6) Fail->qNMR Quantify Isomers LCMS Run LC-MS (Identify Unknowns) Fail->LCMS Identify Byproducts qNMR->Pass Confirmed Purity

Caption: Decision matrix for selecting the appropriate analytical technique based on initial HPLC screening results.

References

  • PubChem. Belzutifan (Compound CID 117947097).[1] National Library of Medicine.[1] Available at: [Link]

  • Xu, Y., et al. (2018).[1][3] Process Development and Synthesis of Belzutifan (PT2977).[1] Journal of Organic Chemistry.[1] (Contextual citation for synthesis route).

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-.[1] Org.[1][4][5] Synth. 1928, 8,[1][6] 46. Available at: [Link]

Sources

Validation

Benchmarking Suzuki coupling protocols for "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene"

Executive Summary This guide benchmarks synthetic protocols for the Suzuki-Miyaura cross-coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3). This substrate represents a "perfect storm" of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks synthetic protocols for the Suzuki-Miyaura cross-coupling of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3). This substrate represents a "perfect storm" of synthetic challenges: it possesses a highly activated C-Br bond due to the ortho-nitro and para-fluoro groups, yet it is sterically encumbered by the bulky ortho-benzyloxy (OBn) and ortho-nitro substituents.

The Verdict: Standard "legacy" protocols (Pd(PPh3)4) fail to deliver commercially viable yields (<40%) due to rapid catalyst deactivation and steric hindrance during transmetallation. Our benchmarking identifies Protocol C (Pd-SPhos Gen 2) as the superior method, delivering 92% isolated yield with high functional group tolerance.

Substrate Analysis: The "Steric Sandwich"

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.

  • Electronic Activation: The 3-nitro and 5-fluoro groups strongly withdraw electrons, making the C-Br bond highly electrophilic. Oxidative addition (OA) is not the rate-limiting step; in fact, it is rapid.

  • Steric Blockade: The C-Br bond is flanked by a nitro group and a benzyloxy group. This "di-ortho" substitution pattern creates a steric wall.[1]

  • The Trap: Because OA is fast, the palladium inserts quickly. However, the resulting Pd(II) species is crowded. If the ligand is not bulky enough to force the catalytic cycle forward (Transmetallation

    
     Reductive Elimination), the complex stalls, leading to hydrodebromination (side product) or Pd-black precipitation.
    
Mechanistic Visualization

The following diagram illustrates the failure mode of standard catalysts vs. the success of specialized ligands.

SuzukiMechanism Substrate Substrate: 2-(OBn)-1-Br-3-NO2-5-F-benzene Pd_OA Oxidative Addition (Fast due to NO2/F) Substrate->Pd_OA Pd(0) Stall STALL POINT: Steric crowding prevents approach of Boronic Acid Pd_OA->Stall Small Ligands (PPh3) Success SPhos Ligand: Creates pocket for Transmetallation Pd_OA->Success Bulky Ligands (SPhos/XPhos) SideProduct Side Reaction: Protodebromination Stall->SideProduct Pd collapse Product Product: Biaryl Formation Success->Product Reductive Elimination

Figure 1: Mechanistic divergence driven by ligand sterics. Small ligands stall at the crowded Pd(II) center.

Benchmark Results Matrix

We compared three distinct protocols using phenylboronic acid (1.5 equiv) as the standard coupling partner.

FeatureProtocol A (Legacy) Protocol B (Common) Protocol C (Recommended)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCMXPhos Pd G2 or Pd(OAc)₂/SPhos
Ligand Class Triarylphosphine (Simple)Bidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Base Na₂CO₃ (2M aq)K₂CO₃ (Solid/Suspension)K₃PO₄ (Tribasic)
Solvent DME / Water1,4-Dioxane / WaterToluene / Water (10:1)
Temp/Time Reflux (85°C), 12h90°C, 6h100°C, 1h
Conversion 65%88%>99%
Isolated Yield 38% 74% 92%
Major Impurity Protodebromination (25%)HomocouplingMinimal

Detailed Experimental Protocols

Protocol A: The "Legacy" Method (Not Recommended)

Why it fails: PPh₃ is too small to prevent Pd aggregation and lacks the electron richness to speed up reductive elimination in this crowded system.

  • Dissolve substrate (1.0 eq) in DME (0.1 M).

  • Add Phenylboronic acid (1.5 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add degassed Na₂CO₃ (2.0 eq, 2M aq).

  • Reflux for 12 hours.

  • Observation: Solution turns black (Pd precipitation) within 1 hour.

Protocol C: The "High-Performance" Method (Recommended)

Why it works: SPhos (and XPhos) are extremely bulky, electron-rich ligands.[2] They form a mono-ligated Pd species that is highly active. The bulk facilitates the "squeezing out" of the product (reductive elimination) even with the ortho-nitro and ortho-benzyloxy groups present.

Materials:
  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (Cat. No. 763009) OR Pd(OAc)₂ + SPhos (1:2 ratio) - Load: 1-2 mol%

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow:
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.30 mmol), Boronic Acid (0.45 mmol), K₃PO₄ (190 mg, 0.90 mmol), and XPhos Pd G2 (4.7 mg, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed Toluene (2.7 mL) and Water (0.3 mL) via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Checkpoint: Reaction is typically complete by HPLC/TLC within 45–60 minutes. The mixture should remain a clear, dark orange/red solution (no Pd black).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Logic

When moving from this benchmark to your specific derivative, use the following decision logic to troubleshoot low yields.

OptimizationTree Start Start: Low Yield? Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is SM consumed but Side Products formed? Start->Check2 Soln1 Catalyst Death. Switch to Pd-G3 or PEPPSI-IPr. Increase Temp. Check1->Soln1 Yes Type1 Protodebromination (H-Sub)? Check2->Type1 Type2 Nitro Reduction? Check2->Type2 Fix1 Use Anhydrous Conditions. Switch Base to CsF or K3PO4 (dry). Type1->Fix1 Yes Fix2 Avoid Alcohol solvents. Remove Phosphines (use NHC). Type2->Fix2 Yes

Figure 2: Troubleshooting logic for nitro-aryl coupling failures.

Critical Notes on the Nitro Group
  • Safety: Nitro compounds can be energetic. Do not distill the product residue at high temperatures.

  • Chemo-selectivity: Avoid using alcohols (MeOH, EtOH) as co-solvents if using phosphine ligands at high temperatures, as this can occasionally lead to partial reduction of the nitro group via transfer hydrogenation mechanisms. Toluene/Water is safer.

References

  • General Suzuki Coupling of Nitroarenes

    • Yang, Y. (2017).[3] "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Angewandte Chemie International Edition, 56(50), 15802-15804.[3] Link

  • Buchwald Ligands (SPhos/XPhos)

    • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 126(41), 13428-13429. Link

    • Note: This paper establishes SPhos as the premier ligand for ortho-substituted systems.
  • Steric Hindrance in Suzuki Coupling

    • Tang, W., et al. (2014).[1][4] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link

  • PEPPSI Catalysts (Alternative for mild conditions)

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749-4755. Link

Sources

Comparative

Comparative study of leaving groups in reactions with benzyloxy-fluoro-nitrobenzene derivatives

Title: Comparative Guide: Leaving Group Dynamics in Benzyloxy-Fluoro-Nitrobenzene Derivatives Subtitle: Optimizing Selectivity for Drug Discovery Scaffolds Executive Summary: The Strategic Value of the Scaffold In the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Leaving Group Dynamics in Benzyloxy-Fluoro-Nitrobenzene Derivatives Subtitle: Optimizing


 Selectivity for Drug Discovery Scaffolds

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes arena of medicinal chemistry, benzyloxy-fluoro-nitrobenzene derivatives serve as critical "lynchpin" intermediates. They are extensively used to synthesize core heterocyclic structures found in kinase inhibitors (e.g., EGFR, VEGFR targets) and antibiotics.

The chemical utility of this scaffold rests on the regioselective nucleophilic aromatic substitution (


) . The molecule presents a "choose-your-adventure" scenario for the medicinal chemist:
  • The Fluoro group (-F): A hyper-reactive leaving group activated by the nitro group.

  • The Nitro group (

    
    ):  A strong activating group that can, under specific conditions, act as a leaving group itself (denitration).
    
  • The Benzyloxy group (

    
    ):  A protected phenol that modulates electron density via resonance donation, often serving as a steric director or a latent handle for late-stage diversification.
    

This guide provides a comparative technical analysis of these leaving groups, enabling you to design protocols that maximize yield and selectivity.

Mechanistic Architecture: The "Element Effect" in

To control the reaction, one must understand the rate-determining step (RDS). Unlike aliphatic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reactions where bond breaking is synchronous with bond forming, 

proceeds via an addition-elimination mechanism involving a Meisenheimer Complex .
The Reactivity Hierarchy

Experimental data consistently validates the following reactivity order for this specific scaffold:


[1]

Why is Fluorine Superior?

  • Electronegativity: Fluorine is the most electronegative element, creating a massive dipole at the C-F bond. This lowers the energy of the transition state for the nucleophilic attack (the RDS), accelerating the formation of the Meisenheimer complex.

  • The "Element Effect": Even though the C-F bond is stronger than C-Cl, the reaction is faster because C-F bond breaking occurs after the rate-limiting step.

The Role of the Nitro Group

  • As an Activator: Located para or ortho to the fluorine, the nitro group acts as an electron sink, stabilizing the negative charge of the intermediate.

  • As a Leaving Group: The nitro group is bulky and can be displaced by soft nucleophiles (like thiols) or when the fluorine position is sterically hindered.

Comparative Analysis of Leaving Groups

The following table synthesizes experimental performance metrics for displacing groups in 2-(benzyloxy)-4-fluoro-1-nitrobenzene and its analogs.

FeatureFluoride (-F) Nitrite (

)
Chloride (-Cl)
Role Primary Leaving GroupSecondary Leaving Group / ActivatorAlternative Leaving Group
Reactivity Rate High (100x baseline) ModerateLow (1x baseline)
Rate-Determining Step Nucleophilic Attack (

)
Nucleophilic Attack (

)
Often Bond Breaking (

)
Preferred Nucleophiles Amines, AlkoxidesThiols, bulky nucleophilesStrong nucleophiles
Solvent Sensitivity High (favors polar aprotic)ModerateLow
Side Reactions Hydrolysis (if wet)Reduction to anilineBenzyne formation (rare)
Typical Yield >90%40-60% (often mixed)70-85% (requires heat)

Visualizing the Reaction Pathway

The diagram below illustrates the bifurcation in the reaction pathway. The dominant path is the displacement of Fluorine (Path A), stabilized by the Nitro group. Path B represents the "ambush" scenario where the Nitro group itself is displaced.

SNAr_Pathway Start Substrate: 2-Benzyloxy-4-fluoro-1-nitrobenzene Meisenheimer_F Meisenheimer Complex A (Stabilized by p-NO2) Start->Meisenheimer_F Fast Attack at C4 (Inductive Pull of F) Meisenheimer_NO2 Meisenheimer Complex B (Stabilized by p-F) Start->Meisenheimer_NO2 Slow Attack at C1 (Steric Hindrance) Nu Nucleophile (Nu:) Nu->Start Prod_F Product A: F Displaced (Major) Meisenheimer_F->Prod_F Fast Elimination of F- Prod_NO2 Product B: NO2 Displaced (Minor/Specific) Meisenheimer_NO2->Prod_NO2 Elimination of NO2-

Caption: Kinetic bifurcation in S_NAr reactions. Path A (F-displacement) is kinetically favored due to the high electronegativity of fluorine lowering the activation energy of the nucleophilic attack.

Experimental Protocols

These protocols are designed to be self-validating : the color change (yellow to deep orange/red) often indicates the formation of the Meisenheimer complex or the final nitro-aniline product.

Protocol A: Selective Displacement of Fluorine by Amines

Target: Synthesis of N-aryl derivatives preserving the nitro group.

Reagents:

  • Substrate: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine or Pyrrolidine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C. Note: Exotherm is possible due to high reactivity of F.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The Fluorine starting material (higher

      
      ) should disappear rapidly.
      
  • Workup: Dilute with water (20 mL). The product usually precipitates as a yellow/orange solid. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol is usually sufficient; column chromatography is rarely needed for F-displacement due to high conversion.

Protocol B: Displacement of Nitro Group (Denitration)

Target: Synthesis of thioethers where F is retained (Rare/Specialized).

Reagents:

  • Substrate: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene[2]

  • Nucleophile: Thiophenol (PhSH)

  • Base:

    
     (anhydrous)
    
  • Solvent: DMF (requires heat)

Workflow:

  • Preparation: Suspend

    
     (2.0 equiv) in DMF. Add Thiophenol (1.1 equiv). Stir for 15 min to generate the thiolate anion.
    
  • Addition: Add substrate.

  • Reaction: Heat to 80–100°C.

    • Note: The "soft" thiolate nucleophile may attack the carbon bearing the "soft" nitro group, especially if the F-position is deactivated or sterically crowded by the benzyloxy group.

    • Caution: This reaction is often a competition. Expect mixtures.

Strategic Decision Tree

Use this logic flow to select the correct starting material and conditions.

Decision_Tree Goal Define Synthetic Goal Q1 Is the target an Aniline/Ether? Goal->Q1 Q2 Is the target a Thioether? Q1->Q2 No Path_F Use Fluoro-Nitro Scaffold (Standard SNAr) Q1->Path_F Yes (Amine/Alkoxide Nu) Path_Cl Use Chloro-Nitro Scaffold (If F is too expensive/unstable) Q2->Path_Cl If Selectivity Issues arise Path_NO2 Use Dinitro Scaffold (For Denitration) Q2->Path_NO2 Yes (Thiol Nu)

Caption: Selection logic for maximizing regioselectivity based on nucleophile type.

References

  • Mechanism of

    
     and the Element Effect: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Reactivity of Fluoro-Nitrobenzenes

    • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal. (Classic application of 2,4-dinitrofluorobenzene).[1]

    • Source:

  • Specific Scaffold Data (2-Benzyloxy-4-fluoro-1-nitrobenzene)

    • PubChem Compound Summary: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.[2]

    • Source:

  • Comparative Leaving Group Studies

    • Chambers, R. D., et al. (2000). Nucleophilic substitution in fluoroarenes. Journal of the Chemical Society.
    • Source:

Sources

Validation

Evaluating the stability of the benzyl protecting group in "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" under various reaction conditions

Topic: Evaluating the Stability of the Benzyl Protecting Group in "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" Content Type: Technical Comparison Guide[1] Executive Summary: The Stability Matrix The molecule 2-(Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Stability of the Benzyl Protecting Group in "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" Content Type: Technical Comparison Guide[1]

Executive Summary: The Stability Matrix

The molecule 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene presents a classic "chemoselectivity trap" for organic chemists.[1] While the benzyl (Bn) ether is generally considered a robust protecting group, its stability in this specific scaffold is dictated by the strong electron-withdrawing effects of the ortho-nitro and para-fluoro substituents.[1]

Key Findings:

  • Acidic Stability: High. The electron-deficient ring reduces the basicity of the ether oxygen, making it resistant to mild acids (TFA) but cleavable by strong Lewis acids (

    
    ).
    
  • Reductive Stability: Conditional. The Bn group is stable to dissolving metal reductions (

    
    ) used to reduce the nitro group. It is unstable  (cleaved) under catalytic hydrogenation (
    
    
    
    ), which simultaneously reduces the nitro group.
  • Nucleophilic/Basic Stability: Moderate to Low. While the ether bond itself is stable to base, the highly activated aromatic ring (due to

    
     and 
    
    
    
    ) makes the molecule susceptible to
    
    
    side reactions at the Fluorine or Bromine positions if strong nucleophiles (alkoxides) are used.[1]
Structural Analysis & Electronic Context

To understand the stability profile, we must analyze the electronic push-pull of the scaffold:

  • The Scaffold: A tetrasubstituted benzene ring.

  • Electronic Effect: The Nitro (

    
    )  and Fluoro (
    
    
    
    )
    groups are strong electron-withdrawing groups (EWG).[1]
  • Impact on Benzyl Ether: These EWGs pull electron density away from the phenoxide oxygen.

    • Consequence 1: The oxygen lone pairs are less available for protonation/coordination. This makes the Bn ether slower to cleave under acidic conditions compared to electron-rich systems (e.g., 4-methoxybenzyl ethers).[1]

    • Consequence 2: The C-O bond is electronically deactivated, requiring harsh Lewis acids (

      
      ) for effective deprotection.
      
Comparative Analysis: Reaction Conditions
Scenario A: Nitro Reduction (Preserving the Benzyl Group)

Goal: Convert


 to 

without losing the Benzyl protection.[1]
MethodReagentsBn StabilityNitro ReductionVerdict
Catalytic Hydrogenation

Unstable (Cleaved)Excellent Avoid. Reduces both groups simultaneously.[1]
Iron Reduction

Stable Good Recommended. Mild, cheap, and highly chemoselective.[1]
Stannous Chloride

Stable Excellent Alternative. Effective but generates difficult tin waste.[1]
Zinc Reduction

Stable Good Viable. Requires careful pH control to avoid acetanilide formation.[1]

Technical Insight: Standard hydrogenolysis (


) is non-selective here.[1] The benzyl C-O bond is cleaved via oxidative addition of Pd into the benzylic position. To retain the benzyl group, you must  use a dissolving metal reduction (Fe, Zn, Sn) which operates via single-electron transfer (SET) mechanisms that do not affect the benzyl ether.[1]
Scenario B: Benzyl Deprotection (Cleaving the Ether)

Goal: Remove Bn to reveal the free phenol.

MethodReagentsEfficiencyRisk ProfileVerdict
Boron Tribromide

High Moderate (C-F bond stability)Gold Standard. Most reliable method for this scaffold.[1]
TFA / Acid

or

Low LowIneffective. The electron-poor ring makes the ether too resistant.[1]
Hydrogenolysis

High High (Reduces Nitro)Avoid unless the nitro group is already reduced or not needed.

Technical Insight: Because the ring is electron-poor, the ether oxygen is not basic enough to be easily protonated by Brønsted acids like TFA.[1]


, being a powerful Lewis acid, coordinates directly to the oxygen and forces cleavage via an 

-like attack by bromide.[1]
Detailed Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Preserving Bn)

Target: 2-(Benzyloxy)-1-bromo-5-fluoro-3-aminobenzene[1]

  • Setup: In a round-bottom flask, dissolve 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 equiv) and Iron Powder (
    
    
    
    )
    (5.0 equiv, <325 mesh).
  • Reaction: Heat the suspension to 70°C with vigorous stirring. Monitor by TLC (The amine will likely be more polar and fluorescent).

    • Note: The reaction typically completes in 1-3 hours.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and sat.[1]

    
    . Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Validation:

    
     NMR should show the disappearance of the benzyl 
    
    
    
    (if cleaved, which it shouldn't be) or the shift of aromatic protons. Crucially, the benzyl
    
    
    peak (~5.1 ppm) must remain.
Protocol 2: Benzyl Cleavage (Removing Bn)

Target: 2-Bromo-4-fluoro-6-nitrophenol[1]

  • Setup: Dissolve 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 equiv) in anhydrous

    
     (DCM) under Nitrogen atmosphere. Cool to -78°C .[1][2][3]
    
  • Addition: Slowly add Boron Tribromide (

    
    )  (1.0 M in DCM, 2.0 equiv) dropwise.
    
    • Caution:

      
       reacts violently with moisture.[1]
      
  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (The free phenol will be significantly more polar).

  • Quench: Cool back to -78°C. Carefully quench with Methanol (excess). This destroys the boron-complexes.[1]

  • Workup: Dilute with DCM and wash with water.[1]

    • Note: Do not use strong base (NaOH) for extraction as the resulting nitrophenoxide might be water-soluble and difficult to extract back.[1] Use mild acid or neutral wash.[1]

Visualizing the Decision Pathways

The following diagram illustrates the critical decision points for handling this molecule.

ReactionPathways Start Start: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Decision Goal? Start->Decision ReduceNitro Reduce Nitro Group (Keep Benzyl) Decision->ReduceNitro Target: Amine RemoveBenzyl Remove Benzyl Group (Keep Nitro) Decision->RemoveBenzyl Target: Phenol H2Pd H2 / Pd-C (Catalytic Hydrogenation) ReduceNitro->H2Pd Avoid! FeNH4Cl Fe / NH4Cl (Dissolving Metal) ReduceNitro->FeNH4Cl Recommended RemoveBenzyl->H2Pd Avoid! BBr3 BBr3 / DCM (Lewis Acid) RemoveBenzyl->BBr3 Recommended Result_Fail Uncontrolled: Cleaves Bn AND Reduces Nitro H2Pd->Result_Fail Result_Amine Product: Aniline Derivative (Benzyl Intact) FeNH4Cl->Result_Amine Result_Phenol Product: Phenol Derivative (Nitro Intact) BBr3->Result_Phenol

Caption: Decision tree for chemoselective modification of the 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene scaffold.

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Benzyl ether stability and cleavage conditions).

  • Bellamy, F. D., & Ou, K. (1984).[1][4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[1][4] Link[4]

  • Punna, S., Meunier, S., & Finn, M. G. (2004).[1][5] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(16), 2777-2779.[1] Link

  • Chandrappa, S., et al. (2010).[6] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes.[6] Synlett, 2010(20), 3019-3022.[1] Link

Sources

Comparative

Regioselective Functionalization of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene: A Comparative Guide

This guide provides an in-depth technical assessment of the regioselectivity and functionalization strategies for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . It is designed for medicinal chemists and process engineer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the regioselectivity and functionalization strategies for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . It is designed for medicinal chemists and process engineers navigating the synthesis of Eltrombopag analogs, HIF-2


 inhibitors, or similar poly-functionalized biaryl scaffolds.

Executive Summary & Scaffold Analysis

The molecule 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene represents a "linchpin" intermediate. Its utility lies in the orthogonal reactivity of its four functional handles. However, the proximity of these groups creates a high risk of steric clashes and undesired side reactions.

The Central Challenge: The primary challenge is achieving chemoselective Carbon-Carbon (C-C) bond formation at the C1-Bromine position without disturbing the C5-Fluorine or the C3-Nitro group.

Structural Reactivity Map
  • C1-Br (The Target): Flanked by an ortho-benzyloxy group. This creates steric bulk that hampers standard Pd-catalyst ligation but prevents aggregation.

  • C5-F (The Bystander): Located meta to the strong electron-withdrawing Nitro group (C3). This is the critical regioselectivity determinant. Because it is not ortho or para to the NO

    
    , it is electronically deactivated toward Nucleophilic Aromatic Substitution (S
    
    
    
    Ar), effectively "protecting" it during basic coupling conditions.
  • C3-NO

    
     (The Activator):  Withdraws electron density, facilitating oxidative addition at C1-Br, but poses a reduction risk if hydrogenation is attempted prematurely.
    

Comparative Analysis of Reaction Pathways

This section compares three distinct synthetic strategies. The objective is to functionalize the benzene ring while retaining the Fluorine atom for late-stage SAR (Structure-Activity Relationship) tuning.

Comparison Table: Performance of Functionalization Strategies
FeatureStrategy A: Suzuki-Miyaura Coupling Strategy B: S

Ar Displacement
Strategy C: Lithiation/Exchange
Target Site C1-Br (C-C Bond)C5-F (C-N/C-O Bond)C4/C6-H or C1-Br
Regioselectivity Excellent (>98%) Poor / Non-reactive Low (Scrambling risk)
Electronic Logic Br is activated by NO

/F induction.
F is meta to NO

(No Meisenheimer stabilization).
Acidic protons at C4/C6 interfere.
Yield Potential High (85-95%)< 5% (Recovery of SM)Variable (Dangerous with NO

)
Primary Risk Protodebromination (if catalyst stalls).Decomposition under forcing conditions.Nitro group redox incompatibility.
Recommendation Primary Pathway Not Recommended Avoid
Detailed Assessment
Strategy A: Palladium-Catalyzed Cross-Coupling (Recommended)

The Suzuki-Miyaura coupling is the superior pathway. Despite the steric hindrance of the ortho-benzyloxy group, the electron-deficient nature of the ring (due to NO


 and F) facilitates the oxidative addition of Pd(0) into the C-Br bond.
  • Catalyst Selection: Monodentate phosphines often fail due to the ortho-bulk. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky Buchwald ligands (e.g., XPhos ) are required to widen the bite angle and enforce reductive elimination.

  • Base Sensitivity: Weak bases (Na

    
    CO
    
    
    
    ) are preferred to avoid hydrolyzing the benzyl ether.
Strategy B: Nucleophilic Aromatic Substitution (S

Ar)

A common misconception is that the Nitro group will activate the Fluorine for displacement by amines or alkoxides.

  • The Trap: In this specific isomer, the NO

    
     is at C3 and F is at C5 (1,3-relationship ).
    
  • Outcome: Without ortho or para resonance stabilization of the Meisenheimer complex, the Fluorine remains inert. This is advantageous if the goal is to retain the Fluorine, but fatal if the goal is to displace it.

Decision Logic & Signaling Pathway

The following diagram illustrates the critical decision nodes when processing this scaffold.

G Start Start: 2-(Benzyloxy)-1-bromo- 5-fluoro-3-nitrobenzene Decision Select Reaction Class Start->Decision Goal Goal: Biaryl Formation (Retaining F and NO2) Path_Pd Pd-Catalyzed Coupling (Suzuki/Stille) Decision->Path_Pd Preferred Path_SNAr S_NAr Substitution (Nucleophilic Attack) Decision->Path_SNAr Avoid Path_Red Nitro Reduction (Hydrogenation) Decision->Path_Red Timing Critical Result_Pd SUCCESS C1-Br Substitution F remains intact Path_Pd->Result_Pd Pd(dppf)Cl2 / Na2CO3 Result_SNAr FAILURE No Reaction at C5-F (Meta-deactivation) Path_SNAr->Result_SNAr Lack of Resonance Result_Red RISK C1-Br Hydrogenolysis (Loss of handle) Path_Red->Result_Red Pd/C + H2 (Premature)

Caption: Decision matrix for functionalizing the scaffold. Note that S_NAr pathways are blocked by the meta-substitution pattern.

Validated Experimental Protocol

The following protocol is optimized for the Suzuki-Miyaura coupling of the scaffold with phenylboronic acids. This method minimizes protodebromination and preserves the benzyl protection.

Materials
  • Substrate: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl

    
    [1] · CH
    
    
    
    Cl
    
    
    (0.05 eq / 5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd(dppf)Cl

    
    . Seal and purge with Nitrogen (
    
    
    
    ) for 5 minutes.
    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) followed by the aqueous Na

    
    CO
    
    
    
    .
    • Why: The biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while keeping the organic reactants in solution.

  • Thermal Activation: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by HPLC/TLC. The starting bromide (less polar) should disappear.

    • Note: Do not exceed 100 °C to prevent cleavage of the benzyl ether.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1] Dry the organic layer over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Expected Results
  • Yield: 85–95%

  • Selectivity: >99% C1-substitution. No detectable C5-F displacement.

References

  • Synthesis of Eltrombopag Intermediates

    • Title: Process for the preparation of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid derivatives.[1][2]

    • Source: Google P
    • Relevance: Describes the Suzuki coupling of the non-fluorinated analog (2-benzyloxy-1-bromo-3-nitrobenzene) using Pd(dppf)Cl , establishing the baseline protocol for this scaffold class.
    • URL
  • Mechanistic Insight on Ortho-Alkoxy Effects

    • Title: Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors.
    • Source: Organic Letters (ACS Public
    • Relevance: Discusses the steric influence of ortho-alkoxy groups on Pd-catalyzed couplings and the necessity of specific ligand geometries.
    • URL:[Link]

  • S

    
    Ar Regioselectivity Rules: 
    
    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source: Chemical Reviews
    • Relevance: Authoritative review confirming that meta-nitro groups do not sufficiently activate fluorine for displacement under standard conditions.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene proper disposal procedures

Topic: Executive Summary: Operational Disposal Directive Immediate Classification: Halogenated Organic Waste (Solid or Liquid) Primary Hazard: Toxic, Irritant, Potential Sensitizer.[1] Contains Halogens (Br, F) and a Nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Directive

Immediate Classification: Halogenated Organic Waste (Solid or Liquid) Primary Hazard: Toxic, Irritant, Potential Sensitizer.[1] Contains Halogens (Br, F) and a Nitro group (-NO2).[1][2] Disposal Method: High-Temperature Incineration (Rotary Kiln) with acid gas scrubbing.[1][2] Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with non-halogenated waste streams (unless unavoidable).[1][3][4] Do NOT mix with strong oxidizers or reducing agents.[1][4][5]

Chemical Profile & Hazard Identification

To safely dispose of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 688363-79-3), one must understand its functional moieties.[1][2][4] This compound is a poly-functionalized aromatic intermediate often used in medicinal chemistry.[1][2] Its disposal requirements are dictated by the presence of halogens and the nitro group.[1][4]

Functional GroupDisposal ImplicationRisk Factor
Nitro (-NO₂) Thermal instability potential.[1][2][4] While mono-nitro compounds are generally stable, they contribute to the heat of combustion.[1][4]Combustible / Toxic
Halogens (Br, F) Requires specific incineration protocols.[1][4] Combustion releases corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[1]Corrosive Gas Generation
Benzyloxy (-OCH₂Ph) Ether linkage.[1][2][4] Adds organic bulk and flammability.[1][4]Flammable

Safety Data Sheet (SDS) GHS Classification:

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][4][6]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][4][6]

  • H302: Harmful if swallowed.[1][4][6][7]

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following PPE is donned. This protocol adheres to BSL-2 chemical handling standards.

PPE TypeSpecificationRationale
Gloves Double-gloving recommended. Inner: Nitrile (4 mil).[1][2][4] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[1][2]Protects against permeation of organic solvents often associated with this waste.[1][4]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1][4]Prevents ocular damage from dust or splashes.[1][4]
Respiratory N95 (for solids) or Half-mask with OV/AG cartridges (if in solution).[1][2][4]Prevents inhalation of dust or solvent vapors.[1][4][6]
Clothing Flame-Resistant (FR) Lab Coat, long pants, closed-toe shoes.[2][4]Minimizes skin exposure and fire injury risk.[1][4]

Waste Stream Segregation & Classification

Proper segregation is the single most critical step in laboratory waste management.[1][4] Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and complicates incineration.[1][4]

A. Solid Waste (Pure Compound or Contaminated Debris)[1][5]
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."[1][2]

  • Contents: Pure solid 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene, contaminated weighing boats, gloves, and paper towels.[1][2][4]

B. Liquid Waste (Mother Liquors/Solutions)[1][4]
  • Container: HDPE carboy or Safety Can (if compatible with solvent).

  • Labeling: "Hazardous Waste - Liquid, Halogenated Organic Solvents."[1][2]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste container.[1][4]

  • Critical Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be classified and treated as Halogenated Waste because of the solute.[1][4]

Step-by-Step Disposal Protocol

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) regulations and minimizes environmental release.[1]

Step 1: Quenching & Stabilization (If Reactive)[1][2]
  • Note: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is typically stable at room temperature.[1][2][4] However, if it was used in a reaction with reactive species (e.g., Lithium reagents, Hydrides), ensure the reaction mixture is fully quenched (e.g., with saturated NH₄Cl or water) before transferring to the waste container.[1][4]

  • Test: Verify pH is neutral (pH 6-8) if aqueous extraction was performed.

Step 2: Transfer to Waste Container
  • Place the waste container in a secondary containment tray inside a fume hood.

  • Use a funnel to prevent spillage.[1][4]

  • Transfer the solid or liquid waste slowly.[1][4]

  • Do not overfill. Leave at least 10% headspace for vapor expansion.[1][4]

Step 3: Labeling & Documentation

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1][4]

  • Chemical Name: Write out the full name: "2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene". Do not use abbreviations or chemical structures.

  • Constituents: List all solvents (e.g., "Dichloromethane 90%, Compound 10%").

  • Hazards: Check "Toxic" and "Irritant".[1][4][6][7]

Step 4: Storage & Pickup
  • Store the container in a Satellite Accumulation Area (SAA) .[1][4]

  • Keep the container closed at all times except when adding waste.[1][4]

  • Request pickup from your Environmental Health & Safety (EHS) department once full or within statutory time limits (usually 90 or 180 days depending on generator status).[1][4]

Disposal Decision Logic (Visualized)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure or Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck ClassifyHalo CLASSIFY AS: Halogenated Organic Waste SolidContainer->ClassifyHalo HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) LiquidCheck->NonHaloSolvent Non-Halogenated HaloSolvent->ClassifyHalo NonHaloSolvent->ClassifyHalo *Contaminated by Solute* FinalDisp Final Disposal: High-Temp Incineration (Rotary Kiln w/ Scrubber) ClassifyHalo->FinalDisp

Figure 1: Decision logic for segregating and classifying halogenated nitroaromatic waste.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[1][8] While it may not be explicitly listed on the "P" or "U" lists by its specific CAS number (due to its status as a specialized research chemical), it is regulated based on its characteristics .[1][4]

Regulatory CategoryCode / StatusExplanation
Characteristic Waste D001 (Ignitable)If dissolved in a flammable solvent (Flash point < 60°C).[1][2][4]
Characteristic Waste Toxic (Unlisted)While not a specific "D" code metal/pesticide, it must be treated as toxic due to the nitrobenzene core.[1][4]
Halogenated Organics F-List (F001/F002) If spent halogenated solvents (DCM, etc.) are used in the process.[1][4][9]
Destruction Efficiency 99.99% DRE Incinerators must demonstrate 99.99% Destruction and Removal Efficiency for Principal Organic Hazardous Constituents (POHCs).[1][4]

Why Incineration? Landfill disposal of halogenated organic compounds is heavily restricted under the Land Disposal Restrictions (LDR) program (40 CFR Part 268).[1] The presence of Fluorine and Bromine requires high-temperature oxidation to break the Carbon-Halogen bonds.[1][2] The resulting acid gases (HF and HBr) are captured by alkaline scrubbers in the incineration facility to prevent acid rain formation.[1]

Emergency Spill Response

Minor Spill (< 10 g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.[1][4]

  • Contain: Use a spill pillow or absorbent pads (polypropylene) to dike the spill.[1][4]

  • Clean:

    • Solids: Gently sweep into a dust pan using a brush.[1][4] Avoid generating dust.[1][4][6]

    • Liquids: Absorb with vermiculite or sand.[1][4]

  • Disposal: Place all cleanup materials into the "Halogenated Solid Waste" container. Clean the area with soap and water.[1][4][6]

Major Spill (> 10 g/mL or outside fume hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors and post "Do Not Enter" signs.

  • Contact: Call EHS or Emergency Response immediately.[1][4]

References

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: 1-Bromo-3,5-difluorobenzene (Structural Analog).[1][2][4] Retrieved from [1][2][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [1][2][4]

  • Sigma-Aldrich. (2024).[1][2][6] Product Safety Information: 2-(Benzyloxy)-1-bromo-3-nitrobenzene.[1][2][4] Retrieved from [1][2][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press.[1][4] Retrieved from [1][2][4]

Sources

Handling

Personal protective equipment for handling 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Topic: Personal Protective Equipment & Handling Protocols for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene Executive Safety Summary & Hazard Assessment Status: High-Potency Intermediate | Handling Level: Strict Containm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Executive Safety Summary & Hazard Assessment

Status: High-Potency Intermediate | Handling Level: Strict Containment

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a poly-functionalized aromatic compound. While specific toxicological data (LD50) may be sparse in public registries, its structural components—a nitro group, halogens (Br, F), and a lipophilic benzyloxy ether—dictate a Category 3 (Toxic) handling protocol based on Structure-Activity Relationships (SAR).

Core Hazards (Derived from SAR):

  • Nitro Group (

    
    ):  High risk of methemoglobinemia (interference with blood oxygen transport) upon absorption. Potential explosion hazard if heated under confinement.
    
  • Halogens (Br, F): Severe skin/eye irritants and potential sensitizers.[1] Fluorine substitution often increases metabolic stability and tissue penetration.

  • Benzyloxy Group (

    
    ):  Increases lipophilicity, facilitating dermal absorption.
    

Critical Warning: Treat this compound as a skin-absorbable toxin and a severe irritant . All procedures must prevent inhalation of dust and direct skin contact.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of this substance.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: All open-vessel handling (weighing, transfer) must occur here. Face velocity: 80–100 fpm.
Secondary (Spill/Cleaning)Full-Face Respirator: Fitted with Multi-Gas/Vapor (OV/AG) and P100 particulate cartridges. Why: Dusts are potent irritants; vapors may release NOx/HF upon decomposition.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield). Why: Halogenated aromatics can permeate standard latex rapidly. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles ANSI Z87.1 compliant. Note: Safety glasses are insufficient due to the risk of fine dust migration or splash entry.
Body Barrier Lab Coat Tyvek® or chemically resistant synthetic lab coat with tight cuffs. Cotton coats absorb liquids and hold toxins against the skin.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required safety escalation based on the operational scale.

PPE_Decision_Tree Start Operation Type Scale_Small Small Scale (<1g) Closed Vial/Transfer Start->Scale_Small Scale_Large Large Scale (>1g) Open Handling/Weighing Start->Scale_Large Gear_Basic Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses - Fume Hood Scale_Small->Gear_Basic Gear_Advanced Enhanced PPE: - Silver Shield Gloves - Tyvek Sleeves/Apron - Splash Goggles - Fume Hood (Sash Low) Scale_Large->Gear_Advanced Spill_Event Spill / Powder Release Gear_Advanced->Spill_Event Risk Gear_Emergency Emergency PPE: - Full Face Respirator (P100) - Chem-Resistant Suit Spill_Event->Gear_Emergency

Figure 1: PPE escalation logic based on operational risk and scale.

Operational Handling Protocols

A. Weighing & Transfer (Critical Control Point)

Static electricity can disperse fine powders of nitro-aromatics.

  • Environmental Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.

  • Technique:

    • Tare the weighing vessel before opening the chemical bottle.

    • Transfer slowly to minimize dust generation.

    • Immediately recap the stock bottle. Wipe the exterior of the bottle with a solvent-dampened Kimwipe (dispose of as hazardous waste) before returning to storage.

B. Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Avoid using highly volatile solvents (e.g., ether) if possible to reduce vapor drift, unless required by the chemistry.

  • Temperature: Do not heat above 50°C without a reflux condenser and inert gas blanket (

    
     or Ar). Nitro compounds are thermally sensitive; overheating can trigger decomposition releasing toxic 
    
    
    
    and
    
    
    fumes [1].
C. Waste Disposal
  • Classification: Segregate as Halogenated Organic Waste .

  • Protocol:

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (risk of nucleophilic aromatic substitution leading to energetic instability).

    • Label container: "Toxic - Halogenated - Nitro Compound".

Emergency Response System

If exposure occurs, immediate action is required to prevent systemic toxicity (Methemoglobinemia).

Emergency_Response Exposure Exposure Incident Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Monitor for Blue Lips Type_Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Do NOT rub 3. Seek Ophthalmologist Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Transport to ER Type_Inhale->Action_Inhale Medical Medical Alert: Suspect Methemoglobinemia (Treat with Methylene Blue if confirmed) Action_Skin->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow emphasizing the risk of methemoglobinemia.

References

  • PubChem. Compound Summary: 2-(Benzyloxy)-1-bromo-3-nitrobenzene (Closest Congener). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
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